molecular formula C24H38O6Si2 B053964 4,4'-Bis(triethoxysilyl)-1,1'-biphenyl CAS No. 123640-93-7

4,4'-Bis(triethoxysilyl)-1,1'-biphenyl

货号: B053964
CAS 编号: 123640-93-7
分子量: 478.7 g/mol
InChI 键: KENDGHJJHKCUNB-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4,4'-Bis(triethoxysilyl)-1,1'-biphenyl is a useful research compound. Its molecular formula is C24H38O6Si2 and its molecular weight is 478.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name

triethoxy-[4-(4-triethoxysilylphenyl)phenyl]silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H38O6Si2/c1-7-25-31(26-8-2,27-9-3)23-17-13-21(14-18-23)22-15-19-24(20-16-22)32(28-10-4,29-11-5)30-12-6/h13-20H,7-12H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KENDGHJJHKCUNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCO[Si](C1=CC=C(C=C1)C2=CC=C(C=C2)[Si](OCC)(OCC)OCC)(OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H38O6Si2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

160173-37-5
Record name 4,4′-Bis(triethoxysilyl)biphenyl homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=160173-37-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID60565963
Record name ([1,1'-Biphenyl]-4,4'-diyl)bis(triethoxysilane)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60565963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

478.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123640-93-7
Record name ([1,1'-Biphenyl]-4,4'-diyl)bis(triethoxysilane)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60565963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,4'-Bis(triethoxysilyl)-1,1'-biphenyl
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

In-Depth Technical Guide: 4,4'-Bis(triethoxysilyl)-1,1'-biphenyl

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 123640-93-7

This technical guide provides a comprehensive overview of 4,4'-Bis(triethoxysilyl)-1,1'-biphenyl, a versatile organosilane compound. It is intended for researchers, scientists, and professionals in drug development and materials science. This document details the compound's properties, synthesis, and key applications, including detailed experimental protocols and visual representations of relevant processes.

Compound Identification and Properties

This compound is an organosilicon compound featuring a central biphenyl core functionalized with two triethoxysilyl groups at the 4 and 4' positions. This structure imparts a unique combination of organic and inorganic characteristics, making it a valuable precursor in the synthesis of hybrid materials.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number 123640-93-7[1]
Molecular Formula C24H38O6Si2[2]
Molecular Weight 478.73 g/mol [3]
Appearance Colorless to pale yellow liquid or solid[4]
Boiling Point 203-206 °C at 0.3 mmHg[3]
Density 1.047 g/mL at 25 °C[3]
Flash Point > 110 °C (> 230 °F) - closed cup[3]
Solubility Soluble in organic solvents such as benzene, toluene, and hexane. Sparingly soluble in water.[4][5]
Safety and Handling

This compound is classified as causing long-lasting harmful effects to aquatic life.[2] It is a combustible liquid.[3] When handling this compound, it is essential to use appropriate personal protective equipment, including eye shields and gloves, and to work in a well-ventilated area.[3][4]

Hazard StatementPrecautionary Statement
H413: May cause long lasting harmful effects to aquatic lifeP273: Avoid release to the environment. P501: Dispose of contents/container to an approved waste disposal plant.

Synthesis

The synthesis of this compound can be achieved through a Grignard reaction, a powerful method for forming carbon-carbon bonds. The general approach involves the coupling of a 4-halotoluene or its corresponding Grignard reagent with a metal halide.[6]

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of a biphenyl compound via a Grignard reaction, which is applicable to the synthesis of this compound.

G cluster_grignard Grignard Reagent Formation cluster_coupling Kumada Coupling cluster_purification Work-up & Purification A 4-Bromotoluene D p-Tolylmagnesium Bromide (Grignard Reagent) A->D Initiation & Reflux B Magnesium Turnings B->D Initiation & Reflux C Anhydrous THF C->D Initiation & Reflux G 4-Methylbiphenyl (Crude Product) D->G E Bromobenzene E->G Cross-Coupling F Nickel or Palladium Catalyst F->G Cross-Coupling H Quenching (1 M HCl) G->H I Extraction (Diethyl Ether) H->I J Drying & Concentration I->J K Column Chromatography J->K L Pure 4-Methylbiphenyl K->L

A generalized workflow for biphenyl synthesis.
Experimental Protocol: Synthesis of a Biphenyl via Grignard Reagent

This protocol describes the synthesis of 4-methylbiphenyl, which serves as a model for the synthesis of this compound. The key difference would be the starting materials and subsequent silylation steps.

Materials:

  • 4-bromotoluene

  • Magnesium turnings

  • Anhydrous tetrahydrofuran (THF)

  • Bromobenzene

  • Nickel or Palladium catalyst

  • 1 M Hydrochloric acid (HCl)

  • Diethyl ether or ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Hexane

Procedure:

  • Grignard Reagent Formation:

    • In a flame-dried, three-necked flask under an inert atmosphere, place magnesium turnings.

    • Add a small portion of a solution of 4-bromotoluene in anhydrous THF to the magnesium.

    • Once the reaction initiates (indicated by bubbling and heat generation), add the remaining 4-bromotoluene solution dropwise to maintain a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional hour.

    • Cool the resulting p-tolylmagnesium bromide solution to room temperature.[7]

  • Kumada Cross-Coupling:

    • In a separate flask under an inert atmosphere, dissolve the nickel or palladium catalyst in anhydrous THF.

    • Add bromobenzene to the catalyst solution and cool the mixture in an ice bath.

    • Slowly add the prepared p-tolylmagnesium bromide solution to the bromobenzene/catalyst mixture over 30 minutes.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC or GC.[7]

  • Work-up and Purification:

    • Upon completion, quench the reaction by the slow addition of 1 M HCl while cooling the flask.

    • Transfer the mixture to a separatory funnel and extract three times with diethyl ether or ethyl acetate.

    • Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using hexane as the eluent to obtain the pure biphenyl product.[7]

Applications

This compound is a precursor for various advanced materials due to its ability to form stable, bridged polysilsesquioxane networks through the sol-gel process. Key applications include the fabrication of hybrid nanofibers, thin films, and its use as a coupling agent in polymer composites.[3]

Sol-Gel Process: Hydrolysis and Condensation

The sol-gel process is a versatile method for producing solid materials from small molecules.[8] For this compound, this process involves two main reactions: hydrolysis and condensation.

  • Hydrolysis: The triethoxysilyl groups react with water, often in the presence of an acid or base catalyst, to form silanol groups (-Si-OH) and ethanol.

  • Condensation: The newly formed silanol groups react with each other or with remaining ethoxy groups to form siloxane bridges (-Si-O-Si-), releasing water or ethanol. This polycondensation leads to the formation of a three-dimensional network, resulting in a gel.

The following diagram illustrates the hydrolysis and condensation steps of the sol-gel process.

G cluster_hydrolysis Hydrolysis cluster_condensation Condensation A This compound + H2O B Hydrolyzed Intermediate (Silanol Groups) A->B Acid or Base Catalyst C Polycondensation B->C - H2O or Ethanol D Bridged Polysilsesquioxane Network (Gel) C->D

The sol-gel process of this compound.
Preparation of Hybrid Nanofibers

A significant application of this compound is in the fabrication of purely hybrid organic-inorganic nanofibers through a combination of the sol-gel process and electrospinning. These nanofibers exhibit high thermal stability and have potential applications in optoelectronics and biomedicine.[4]

The diagram below outlines the key steps in the production of hybrid nanofibers.

G A Sol Preparation B Mixing of Precursors: This compound, Ethanol, Deionized Water A->B C pH Adjustment (HCl to pH ~2) B->C D Heating and Stirring (e.g., 90°C) C->D E Viscosity Adjustment (Solvent Distillation) D->E F Electrospinning E->F G Collection of Hybrid Nanofibers F->G

Workflow for hybrid nanofiber production.

This protocol is based on the method described for preparing purely hybrid organosilane nanofibers.[4]

Materials:

  • This compound (BTEBP) (≥90%)

  • Ethanol (EtOH) (99.9%)

  • Deionized water (H₂O)

  • Hydrochloric acid (HCl) (35%)

Procedure:

  • Sol Preparation:

    • In a suitable reaction vessel, mix this compound, ethanol, and deionized water.

    • Stir the mixture vigorously (e.g., 700 rpm) for 30 minutes at room temperature.[4]

    • Adjust the pH of the sol to approximately 2 by adding hydrochloric acid.[4]

    • Heat the sol to 90°C while continuing to stir.[4]

  • Viscosity Adjustment:

    • Adjust the viscosity of the sol to be suitable for electrospinning by distilling off some of the solvent.[4]

  • Electrospinning:

    • Transfer the prepared sol to an electrospinning apparatus.

    • Apply a high voltage to create an electrically charged jet of the sol, which is then drawn towards a collector.

    • As the solvent evaporates, a web of solid nanofibers is deposited on the collector.

  • Characterization:

    • The resulting nanofibers can be characterized by techniques such as Scanning Electron Microscopy (SEM) for morphology, Fourier-Transform Infrared (FTIR) spectroscopy to confirm the chemical structure, and Thermogravimetric Analysis (TGA) to assess thermal stability.[4]

Biphenylene-Bridged Silsesquioxane Thin Films

This compound is used to prepare biphenylene-bridged polysilsesquioxane thin films via the sol-gel method. These films have applications in areas such as gas sensing and as dielectric layers.

A general procedure involves preparing a sol as described in section 3.1, followed by depositing the sol onto a substrate using techniques like spin-coating or dip-coating. The coated substrate is then subjected to a controlled heat treatment to densify the film and form the final polysilsesquioxane network.

Coupling Agent in Polymer Composites

The dual functionality of this compound allows it to act as an effective coupling agent in polymer composites, particularly those filled with silica. The triethoxysilyl groups can bond to the surface of inorganic fillers like silica, while the biphenyl core can interact with the polymer matrix, improving the interfacial adhesion and overall mechanical properties of the composite.

An experimental protocol for incorporating it as a coupling agent would typically involve:

  • Surface Treatment of Filler: Treating the silica filler with a solution of this compound in an appropriate solvent.

  • Compounding: Mixing the surface-treated filler with the polymer matrix using standard polymer processing techniques like melt blending in an internal mixer.

  • Curing/Vulcanization: Curing the composite to form the final product. The presence of the coupling agent enhances the dispersion of the filler and strengthens the filler-polymer interface.

Quantitative Data

Thermal Analysis
MaterialThermal Stability (TGA)Reference
Hybrid Nanofibers from BTEBPStable up to 400°C[4]
Major decomposition at 526.74°C[4]

This high thermal stability is attributed to the robust biphenylene-bridged polysilsesquioxane network.

References

4,4'-Bis(triethoxysilyl)-1,1'-biphenyl molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 4,4'-Bis(triethoxysilyl)-1,1'-biphenyl

Introduction

This compound is an organosilicon compound featuring a rigid biphenyl core functionalized with a triethoxysilyl group at both para positions. This unique structure imparts valuable properties, making it a significant precursor in the field of materials science. The biphenyl unit provides thermal stability and desirable optical properties, while the terminal triethoxysilyl groups allow for hydrolysis and condensation reactions. These reactions are fundamental to forming stable silicon-oxygen networks (siloxane bonds), making the molecule an ideal building block for creating hybrid organic-inorganic materials through sol-gel processes.[1][2] Its applications range from the synthesis of advanced nanomaterials to its use as a cross-linking agent and a surface modification agent.[1]

Physicochemical Properties

The key physical and chemical properties of this compound are summarized below. This data is essential for its handling, storage, and application in various experimental setups. The compound is typically a colorless to pale yellow liquid or solid that is soluble in many organic solvents and reacts slowly with moisture.[1][3]

PropertyValue
Molecular Weight 478.73 g/mol [4][5]
Molecular Formula C₂₄H₃₈O₆Si₂[1][4][6]
CAS Number 123640-93-7[6]
Appearance Colorless to pale yellow liquid or solid[1]
Boiling Point 203-206 °C @ 0.3 mmHg[3]
Density 1.047 g/mL at 25 °C[3]
Refractive Index 1.5039[3]
Flash Point > 110 °C (> 230 °F)[3]
Hydrolytic Sensitivity Reacts slowly with moisture/water[3]

Synthesis and Reactivity

The synthesis of this compound can be achieved using raw materials such as 4,4'-Dibromobiphenyl and ethyl silicate.[3] The core reactivity of the molecule is dominated by the hydrolysis of its triethoxysilyl groups to form reactive silanol (Si-OH) groups. These silanols can then undergo condensation with other silanol groups or with hydroxyl groups on inorganic surfaces to form stable siloxane (Si-O-Si) bonds. This reactivity is the foundation of the sol-gel process and makes the compound an effective coupling agent and precursor for crosslinked materials.[1] It has also been shown to be a reactive nucleophile in palladium-catalyzed cross-coupling reactions.

cluster_start Starting Materials RM1 4,4'-Dibromobiphenyl Product This compound RM1->Product Synthesis Reaction RM2 Ethyl Silicate RM2->Product Synthesis Reaction

Caption: General synthesis pathway for this compound.

Key Applications

The bifunctional nature of this compound makes it a versatile precursor for a variety of advanced materials, particularly in nanotechnology and polymer science.

  • Nanomaterials Precursor: It is utilized as a primary building block to prepare helical 4,4'-biphenylene-silica nanotubes and nanoribbons.[3] It also serves as an indicator for determining the chirality of these helical silica structures.[3]

  • Thin Films: Biphenylene-bridged silsesquioxane thin films can be fabricated by the sol-gel method using this compound.[3]

  • Hybrid Nanofibers: In a notable application, it is used to create the first purely hybrid organic-inorganic organosilane nanofibers through a combination of a sol-gel process and electrospinning techniques, without the need for polymer additives.[2]

  • Crosslinked Polymers: The molecule is used in condensation reactions with linear aliphatic diols to produce biphenyl-bridged, crosslinked polyalkoxysilanes.[3]

Experimental Protocols

Protocol: Preparation of Hybrid Nanofibers via Sol-Gel and Electrospinning

This protocol details the synthesis of pure hybrid organosilane nanofibers composed solely of this compound (BTEBP), adapted from a patented process.[2] The method combines a sol-gel process with an electrospinning technique.[2]

Materials:

  • This compound (BTEBP, ≥90%)[2]

  • Ethanol (EtOH, 99.9%)[2]

  • Deionized water (H₂O)[2]

  • Hydrochloric acid (HCl, 35%)[2]

Procedure:

  • Sol Preparation:

    • In a suitable reaction vessel, mix BTEBP and ethanol.

    • Stir the mixture vigorously at 700 rpm for 30 minutes at room temperature.[2]

    • Prepare an aqueous solution of HCl. Add this solution dropwise to the BTEBP/ethanol mixture to initiate hydrolysis. The molar ratio between deionized water and the organosilane precursor is a critical parameter.[2]

    • Adjust the final pH of the sol to approximately 2 using the HCl solution.[2]

    • Continue stirring the sol to allow for the hydrolysis and condensation reactions to proceed, leading to an increase in viscosity.

  • Viscosity Optimization:

    • Monitor the viscosity of the sol over time. The viscosity must be optimized for the electrospinning process.[2]

    • If necessary, adjust the viscosity by controlled distillation of the solvent (ethanol).[2]

  • Electrospinning:

    • Load the prepared sol with optimal viscosity into an industrial roller electrospinning machine (e.g., Nanospider™).[2]

    • Apply a high voltage to the system to initiate the electrospinning process, directing the charged jet of sol onto a collector.

    • The solvent evaporates rapidly, resulting in the formation of solid hybrid nanofibers on the collector.[2]

  • Characterization:

    • The resulting nanofibers can be characterized using techniques such as Scanning Electron Microscopy (SEM) to analyze morphology and diameter, Fourier-Transform Infrared (FTIR) and Raman Spectroscopy to confirm the chemical structure, and Thermogravimetric Analysis (TGA) to assess thermal stability.[2]

cluster_solgel Sol-Gel Process cluster_spinning Electrospinning start Mix BTEBP and Ethanol add_hcl Add HCl(aq) to pH ≈ 2 start->add_hcl hydrolysis Stir for Hydrolysis & Condensation add_hcl->hydrolysis viscosity Optimize Viscosity (Distillation) hydrolysis->viscosity load Load Sol into Electrospinner viscosity->load spin Apply High Voltage load->spin collect Collect Nanofibers spin->collect end end collect->end Characterization (SEM, FTIR, TGA)

Caption: Experimental workflow for hybrid nanofiber synthesis.

References

An In-depth Technical Guide to the Chemical Properties of 4,4'-Bis(triethoxysilyl)-1,1'-biphenyl

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical and physical properties of 4,4'-Bis(triethoxysilyl)-1,1'-biphenyl (BTESB). Designed for researchers, scientists, and professionals in drug development and materials science, this document details the compound's characteristics, experimental protocols for its synthesis and application, and key safety information.

Core Chemical Properties and Identifiers

This compound is an organosilicon compound featuring a central biphenyl core functionalized with two triethoxysilyl groups. This structure allows it to act as a versatile precursor in the formation of bridged silsesquioxanes and other hybrid organic-inorganic materials. The triethoxysilyl groups can undergo hydrolysis and condensation to form a stable silica network, while the rigid biphenyl linker imparts desirable thermal and mechanical properties to the resulting materials.[1]

Structural and Physical Data

The fundamental properties of this compound are summarized in the table below.

PropertyValue
Molecular Formula C₂₄H₃₈O₆Si₂
Molecular Weight 478.73 g/mol
Appearance Colorless to pale yellow liquid or solid
Boiling Point 203-206 °C at 0.3 mmHg[1]
Density 1.047 g/mL at 25 °C[1]
Refractive Index 1.5039
Flash Point >110 °C (>230 °F) - closed cup[1]
Hydrolytic Sensitivity Reacts slowly with moisture/water
Chemical Identifiers
IdentifierValue
CAS Number 123640-93-7
IUPAC Name triethoxy-[4-(4-triethoxysilylphenyl)phenyl]silane[2]
InChI 1S/C24H38O6Si2/c1-7-25-31(26-8-2,27-9-3)23-17-13-21(14-18-23)22-15-19-24(20-16-22)32(28-10-4,29-11-5)30-12-6/h13-20H,7-12H2,1-6H3[1][2]
SMILES CCO--INVALID-LINK--(OCC)c1ccc(cc1)-c2ccc(cc2)--INVALID-LINK--(OCC)OCC[1]

Chemical Reactivity and Applications

The core reactivity of BTESB lies in the hydrolysis of its ethoxysilane groups to form reactive silanols (-Si(OH)₃). These silanols can then undergo condensation with other silanol groups to form a robust three-dimensional network of siloxane bonds (Si-O-Si), with the biphenyl units acting as rigid linkers within the structure. This sol-gel process is fundamental to its application in materials science.

Key applications include:

  • Periodic Mesoporous Organosilicas (PMOs): BTESB is a key precursor for synthesizing PMOs with highly ordered, stable structures and large surface areas.[3] These materials are promising for catalysis, sensing, and separation technologies.[3]

  • Hybrid Nanofibers: Through a combination of the sol-gel process and electrospinning, pure hybrid organic-inorganic nanofibers can be produced.[4] These materials exhibit high thermal stability and are being explored for optoelectronics and biomedical applications.[4]

  • Thin Films: Biphenylene-bridged silsesquioxane thin films can be prepared via the sol-gel method.

  • Cross-Coupling Reactions: BTESB can act as a silicon-based nucleophile in Palladium-catalyzed cross-coupling reactions.

Experimental Protocols

Synthesis of this compound

A common synthetic route to BTESB involves a Grignard reaction with 4,4'-dibromobiphenyl, followed by reaction with tetraethoxysilane (TEOS).

Materials:

  • 4,4'-Dibromobiphenyl

  • Magnesium turnings

  • Anhydrous Tetrahydrofuran (THF)

  • Tetraethoxysilane (TEOS)

  • Iodine (for initiation)

  • Anhydrous Toluene

  • Hexane

  • Hydrochloric acid (aqueous solution)

  • Sodium sulfate (anhydrous)

Procedure:

  • Activate magnesium turnings in a flame-dried, three-necked flask under a nitrogen atmosphere. Add a small crystal of iodine.

  • Add a solution of 4,4'-dibromobiphenyl in anhydrous THF dropwise to the magnesium turnings. The reaction mixture should be gently heated to initiate the formation of the Grignard reagent.

  • Once the Grignard reagent formation is complete, cool the mixture to 0 °C.

  • Slowly add a solution of excess tetraethoxysilane (TEOS) in anhydrous toluene to the reaction mixture while maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.

  • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

  • Extract the product with hexane.

  • Wash the organic layer with dilute hydrochloric acid and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by vacuum distillation to yield this compound as a clear liquid.

G cluster_reactants Starting Materials cluster_process Reaction Steps Dibromo 4,4'-Dibromobiphenyl Grignard 1. Form Grignard Reagent (in anhydrous THF) Dibromo->Grignard Mg Magnesium (Mg) Mg->Grignard TEOS Tetraethoxysilane (TEOS) Coupling 2. Couple with TEOS (in Toluene, 0°C) TEOS->Coupling Grignard->Coupling Workup 3. Aqueous Workup & Extraction Coupling->Workup Purify 4. Vacuum Distillation Workup->Purify Product This compound Purify->Product

Synthesis workflow for this compound.
Preparation of Hybrid Nanofibers via Sol-Gel and Electrospinning

This protocol describes the fabrication of pure hybrid organosilane nanofibers without the use of polymer additives.[4]

Materials:

  • This compound (BTESB)

  • Ethanol (99.9%)

  • Deionized water

  • Hydrochloric acid (HCl, 35%)

Procedure:

  • Sol Preparation:

    • Prepare a solution of BTESB in ethanol.

    • Add deionized water to the solution. The molar ratio of water to the BTESB precursor is critical and should be established for desired hydrolysis.

    • Adjust the pH of the sol to approximately 2 using hydrochloric acid.

    • Stir the mixture vigorously (e.g., 700 rpm) for 30 minutes at room temperature to facilitate hydrolysis and initial condensation.

    • Age the sol to achieve the optimal viscosity for electrospinning. This may involve gentle heating or distillation of the solvent.

  • Electrospinning:

    • Load the prepared sol into a syringe fitted with a metallic needle.

    • Use an industrial roller electrospinning machine (e.g., Nanospider™).

    • Apply a high voltage (e.g., 20-30 kV) between the needle tip and a grounded collector.

    • Set a constant flow rate for the sol through the syringe pump.

    • Collect the resulting nanofibers on the collector.

G cluster_solgel Sol-Gel Process cluster_electrospinning Electrospinning Mix Mix BTESB, Ethanol, Water, and HCl (pH ≈ 2) Hydrolysis Stir (700 rpm, 30 min) -> Hydrolysis & Condensation Mix->Hydrolysis Viscosity Age sol to optimal viscosity Hydrolysis->Viscosity Load Load sol into syringe Viscosity->Load Spin Apply High Voltage & Pump Solution Load->Spin Product Hybrid Nanofibers Spin->Product

Workflow for hybrid nanofiber production.
Characterization Data for Hybrid Nanofibers

ParameterValue / ResultMethod
Fiber Diameter ~600 nmScanning Electron Microscopy (SEM)
Thermal Stability Stable up to 400 °CThermogravimetric Analysis (TGA)
Weight Loss 31.66% wt. loss at a maximum of 526.74 °C (attributed to organic decomposition)Thermogravimetric Analysis (TGA)

TGA Conditions: Heating rate of 10 °C/min in a nitrogen atmosphere, from 20 to 650 °C.[4]

Chemical Reactivity Pathway: Hydrolysis and Condensation

The utility of BTESB as a precursor is governed by two primary reactions: hydrolysis and condensation. This process converts the liquid monomer into a solid, cross-linked network.

G Monomer BTESB Monomer (Si-OEt) Silanol Silanol Intermediate (Si-OH) Monomer->Silanol Hydrolysis Silanol->Monomer + EtOH Network Siloxane Network (Si-O-Si) Silanol->Network Condensation Network->Silanol + H₂O H2O Water (H₂O) H2O->Silanol EtOH Ethanol (EtOH)

General hydrolysis and condensation pathway for BTESB.

Safety and Handling

This compound is classified as hazardous to the aquatic environment with long-lasting effects (Aquatic Chronic 4, H413).[2][5]

  • Handling: Use in a well-ventilated area. Avoid breathing vapors or mist. Avoid contact with skin and eyes.

  • Personal Protective Equipment (PPE): Wear protective gloves, safety glasses or goggles, and use a multi-purpose combination respirator cartridge (US) or equivalent.

  • Storage: Store in a cool, well-ventilated place. Keep containers tightly closed and protect from moisture. It is classified as a combustible liquid.

This guide serves as a foundational resource for understanding and utilizing this compound in a research and development setting. For specific applications, further consultation of peer-reviewed literature is recommended.

References

Synthesis of 4,4'-Bis(triethoxysilyl)-1,1'-biphenyl: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of 4,4'-Bis(triethoxysilyl)-1,1'-biphenyl, a key organosilane precursor utilized in the development of advanced materials. This document details the established synthetic route, comprehensive experimental protocols, and relevant quantitative data to facilitate its preparation in a laboratory setting.

Introduction

This compound is a versatile bifunctional organosilane that serves as a valuable building block in the synthesis of hybrid organic-inorganic materials, including bridged polysilsesquioxanes. Its rigid biphenyl core imparts thermal and mechanical stability, while the terminal triethoxysilyl groups enable the formation of a cross-linked silica network through sol-gel processes. This unique combination of properties makes it a compound of interest for applications in catalysis, chromatography, and the development of novel polymers and coatings.

Synthetic Route

The most common and established method for the synthesis of this compound involves a Grignard reaction. The general scheme begins with the formation of a di-Grignard reagent from 4,4'-dibromobiphenyl, which is then reacted with an electrophilic silicon source, typically tetraethoxysilane (TEOS) or ethyl silicate, to yield the desired product.

A key challenge in this synthesis is the controlled formation of the di-Grignard reagent and the prevention of side reactions, such as homocoupling of the Grignard reagent. The reaction is highly sensitive to moisture and atmospheric oxygen, necessitating the use of anhydrous solvents and an inert atmosphere.

Synthesis_Route 4,4'-Dibromobiphenyl 4,4'-Dibromobiphenyl di-Grignard_Reagent 4,4'-Bis(bromomagnesio)-1,1'-biphenyl 4,4'-Dibromobiphenyl->di-Grignard_Reagent  + 2 Mg  THF, 75°C Mg Mg Product This compound di-Grignard_Reagent->Product  + 2 Si(OEt)4 Tetraethoxysilane Tetraethoxysilane

Caption: Grignard reaction pathway for the synthesis of this compound.

Experimental Protocol

The following protocol is based on the procedure reported by Shea, Loy, and Webster in the Journal of the American Chemical Society in 1992.[1]

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )Purity
4,4'-Dibromobiphenyl92-86-4312.00>98%
Magnesium turnings7439-95-424.31>99%
Tetraethoxysilane (TEOS)78-10-4208.33>98%
Tetrahydrofuran (THF)109-99-972.11Anhydrous
Procedure

Step 1: Formation of the di-Grignard Reagent

  • All glassware must be rigorously dried in an oven and assembled hot under a stream of dry nitrogen or argon.

  • In a three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel, place magnesium turnings.

  • Add a solution of 4,4'-dibromobiphenyl in anhydrous tetrahydrofuran (THF) to the dropping funnel.

  • Add a small portion of the 4,4'-dibromobiphenyl solution to the magnesium turnings to initiate the reaction. Gentle heating or the addition of a small crystal of iodine may be necessary to start the Grignard formation.

  • Once the reaction has initiated, add the remaining 4,4'-dibromobiphenyl solution dropwise at a rate that maintains a gentle reflux.

Step 2: Silylation Reaction

  • After the addition of 4,4'-dibromobiphenyl is complete, continue to stir the reaction mixture at 75°C for 120 hours to ensure the complete formation of the di-Grignard reagent.[1]

  • Cool the reaction mixture to room temperature.

  • Slowly add a solution of tetraethoxysilane in anhydrous THF to the di-Grignard reagent solution via the dropping funnel. An exothermic reaction is expected, and the addition rate should be controlled to maintain a gentle reflux.

  • After the addition is complete, stir the reaction mixture at room temperature for several hours.

Step 3: Workup and Purification

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with diethyl ether or ethyl acetate.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure.

  • The crude product can be purified by vacuum distillation to yield this compound as a colorless to pale yellow liquid.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Dry Glassware B Add Mg Turnings A->B C Prepare 4,4'-Dibromobiphenyl in THF B->C D Initiate Grignard Formation C->D E Form di-Grignard Reagent (75°C, 120h) D->E F Add Tetraethoxysilane in THF E->F G Stir at Room Temperature F->G H Quench with aq. NH4Cl G->H I Extract with Ether H->I J Wash with Brine I->J K Dry Organic Layer J->K L Solvent Removal K->L M Vacuum Distillation L->M Final Product Final Product M->Final Product

Caption: Step-by-step workflow for the synthesis of this compound.

Quantitative Data

The synthesis of this compound via the Grignard route has been reported with the following quantitative parameters:

ParameterValueReference
Yield34%[1]
Reaction Temperature75°C[1]
Reaction Time120 hours[1]

Note: The reported yield of 34% highlights that the reaction may be accompanied by the formation of side products, and optimization of reaction conditions may be necessary to improve the outcome.

Conclusion

This technical guide provides a detailed framework for the synthesis of this compound. The Grignard reaction, while being the most direct route, requires careful control of experimental conditions to achieve a reasonable yield. Researchers and scientists can utilize the information presented herein to successfully prepare this important organosilane precursor for a variety of applications in materials science and drug development. Adherence to anhydrous and inert atmosphere techniques is paramount for the success of this synthesis.

References

An In-depth Technical Guide on the Solubility of 4,4'-Bis(triethoxysilyl)-1,1'-biphenyl in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4,4'-Bis(triethoxysilyl)-1,1'-biphenyl (BTESB). Due to the limited availability of specific quantitative solubility data for this compound in public literature, this guide offers a qualitative assessment based on the solubility of its structural analogues, biphenyl and tetraethoxysilane (TEOS). Additionally, detailed experimental protocols for determining the solubility of organosilane compounds are provided, which can be readily adapted for BTESB.

Introduction to this compound

This compound is an organosilane compound featuring a central biphenyl core functionalized with two triethoxysilyl groups at the 4 and 4' positions. This unique structure, with its combination of a rigid aromatic linker and reactive silane moieties, makes it a valuable precursor in materials science, particularly in the synthesis of bridged polysilsesquioxanes and hybrid organic-inorganic materials through sol-gel processes. Its properties are influenced by both the nonpolar, aromatic biphenyl backbone and the more polar, hydrolyzable triethoxysilyl groups.

Qualitative Solubility Profile

The biphenyl component is a nonpolar aromatic hydrocarbon, which is known to be soluble in a variety of organic solvents such as benzene, toluene, and hexane.[1][2][3] Tetraethoxysilane (TEOS), a compound structurally similar to the triethoxysilyl functional groups of BTESB, is soluble in alcohols, ethers, and aromatic hydrocarbons.[4][5] Based on the principle of "like dissolves like," it is anticipated that this compound will exhibit good solubility in a range of common organic solvents.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Nonpolar Aromatic Toluene, Benzene, XyleneHighThe nonpolar biphenyl core is expected to interact favorably with aromatic solvents.
Alkanes Hexane, HeptaneModerate to HighThe nonpolar nature of both the biphenyl core and the ethyl groups of the silane moieties suggest good solubility.
Ethers Diethyl ether, Tetrahydrofuran (THF)Moderate to HighEthers can solvate both the nonpolar and slightly polar parts of the molecule.
Chlorinated Solvents Dichloromethane, ChloroformModerate to HighThese solvents are effective at dissolving a wide range of organic compounds.
Polar Aprotic Acetone, Ethyl AcetateModerateThe polarity of these solvents may allow for some interaction with the triethoxysilyl groups.
Polar Protic Ethanol, Methanol, IsopropanolModerate (with potential for reaction)While likely soluble, the presence of hydroxyl groups can lead to hydrolysis and condensation of the triethoxysilyl groups, especially in the presence of acid or base catalysts.[5]
Water InsolubleThe large, nonpolar biphenyl core and hydrophobic ethyl groups make the molecule insoluble in water.

Experimental Protocols for Solubility Determination

The following are detailed methodologies for the qualitative and quantitative determination of the solubility of this compound in organic solvents. These protocols are adapted from standard laboratory procedures for solubility testing.[6][7]

3.1. Qualitative Solubility Determination

This method provides a rapid assessment of solubility at a specific concentration.

Materials:

  • This compound

  • Selected organic solvents

  • Small test tubes or vials

  • Vortex mixer

  • Pipettes and analytical balance

Procedure:

  • To a clean, dry test tube, add 1 mL of the selected organic solvent.

  • Add a pre-weighed amount of this compound (e.g., 10 mg to test for 1% w/v solubility).

  • Cap the test tube and vortex for 30-60 seconds to ensure thorough mixing.

  • Visually inspect the solution against a light source.

  • Record the observation as:

    • Soluble: The compound completely dissolves, resulting in a clear, homogeneous solution.

    • Partially Soluble: A significant portion of the compound dissolves, but some solid remains.

    • Insoluble: The compound does not appear to dissolve.

  • If partially soluble, the test can be repeated with a smaller amount of the compound to estimate the solubility limit.

3.2. Quantitative Solubility Determination (Gravimetric Method)

This method provides a quantitative measure of solubility at a specific temperature.

Materials:

  • This compound

  • Selected organic solvent

  • Saturated solution preparation vessel (e.g., sealed flask)

  • Constant temperature bath or shaker

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Pre-weighed evaporation dish

  • Analytical balance

  • Oven or vacuum oven

Procedure:

  • Prepare a saturated solution by adding an excess amount of this compound to a known volume of the selected organic solvent in a sealed flask.

  • Place the flask in a constant temperature bath and agitate for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Allow the solution to settle, letting any undissolved solid sediment.

  • Carefully withdraw a known volume of the supernatant using a syringe and filter it through a syringe filter into a pre-weighed evaporation dish.

  • Record the exact volume of the filtered solution.

  • Place the evaporation dish in an oven at a temperature sufficient to evaporate the solvent without decomposing the solute (e.g., 60-80°C). A vacuum oven is preferred to facilitate evaporation at a lower temperature.

  • Once the solvent has completely evaporated, cool the dish in a desiccator to room temperature and weigh it on an analytical balance.

  • The mass of the dissolved this compound is the final weight of the dish minus its initial (tare) weight.

  • Calculate the solubility in the desired units (e.g., g/100 mL, mg/mL, or mol/L).

Visualization of a Key Application: The Sol-Gel Process

This compound is a key precursor in the sol-gel process to create hybrid organic-inorganic materials.[8][9][10] The following diagram illustrates the typical workflow of a sol-gel synthesis using this compound.

Sol_Gel_Process cluster_Sol_Formation Sol Formation cluster_Gelation_and_Processing Gelation & Processing A This compound (Precursor) D Mixing & Stirring A->D B Solvent (e.g., Ethanol) B->D C Water & Catalyst (e.g., HCl) C->D E Hydrolysis D->E Initiation F Condensation E->F Intermediate (Silanols) G Stable Colloidal Sol F->G H Gelation (3D Network Formation) G->H Polymerization I Aging H->I J Drying I->J K Hybrid Material (e.g., Xerogel/Aerogel) J->K

Caption: Workflow of the sol-gel process using this compound.

Conclusion

While quantitative solubility data for this compound remains to be fully characterized in the scientific literature, a strong qualitative understanding of its solubility in various organic solvents can be derived from its molecular structure. It is predicted to be highly soluble in nonpolar aromatic and alkane solvents, with moderate to high solubility in ethers and chlorinated solvents. Its solubility in polar protic solvents like alcohols should be considered with caution due to the potential for hydrolysis. The provided experimental protocols offer a robust framework for researchers to determine precise solubility data for their specific applications. The utility of this compound as a precursor in the sol-gel synthesis of advanced materials underscores the importance of understanding its solution behavior.

References

Commercial suppliers of 4,4'-Bis(triethoxysilyl)-1,1'-biphenyl

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 4,4'-Bis(triethoxysilyl)-1,1'-biphenyl

Introduction

This compound is an organosilicon compound featuring two triethoxysilyl groups attached to a biphenyl backbone.[1] This unique structure provides a versatile platform for researchers and materials scientists, enabling applications ranging from surface modification and adhesion promotion to the creation of advanced composite materials and nanostructures.[1] The triethoxysilyl groups can undergo hydrolysis and condensation reactions to form a stable siloxane network, while the rigid biphenyl core imparts desirable mechanical and thermal properties to the resulting materials.[1] This guide provides a comprehensive overview of the commercial availability, physicochemical properties, synthesis, and key applications of this compound, tailored for researchers, scientists, and professionals in drug development and materials science.

Commercial Availability

A number of chemical suppliers offer this compound, typically with purities of 90% or higher. The following table summarizes some of the key commercial suppliers.

SupplierProduct NamePurityCAS Number
Sigma-Aldrich (MilliporeSigma)4,4′-Bis(triethoxysilyl)-1,1′-biphenyl≥90% (VPCC)123640-93-7
CymitQuimica4 4'-BIS(TRIETHOXYSILYL)-1 1'-BIPHENYL95%123640-93-7
Sobekbio Biosciences4 4'-BIS(TRIETHOXYSILYL)-1 1'-BIPHENYL98%123640-93-7
ChemicalBook4 4'-BIS(TRIETHOXYSILYL)-1 1'-BIPHENYLNot Specified123640-93-7
Alkali Scientific4,4′-Bis(triethoxysilyl)-1,1′-biphenylNot Specified123640-93-7

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. These properties are critical for designing experimental conditions and understanding the behavior of the compound in various applications.

PropertyValueSource
CAS Number 123640-93-7[1][2][3][4][5]
Molecular Formula C24H38O6Si2[1][3][5]
Molecular Weight 478.73 g/mol [2][3][5]
Appearance Colorless to pale yellow liquid or solid[1]
Boiling Point 203-206 °C at 0.3 mmHg[2]
Density 1.047 g/mL at 25 °C[2]
Refractive Index 1.5039[6]
Flash Point >110 °C (>230 °F) - closed cup[2][6]
Solubility Soluble in organic solvents[1]
Hydrolytic Sensitivity Reacts slowly with moisture/water[6]

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through various organometallic routes. A common laboratory-scale synthesis involves a Grignard reaction.

General Synthesis Workflow

G General Synthesis Workflow cluster_reactants Reactants cluster_process Reaction Process cluster_product Product 4,4'-Dibromobiphenyl 4,4'-Dibromobiphenyl Grignard_Formation Grignard Reagent Formation (in THF) 4,4'-Dibromobiphenyl->Grignard_Formation Magnesium Magnesium Magnesium->Grignard_Formation Tetraethoxysilane Tetraethoxysilane (TEOS) Coupling Coupling Reaction Tetraethoxysilane->Coupling Grignard_Formation->Coupling Bifunctional Grignard Reagent Workup Aqueous Workup & Extraction Coupling->Workup Purification Purification (e.g., Distillation) Workup->Purification Final_Product This compound Purification->Final_Product

Synthesis of this compound via Grignard Reaction.

Experimental Protocol: Synthesis via Grignard Reaction

This protocol is based on a literature procedure for the synthesis of arylsilanes.[5]

Materials:

  • 4,4'-Dibromobiphenyl

  • Magnesium turnings

  • Tetrahydrofuran (THF), anhydrous

  • Tetraethoxysilane (TEOS)

  • Hydrochloric acid (HCl), aqueous solution

  • Diethyl ether

  • Magnesium sulfate (MgSO4), anhydrous

Procedure:

  • In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, magnesium turnings are placed in anhydrous THF.

  • A solution of 4,4'-dibromobiphenyl in anhydrous THF is added dropwise to the magnesium suspension. The reaction mixture is gently heated to initiate the formation of the Grignard reagent.

  • After the Grignard reagent has formed (indicated by the consumption of magnesium), the mixture is cooled in an ice bath.

  • Tetraethoxysilane is dissolved in anhydrous THF and added dropwise to the cooled Grignard reagent solution with vigorous stirring.

  • The reaction is allowed to warm to room temperature and stirred for several hours.

  • The reaction is quenched by the slow addition of a saturated aqueous ammonium chloride solution or dilute HCl.

  • The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

  • The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation to yield this compound.

Applications and Related Protocols

This compound is a precursor for various advanced materials, primarily through sol-gel processes.

Key Application Areas

G Key Application Areas cluster_materials Resulting Materials & Applications Biphenyl_Precursor This compound Nanotubes Helical Biphenylene-Silica Nanotubes & Nanoribbons Biphenyl_Precursor->Nanotubes Sol-Gel with Co-directing Agent Polyalkoxysilane Crosslinked Polyalkoxysilane Biphenyl_Precursor->Polyalkoxysilane Condensation with Diols Thin_Films Biphenylene-Bridged Silsesquioxane Thin Films Biphenyl_Precursor->Thin_Films Sol-Gel Method Nanofibers Hybrid Organic-Inorganic Nanofibers Biphenyl_Precursor->Nanofibers Sol-Gel & Electrospinning

Applications of this compound.

Experimental Protocol: Preparation of Hybrid Nanofibers

The following protocol for the preparation of hybrid nanofibers is adapted from a published study.[7]

Materials:

  • This compound (BTEBP)

  • Ethanol (EtOH)

  • Deionized water

  • Hydrochloric acid (HCl)

Procedure:

  • Sol Preparation:

    • A sol is prepared by mixing BTEBP, ethanol, and deionized water.

    • The pH of the sol is adjusted to approximately 2 with the addition of HCl.

    • The mixture is stirred at a controlled speed (e.g., 700 rpm) for 30 minutes at room temperature.

  • Viscosity Adjustment:

    • The viscosity of the sol is increased to a level suitable for electrospinning by distilling off some of the solvent.

  • Electrospinning:

    • The prepared sol is loaded into a syringe with a metallic needle.

    • A high voltage is applied between the needle and a collector.

    • The sol is fed at a constant rate, and the resulting nanofibers are collected on the collector.

  • Characterization:

    • The morphology and properties of the nanofibers can be characterized using techniques such as Scanning Electron Microscopy (SEM), Fourier-Transform Infrared (FTIR) spectroscopy, and Thermogravimetric Analysis (TGA).

Safety Information

It is essential to handle this compound with appropriate safety precautions.

Hazard CategoryDescription
GHS Classification May cause long lasting harmful effects to aquatic life (Aquatic Chronic 4).[3]
Handling Handle in a well-ventilated area.[1] Avoid contact with skin and eyes.[1][8] Wash thoroughly after handling.[9]
Personal Protective Equipment (PPE) Safety glasses with side-shields or goggles, protective gloves, and appropriate respiratory protection if aerosols are generated.[2][10]
Storage Store in a tightly closed container in a cool, dry, well-ventilated area away from incompatible substances.[9] Protect from moisture.[8]
Fire Fighting Use extinguishing media appropriate for the surrounding environment.[10]
First Aid In case of eye or skin contact, flush with plenty of water.[9][10] If inhaled, move to fresh air.[10] If swallowed, rinse mouth with water and seek medical advice.[10]

Conclusion

This compound is a valuable bifunctional organosilane precursor with a growing number of applications in materials science and nanotechnology. Its commercial availability and the well-documented protocols for its use in creating advanced materials such as nanofibers, thin films, and crosslinked polymers make it an attractive compound for researchers. The information provided in this guide serves as a comprehensive resource for scientists and professionals interested in leveraging the unique properties of this compound in their research and development endeavors. As with all chemical reagents, it is imperative to consult the safety data sheet from the supplier and follow appropriate safety protocols when handling this compound.

References

Health and Safety Profile of 4,4'-Bis(triethoxysilyl)-1,1'-biphenyl: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides a summary of available health and safety information for 4,4'-Bis(triethoxysilyl)-1,1'-biphenyl. It is intended for researchers, scientists, and drug development professionals. Notably, in-depth toxicological studies specifically for this compound are limited in publicly accessible literature. Therefore, this guide draws upon data from Safety Data Sheets (SDS), information on analogous organosilane and biphenyl compounds, and general principles of chemical safety. All personnel handling this substance should consult the full Safety Data Sheet (SDS) provided by the supplier and adhere to all institutional and regulatory safety protocols.

Chemical and Physical Properties

This compound is an organosilicon compound with two triethoxysilyl groups attached to a biphenyl backbone. This structure provides a combination of organic and inorganic characteristics, making it useful in materials science.

PropertyValue
CAS Number 123640-93-7
Molecular Formula C24H38O6Si2
Molecular Weight 478.73 g/mol
Appearance Colorless to pale yellow liquid or solid
Solubility Soluble in organic solvents

Hazard Identification and Classification

Based on available Safety Data Sheets, this compound is classified with the following hazards:

Hazard ClassGHS ClassificationHazard Statement
Aquatic Hazard (Chronic) Category 4H413: May cause long lasting harmful effects to aquatic life[1][2]

It is important to note that while specific data for skin and eye irritation for this compound is not consistently reported across all sources, organosilane compounds, in general, may cause irritation upon contact with skin or eyes[3]. The triethoxysilyl groups can hydrolyze in the presence of moisture to form ethanol and silanols, which may contribute to irritant effects.

Toxicological Summary

General Considerations for Organosilanes:

Organosilane compounds vary widely in their toxicological profiles depending on their specific structure[5]. The reactivity of the silane functional group and the nature of the organic substituent are key determinants of their biological activity. Hydrolysis of alkoxysilanes can release alcohols, which may have their own toxicological properties.

General Considerations for Biphenyl Compounds:

The biphenyl moiety is a core structure in various compounds, including polychlorinated biphenyls (PCBs), which are known for their persistence and toxicity. While this compound is not a PCB, the biphenyl core's metabolism is relevant. Biphenyl itself can be metabolized in vivo to form hydroxylated derivatives[6]. The toxicological implications of the metabolites of this compound have not been studied.

Experimental Protocols

Due to the absence of specific published studies on the toxicology of this compound, detailed experimental protocols cannot be provided. However, standard methodologies for assessing the hazards identified in the SDS are described below.

Aquatic Toxicity Assessment (General Protocol)

A standardized acute aquatic toxicity test, such as those outlined by the Organisation for Economic Co-operation and Development (OECD), would typically be used. For example, OECD Test Guideline 202 involves exposing Daphnia magna to various concentrations of the test substance for 48 hours and observing for immobilization.

Skin Irritation/Corrosion Assessment (General Protocol)

An in vitro skin irritation test, such as the reconstructed human epidermis (RhE) test method (OECD Test Guideline 439), is a common non-animal alternative. This involves applying the test substance to the surface of the RhE tissue and assessing cell viability after a set exposure period.

Handling and Safety Precautions

Personal Protective Equipment (PPE)

Given the potential for irritation and the lack of comprehensive toxicological data, stringent personal protective measures are recommended.

PPE TypeSpecification
Eye/Face Protection Chemical safety goggles or a face shield.
Skin Protection Chemical-resistant gloves (e.g., nitrile, neoprene). Lab coat or other protective clothing.
Respiratory Protection Use in a well-ventilated area. If dusts or aerosols may be generated, a NIOSH-approved respirator is recommended.
Engineering Controls

Work with this compound should be conducted in a chemical fume hood to minimize inhalation exposure.

Storage

Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from moisture, as it can hydrolyze.

Spills and Disposal

In case of a spill, absorb with an inert material and dispose of in accordance with local, state, and federal regulations. Avoid release to the environment[1].

Visualizations

Potential Hydrolysis of this compound

The following diagram illustrates the hydrolysis of the triethoxysilyl groups, a key reaction for this class of compounds when exposed to water.

Hydrolysis This compound This compound Silanetriol derivative Silanetriol derivative This compound->Silanetriol derivative + 6 H2O 6 Ethanol 6 Ethanol This compound->6 Ethanol + 6 H2O Siloxane network Siloxane network Silanetriol derivative->Siloxane network Condensation

Caption: Hydrolysis and condensation of this compound.

Generalized Biphenyl Metabolism

This diagram shows a simplified, generalized metabolic pathway for biphenyl compounds, which involves hydroxylation. The specific metabolic fate of this compound has not been determined.

Metabolism cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Biphenyl Core Biphenyl Core Hydroxylated Metabolites Hydroxylated Metabolites Biphenyl Core->Hydroxylated Metabolites Cytochrome P450 Conjugated Metabolites Conjugated Metabolites Hydroxylated Metabolites->Conjugated Metabolites Conjugation (e.g., glucuronidation) Excretion Excretion Conjugated Metabolites->Excretion

Caption: Generalized metabolic pathway of biphenyl compounds.

Conclusion

The available data on this compound indicates a primary hazard of long-term adverse effects on aquatic life. While specific toxicological data for human health effects are lacking, the chemical nature of organosilanes and biphenyls suggests that caution should be exercised. Prudent laboratory practices, including the use of appropriate personal protective equipment and engineering controls, are essential to minimize potential exposure. Further research is needed to fully characterize the toxicological profile of this compound.

References

In-Depth Technical Guide: Applications of 4,4'-Bis(triethoxysilyl)-1,1'-biphenyl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the applications of 4,4'-Bis(triethoxysilyl)-1,1'-biphenyl (BTESB), a versatile organosilane precursor. This document details its role in the development of advanced materials, including hybrid nanofibers, helical silica nanotubes, crosslinked polymers, and high-performance epoxy resins. The guide offers summaries of quantitative data, detailed experimental protocols, and visual representations of synthetic and analytical workflows.

Core Properties of this compound

This compound is an organosilicon compound featuring a rigid biphenyl core flanked by two triethoxysilyl groups. This unique structure allows it to act as a bridging molecule in the formation of organic-inorganic hybrid materials. The triethoxysilyl groups can undergo hydrolysis and condensation reactions to form a stable siloxane network (Si-O-Si), while the biphenyl moiety imparts desirable properties such as thermal stability, mechanical strength, and specific optical and electronic characteristics to the resulting materials.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₂₄H₃₈O₆Si₂
Molecular Weight 478.73 g/mol
Appearance Colorless to pale yellow liquid or solid
Boiling Point 203-206 °C at 0.3 mmHg
Density 1.047 g/mL at 25 °C
Flash Point > 110 °C (closed cup)

Applications in Advanced Materials

BTESB serves as a fundamental building block in a variety of advanced materials due to its ability to form robust and functional structures. Key application areas are detailed below.

Hybrid Organic-Inorganic Nanofibers

BTESB is a key precursor in the fabrication of purely hybrid organic-inorganic nanofibers through a combination of sol-gel processing and electrospinning. These nanofibers exhibit unique properties due to the covalent linkage between the organic (biphenyl) and inorganic (siloxane) components.

Table 2: Properties of BTESB-Based Hybrid Nanofibers

PropertyValueReference
Average Diameter ~600 nm[1]
Thermal Stability (TGA) Stable up to 400 °C[1]
Surface Morphology Smooth surface[1]

This protocol is based on the work of Makovicka et al.[1].

Materials:

  • This compound (BTESB, ≥90%)

  • Ethanol (99.9%)

  • Deionized water

  • Hydrochloric acid (HCl, 35%)

Procedure:

  • A sol is prepared by mixing BTESB with ethanol and deionized water. The molar ratio of water to the organosilane precursor is a critical parameter that influences the hydrolysis and condensation reactions.

  • The mixture is stirred vigorously (e.g., 700 rpm) for 30 minutes at room temperature.

  • The pH of the sol is adjusted to approximately 2 using hydrochloric acid to catalyze the hydrolysis of the triethoxysilyl groups.

  • The viscosity of the sol is then adjusted to be suitable for electrospinning, which may involve the distillation of the solvent.

  • The prepared sol is subjected to an industrial roller electrospinning process to fabricate the hybrid nanofibers.

G cluster_prep Sol Preparation cluster_spinning Nanofiber Fabrication mix Mixing of BTESB, Ethanol, and Water stir Stirring (700 rpm, 30 min) mix->stir ph_adjust pH Adjustment (HCl, pH ~2) stir->ph_adjust viscosity_adjust Viscosity Adjustment (Solvent Distillation) ph_adjust->viscosity_adjust electrospinning Roller Electrospinning viscosity_adjust->electrospinning nanofibers Hybrid Nanofibers electrospinning->nanofibers

Fig. 1: Experimental workflow for the synthesis of BTESB hybrid nanofibers.
Helical Silica Nanotubes

BTESB can be used as a precursor, often in combination with a chiral template, to synthesize helical silica nanotubes. The biphenyl groups within the silica walls can stack in a chiral fashion, leading to materials with potential applications in catalysis, chiral separations, and sensing.

Table 3: Properties of Helical Nanotubes Derived from BTESB

PropertyValueReference
BET Surface Area (Carbonaceous nanotubes) 1439 m²/g

This protocol is a general representation based on literature descriptions.

Materials:

  • This compound (BTESB)

  • Chiral low-molecular-weight gelator (e.g., a derivative of 1,2-diphenylethylenediamine or N-stearoyl-L-serine)

  • Co-structure-directing agent (e.g., 3-aminopropyltrimethoxysilane)

  • Ethanol

  • Water

Procedure:

  • The chiral gelator is dissolved in a suitable solvent to form self-assembled helical templates.

  • BTESB and the co-structure-directing agent are added to the template solution.

  • A sol-gel reaction is initiated by the addition of water, often in an ethanol/water mixture. The hydrolysis and condensation of the silane precursors occur around the chiral templates.

  • The reaction is allowed to proceed for a set amount of time to form the helical nanotubes.

  • The resulting nanotubes are collected, washed, and the chiral template can be removed by solvent extraction or calcination to yield the final helical silica or carbonaceous nanotubes.

G BTESB This compound Hydrolysis Hydrolysis & Condensation (Sol-Gel Process) BTESB->Hydrolysis Template Chiral Template SelfAssembly Self-Assembled Helical Structure Template->SelfAssembly Hybrid Hybrid Helical Nanotubes Hydrolysis->Hybrid SelfAssembly->Hydrolysis Calcination Template Removal (Calcination/Extraction) Hybrid->Calcination Final Helical Silica Nanotubes Calcination->Final

Fig. 2: Reaction pathway for the synthesis of helical silica nanotubes.
Crosslinked Polyalkoxysilanes

BTESB can be condensed with linear aliphatic diols to create biphenyl-bridged, crosslinked polyalkoxysilanes. These materials have shown promise as sorbents for organic solvents and oils.

This protocol is based on the work of Sonmez et al.

Materials:

  • This compound (BTESB)

  • Linear aliphatic diol (e.g., ethylene glycol, 1,4-butanediol)

  • Catalyst (e.g., an acid or base)

Procedure:

  • BTESB and the aliphatic diol are mixed in a reaction vessel.

  • A catalyst is added to promote the condensation reaction between the ethoxy groups of BTESB and the hydroxyl groups of the diol.

  • The reaction mixture is heated to facilitate the crosslinking process and the formation of the polymer network.

  • The resulting crosslinked polymer is then purified by washing with appropriate solvents to remove unreacted monomers and the catalyst.

  • The purified polymer is dried to obtain the final product.

Biphenylene-Bridged Silsesquioxane Thin Films and Aerogels

The sol-gel method can be employed to prepare biphenylene-bridged silsesquioxane thin films and aerogels from BTESB. These materials are of interest for applications in optics, low-k dielectrics, and as sensor materials. Aerogels produced from BTESB can exhibit high porosity and low density.

Table 4: Properties of Biphenylene-Bridged Polysilsesquioxane Aerogel

PropertyValueReference
Porosity > 83%
Bulk Density 0.24 g/cm³

This is a general procedure based on available literature.

Materials:

  • Biphenylene-bridged alkoxysilane monomer (BTESB)

  • Solvent (e.g., ethanol)

  • Catalyst (acidic or basic)

  • Water

Procedure:

  • The BTESB monomer is dissolved in a solvent.

  • Water and a catalyst are added to initiate the sol-gel polymerization through hydrolysis and condensation.

  • The sol is allowed to gel over time in a sealed container.

  • The resulting gel is aged to strengthen the network structure.

  • The solvent within the gel is exchanged with a suitable solvent for supercritical drying.

  • The gel is dried using supercritical carbon dioxide to produce the final aerogel, preserving the porous structure.

G cluster_conditions Synthesis Conditions cluster_properties Material Properties Catalyst Catalyst (Acid/Base) Porosity Porosity Catalyst->Porosity Morphology Morphology Catalyst->Morphology Solvent Solvent System SurfaceArea Surface Area Solvent->SurfaceArea Density Density Solvent->Density Drying Drying Method (Supercritical vs. Evaporative) Drying->Porosity Drying->Density

Fig. 3: Factors influencing the properties of bridged polysilsesquioxanes.
Modification of Epoxy Resins

The incorporation of BTESB into epoxy resin formulations can enhance their mechanical and thermal properties. The rigid biphenyl structure and the potential for forming a siloxane network contribute to improved performance.

Table 5: Mechanical Properties of Epoxy Resin Modified with a Biphenyl-Containing Curing Agent

PropertyValue
Tensile Strength 99.1 MPa
Glass Transition Temperature (Tg) up to 168.0 °C
5% Weight Loss Temperature 343 °C
Char Yield at 800 °C 24.5%
Thermal Conductivity up to 0.292 W/(m·K)

Note: The data presented is for an epoxy resin cured with a biphenyl-containing agent, which demonstrates the beneficial effects of the biphenyl moiety.

Conclusion

This compound is a highly versatile precursor for the synthesis of a wide range of advanced organic-inorganic hybrid materials. Its rigid biphenyl core and reactive triethoxysilyl groups enable the creation of materials with tailored properties, including high thermal stability, enhanced mechanical strength, and controlled porosity. The applications highlighted in this guide, from nanofibers and nanotubes to crosslinked polymers and high-performance resins, demonstrate the significant potential of BTESB in materials science and engineering. Further research into the functionalization of the biphenyl group and the precise control of the sol-gel process will undoubtedly lead to the development of even more sophisticated materials with novel applications.

References

A Deep Dive into the Conformational Landscape of 4,4'-Bis(triethoxysilyl)-1,1'-biphenyl: A Computational Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the computational methodologies used to elucidate the conformational properties of 4,4'-Bis(triethoxysilyl)-1,1'-biphenyl. Understanding the three-dimensional structure and rotational dynamics of this molecule is crucial for its application in materials science and potential consideration in drug development frameworks. This document outlines the theoretical basis, experimental protocols for computational analysis, and expected quantitative outcomes.

Introduction: The Significance of Biphenyl Conformation

Biphenyl and its derivatives form a cornerstone of organic chemistry and materials science. The central C-C single bond allows for rotation of the two phenyl rings relative to each other. However, this rotation is not entirely free. The conformation is governed by a delicate balance between two opposing factors:

  • Steric Hindrance: Repulsion between the ortho-hydrogens on the adjacent rings destabilizes the planar conformation.

  • π-Conjugation: A planar arrangement allows for maximum overlap of the π-orbitals between the rings, which is an electronically stabilizing effect.

For unsubstituted biphenyl, this results in a twisted or canted equilibrium conformation with a dihedral angle of approximately 45°.[1] The introduction of substituents, such as the triethoxysilyl groups at the 4 and 4' positions, can influence this torsional barrier and the preferred dihedral angle. Computational studies are indispensable for precisely quantifying these structural and energetic parameters.

Computational Methodology: A Protocol for Conformational Analysis

The following section details a typical and robust computational protocol for analyzing the conformational landscape of this compound.

Initial Structure Generation

The first step involves generating an initial 3D structure of the molecule. This can be done using any standard molecular building software. The IUPAC name for the molecule is triethoxy-[4-(4-triethoxysilylphenyl)phenyl]silane.[2]

Quantum Mechanical Calculations

Density Functional Theory (DFT) is a widely used and accurate method for studying the electronic structure and geometry of molecules of this size.

Experimental Protocol: Potential Energy Surface (PES) Scan

  • Software: A quantum chemistry package such as Gaussian, ORCA, or GAMESS is employed.

  • Method: A DFT functional that accurately accounts for dispersion forces is crucial for non-covalently interacting systems like the biphenyl core. The B3LYP functional with a dispersion correction (e.g., B3LYP-D3) or other modern functionals like ωB97XD are recommended.[3]

  • Basis Set: A triple-ζ basis set, such as 6-311++G(d,p), provides a good balance between accuracy and computational cost for geometry optimizations and energy calculations.[4]

  • Procedure:

    • A relaxed Potential Energy Surface (PES) scan is performed.

    • The dihedral angle between the two phenyl rings is defined as the reaction coordinate.

    • This angle is systematically varied, typically from 0° (planar) to 90° (perpendicular), in discrete steps (e.g., 5° or 10°).

    • At each step, the dihedral angle is held fixed while all other geometric parameters (bond lengths, angles) are allowed to relax to their energetic minimum.

  • Output: The electronic energy is calculated at each optimized step, resulting in a plot of energy versus the dihedral angle.

Identification of Stationary Points

From the PES scan, key stationary points (minima and transition states) are identified.

Experimental Protocol: Optimization and Frequency Analysis

  • Geometry Optimization: The structures corresponding to the energy minimum (the most stable conformer) and the transition states (planar and perpendicular) from the PES scan are subjected to a full geometry optimization without any constraints.

  • Frequency Calculation: A frequency analysis is then performed on these optimized structures.

    • An energy minimum will have all real (positive) vibrational frequencies.

    • A transition state will have exactly one imaginary frequency, corresponding to the rotational motion along the dihedral angle.

  • Thermochemical Analysis: The frequency calculation also provides zero-point vibrational energies (ZPVE) and thermal corrections to the Gibbs free energy, which are important for obtaining accurate energy barriers.[3]

computational_workflow cluster_setup 1. Initial Setup cluster_scan 2. Torsional Scan cluster_analysis 3. Analysis of Stationary Points cluster_results 4. Final Results mol_build Build Initial 3D Structure method_select Select Method and Basis Set (e.g., B3LYP-D3/6-311++G(d,p)) mol_build->method_select pes_scan Perform Relaxed PES Scan (Vary Dihedral Angle 0° to 90°) method_select->pes_scan opt_min Optimize Energy Minimum pes_scan->opt_min opt_ts Optimize Transition States (0° and 90°) pes_scan->opt_ts freq_min Frequency Analysis (Minimum) opt_min->freq_min freq_ts Frequency Analysis (TS) opt_ts->freq_ts energies Determine Rotational Barriers (with ZPVE correction) freq_min->energies geom Extract Geometric Parameters freq_min->geom freq_ts->energies

Computational workflow for conformational analysis.

Quantitative Data and Expected Results

The computational protocols described above yield quantitative data that characterize the conformational landscape of the molecule. While specific values for this compound require running the actual calculations, the following tables present the expected parameters and representative values based on studies of similar 4,4'-disubstituted biphenyls.

Table 1: Key Geometric Parameters of the Most Stable Conformer
ParameterDescriptionExpected Value
Φ (Dihedral Angle) The angle between the two phenyl rings.~40° - 50°
d(C-C) Length of the inter-ring C-C bond.~1.49 Å
d(C-Si) Length of the Carbon-Silicon bond.~1.88 Å

Note: The presence of para-substituents generally causes a small decrease in the twist angle compared to unsubstituted biphenyl.[4]

Table 2: Relative Energies of Conformers
ConformerDihedral Angle (Φ)DescriptionExpected Relative Energy (kcal/mol)
Twisted (Minimum) ~40° - 50°Most stable, equilibrium geometry.0.00
Planar (Transition State) Sterically hindered transition state.~1.5 - 2.0
Perpendicular (Transition State) 90°π-conjugation is broken.~2.0 - 2.5

Note: For many biphenyl derivatives, the energy barrier at 90° is slightly higher than at 0°.[5]

Visualizing the Energetic Landscape

The relationship between the different conformers and their relative energies can be visualized through a potential energy diagram.

potential_energy_surface Twisted Twisted (Minimum) Planar Planar (Transition State) Twisted->Planar Rotational Barrier Perpendicular Perpendicular (Transition State) Planar->Perpendicular Rotational Barrier E0 ΔE ≈ 1.5-2.0 kcal/mol E1 ΔE ≈ 2.0-2.5 kcal/mol E_min ΔE = 0 kcal/mol

Potential energy diagram for biphenyl rotation.

Conclusion

The conformational analysis of this compound through computational methods provides critical insights into its structural preferences and rotational energy barriers. A DFT-based approach, incorporating dispersion corrections and a sufficiently large basis set, is the recommended protocol. The expected results indicate a twisted ground state conformation with rotational barriers of approximately 1.5-2.5 kcal/mol. This foundational knowledge is essential for accurately modeling its behavior in larger molecular systems, designing novel materials, and understanding its potential interactions in biological contexts.

References

Methodological & Application

Application Notes and Protocols for the Hydrolysis and Condensation of 4,4'-Bis(triethoxysilyl)-1,1'-biphenyl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the acid-catalyzed hydrolysis and condensation of 4,4'-Bis(triethoxysilyl)-1,1'-biphenyl (BTEBP) to form biphenylene-bridged polysilsesquioxane materials. This sol-gel process yields versatile organosilica materials with applications in areas such as the creation of aerogels, mesoporous structures, and nanofibers.[1][2][3]

Overview of the Sol-Gel Process

The synthesis of biphenylene-bridged polysilsesquioxanes from this compound is achieved through a sol-gel process. This process involves two primary chemical reactions: hydrolysis and condensation.[4] In the first step, the triethoxysilyl groups of the BTEBP monomer are hydrolyzed in the presence of water and an acid catalyst to form silanol groups. Subsequently, these silanol groups undergo condensation reactions to form a three-dimensional siloxane (-Si-O-Si-) network, resulting in a gel.[5] The biphenyl groups act as rigid bridging units within this inorganic-organic hybrid material.

Experimental Protocol

This protocol outlines a general procedure for the acid-catalyzed hydrolysis and condensation of BTEBP. The specific ratios of reagents and reaction conditions can be modified to achieve desired material properties.

Materials:

  • This compound (BTEBP) (≥90%)

  • Ethanol (EtOH, 99.9%) or N,N-dimethylacetamide (DMAc)

  • Deionized water (H₂O)

  • Hydrochloric acid (HCl, 35%) or Nitric acid (HNO₃, 65 wt%)[1][3]

Procedure:

  • Sol Preparation: In a suitable reaction vessel, dissolve this compound in the chosen solvent (Ethanol or N,N-dimethylacetamide). Stir the mixture at room temperature until the BTEBP is fully dissolved.

  • Hydrolysis: While stirring, add deionized water to the solution. The molar ratio of water to the organosilane precursor is a critical parameter that influences the hydrolysis rate.[3]

  • Acid Catalysis: Adjust the pH of the sol to approximately 2 by adding the acid catalyst (e.g., HCl or HNO₃) dropwise.[3] Continue stirring the mixture for a set period (e.g., 30 minutes) at room temperature to ensure homogeneous mixing and initiation of hydrolysis.[3]

  • Gelation: Transfer the sol to a sealed container and place it in a water bath or oven at an elevated temperature (e.g., 60°C) to promote condensation and gelation.[5] The time required for gelation will depend on the specific reaction conditions.

  • Aging and Drying: Once the gel has formed, it is typically aged to strengthen the network structure. The subsequent drying process is crucial for the final material properties. For instance, supercritical drying with carbon dioxide can be employed to produce aerogels with high porosity and low density.[1]

Quantitative Data

The following table summarizes key experimental parameters and results gathered from various studies on the hydrolysis and condensation of BTEBP.

ParameterValueReference
Precursor This compound (BTEBP)[1][3][5]
Solvent Ethanol or N,N-dimethylacetamide[3][5]
Catalyst Hydrochloric acid (HCl) or Nitric acid (HNO₃)[1][3]
pH of Sol ≈ 2[3]
Gelation Temperature 60 °C[5]
Gelation Time Varies based on composition[5]
Resulting Material Biphenylene-bridged Polysilsesquioxane[1]

Visualizing the Process and Chemistry

Diagram 1: Experimental Workflow

The following diagram illustrates the key steps in the sol-gel synthesis of biphenylene-bridged polysilsesquioxanes.

G A Mixing: BTEBP, Solvent, Water B Acidification (pH ~2) A->B C Stirring at Room Temperature B->C D Gelation at Elevated Temperature (e.g., 60°C) C->D E Aging of the Gel D->E F Drying (e.g., Supercritical CO2) E->F G Final Material: Biphenylene-bridged Polysilsesquioxane F->G

Caption: Workflow for the sol-gel synthesis of biphenylene-bridged polysilsesquioxanes.

Diagram 2: Hydrolysis and Condensation Reactions

This diagram depicts the chemical transformations occurring during the hydrolysis and condensation of this compound.

G cluster_hydrolysis Hydrolysis cluster_condensation Condensation A BTEBP (EtO)₃Si-Ph-Ph-Si(OEt)₃ B Silanol Intermediate (HO)₃Si-Ph-Ph-Si(OH)₃ A->B + H₂O (H⁺ catalyst) C Silanol Intermediates D Polysilsesquioxane Network (-O-Si(Ph-Ph-Si)-O-)n C->D - H₂O

References

Application Notes: 4,4'-Bis(triethoxysilyl)-1,1'-biphenyl for Mesoporous Silica Preparation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Periodic Mesoporous Organosilicas (PMOs) represent a unique class of materials that integrate organic functionalities directly into a robust silica framework. This is achieved by using bridged organosilane precursors, such as 4,4'-bis(triethoxysilyl)-1,1'-biphenyl (BTEBP), during a surfactant-templated sol-gel synthesis. The resulting materials possess large surface areas, well-defined nanoporous structures, and a uniform distribution of the organic biphenyl groups within the pore walls.[1][2]

The incorporation of the rigid and hydrophobic biphenyl moiety imparts special properties to the mesoporous silica, including enhanced thermal and mechanical stability, and unique adsorptive or optical characteristics.[1][3] These features make biphenyl-bridged mesoporous silica a promising candidate for a variety of advanced applications, including pH-responsive drug delivery, catalysis, and the development of novel composite materials.[3][4][5]

Applications

The primary applications for biphenyl-bridged mesoporous silica stem from the inherent properties of the biphenyl group within the framework.

  • Drug Delivery: The hydrophobic nature of the biphenyl groups lining the mesopores makes these materials particularly suitable for loading hydrophobic drugs, such as the anticancer agent doxorubicin.[4][6][7] The material can act as a high-capacity reservoir, and drug release can often be triggered by environmental changes, such as pH.[4][6] For instance, biphenyl wrinkled mesoporous silica nanoparticles have demonstrated significantly higher cytotoxicity for cancer cells compared to the free drug, indicating efficient cellular uptake and release.[4][7]

  • Catalysis: The high surface area and the potential for functionalization make these materials excellent supports for catalysts.[8] The organic groups can be modified to anchor catalytic species, while the well-ordered porous structure facilitates reactant and product transport.

  • Advanced Materials: Biphenyl-bridged organosilicas have been used as precursors for creating mesoporous silicon oxycarbide materials, which have applications in energy storage, such as for lithium and sodium-ion batteries.[5] They have also been synthesized as ordered films and composites within anodic alumina membranes, showing potential for optical and sensing applications due to the fluorescence of the biphenyl chromophores.[3][9]

Characterization Data

The structural properties of mesoporous silica derived from this compound can be tailored by adjusting synthesis conditions. The following table summarizes key quantitative data from reported literature.

Material DescriptionPrecursor(s)TemplateBET Surface Area (m²/g)Pore Diameter (nm)ApplicationReference
Biphenyl Wrinkled Mesoporous Silica (BPWS)BTEBP, TEOSCPB~1100-Doxorubicin Delivery[4][6]
Mesoscopically Ordered Biphenyl-Bridged Organosilica FilmBTEBPCTAB7143.1Functional Films[9]
Doxorubicin-Loaded BPWSBTEBP, TEOSCPB--Doxorubicin Loading Efficiency: 38.2 ± 1.5 (w/w)%[4][6][7]

Abbreviations: BTEBP: this compound; TEOS: Tetraethyl orthosilicate; CPB: Hexadecylpyridinium bromide; CTAB: Cetyltrimethylammonium bromide.

Experimental Protocols

The synthesis of biphenyl-bridged mesoporous silica generally follows a sol-gel process where a surfactant template directs the structure.[10]

Protocol 1: Synthesis of Biphenyl Wrinkled Mesoporous Silica (BPWS) for Drug Delivery

This protocol is adapted from the synthesis of nanoparticles for pH-responsive doxorubicin delivery.[6][7]

Materials:

  • Urea

  • Hexadecylpyridinium bromide (CPB, Template)

  • Cyclohexane

  • Deionized Water

  • This compound (BTEBP, Precursor)

  • Tetraethyl orthosilicate (TEOS, Co-precursor)

  • Ethanol (95%)

  • Hydrochloric Acid (HCl, 12M)

Procedure:

  • Template Solution: In a round bottom flask, dissolve 0.36 g of urea and 0.5 g of CPB in a mixture of 30 mL of deionized water and 30 mL of cyclohexane.

  • Initial Reaction: Heat the solution to 70°C with stirring until the CPB is fully dissolved (~30 minutes).

  • Precursor Addition: Add 0.29 mL (0.6 mmol) of BTEBP and 0.55 mL (2.4 mmol) of TEOS to the solution.

  • Synthesis: Continue stirring and reflux the mixture at 70°C for 24 hours.

  • Particle Collection: Cool the solution to room temperature. Collect the white precipitate by centrifugation (e.g., 6000 rpm for 5 minutes).

  • Washing: Wash the collected particles three times with 95% ethanol, using centrifugation to separate the particles after each wash.

  • Template Removal (Solvent Extraction):

    • Re-disperse the washed particles in 60 mL of 95% ethanol.

    • Add 1 mL of 12M HCl to the suspension.

    • Reflux the mixture for 24 hours at 70°C to extract the CPB surfactant.[7]

    • Collect the particles by centrifugation, wash thoroughly with ethanol to remove residual template and acid.

  • Drying: Dry the final BPWS product in an oven at 80°C.

Protocol 2: Doxorubicin (DOX) Loading into BPWS

This protocol describes the loading of a hydrophobic drug into the prepared nanoparticles.[7]

Materials:

  • Dried Biphenyl Wrinkled Mesoporous Silica (BPWS)

  • Doxorubicin hydrochloride (DOX)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Triethylamine (TEA)

Procedure:

  • DOX Solution: Prepare a 1 mg/mL solution of DOX in PBS (pH 7.4). Add a small amount of TEA to deprotonate the DOX, making it more hydrophobic.

  • Loading: Disperse 10 mg of the dried BPWS into 10 mL of the DOX solution.

  • Incubation: Stir the mixture in the dark at room temperature for 24 hours to allow the drug to load into the mesopores.

  • Collection: Centrifuge the suspension to collect the DOX-loaded BPWS (DOX-BPWS).

  • Washing: Wash the particles with PBS (pH 7.4) to remove any surface-adsorbed DOX.

  • Drying: Dry the final DOX-BPWS product for future use. All experiments should be performed under light-controlled conditions.[7]

Visualized Workflows

The following diagrams illustrate the synthesis process and a key application.

Synthesis_Workflow cluster_precursors Reactants cluster_process Process cluster_products Products precursor 4,4'-Bis(triethoxysilyl) -1,1'-biphenyl solgel Sol-Gel Self-Assembly (Hydrolysis & Condensation) precursor->solgel coprecursor TEOS (Co-precursor) coprecursor->solgel template Surfactant Template (e.g., CPB) template->solgel solvent Solvent & Catalyst (Water, Cyclohexane, Urea) solvent->solgel as_synthesized As-Synthesized (Template-filled Silica) solgel->as_synthesized extraction Template Removal (Acidic Ethanol Extraction) final_product Final Biphenyl-Bridged Mesoporous Silica extraction->final_product as_synthesized->extraction

Caption: Workflow for the synthesis of biphenyl-bridged mesoporous silica.

Drug_Delivery_Pathway pms Biphenyl-Bridged Mesoporous Silica loading Drug Loading (Hydrophobic Interaction) pms->loading drug_mol Hydrophobic Drug (e.g., Doxorubicin) drug_mol->loading loaded_np Drug-Loaded Nanoparticle loading->loaded_np trigger pH-Responsive Trigger (e.g., Acidic Tumor Microenvironment) loaded_np->trigger release Drug Release trigger->release released_drug Released Drug Targets Cancer Cell release->released_drug

Caption: Mechanism of drug loading and pH-responsive release.

References

Application Notes and Protocols: Surface Modification of Nanoparticles with 4,4'-Bis(triethoxysilyl)-1,1'-biphenyl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Surface modification of nanoparticles is a critical step in the development of advanced drug delivery systems. The choice of surface ligand dictates the nanoparticle's stability, biocompatibility, and interaction with biological systems. 4,4'-Bis(triethoxysilyl)-1,1'-biphenyl is a bifunctional organosilane that offers a rigid, hydrophobic biphenyl core and two triethoxysilyl groups for covalent attachment to nanoparticle surfaces. This modification can enhance the loading of hydrophobic drugs, improve colloidal stability, and influence cellular uptake mechanisms. These application notes provide detailed protocols for the synthesis and surface modification of nanoparticles using this compound, along with characterization techniques and data from a case study on doxorubicin delivery.

Key Applications

The surface modification of nanoparticles with this compound is particularly relevant for:

  • Drug Delivery: Enhancing the encapsulation and controlling the release of hydrophobic therapeutic agents. The aromatic biphenyl groups can interact with hydrophobic drugs via π-π stacking and hydrophobic interactions.

  • Bioimaging: Improving the dispersibility and stability of imaging agents in biological media.

  • Coatings: Increasing the hydrophobicity and crack resistance of coatings.[1]

Experimental Protocols

Protocol 1: Synthesis of Biphenyl-Wrinkled Mesoporous Silica Nanoparticles (BPWS)

This protocol describes the synthesis of biphenyl-wrinkled mesoporous silica nanoparticles where this compound is incorporated directly into the silica matrix.[2]

Materials:

  • Urea

  • Hexadecylpyridinium bromide (CPB)

  • Deionized (DI) water

  • Isopropyl alcohol

  • Cyclohexane

  • This compound (BTEBP)

  • Tetraethyl orthosilicate (TEOS)

  • Ethanol (95%)

  • Hydrochloric acid (HCl, 12 M)

Procedure:

  • In a 100 mL round-bottom flask, dissolve 0.3 g of urea and 0.5 g of CPB in 15 mL of DI water.

  • Add 0.23 mL of isopropyl alcohol and stir the mixture for 30 minutes at room temperature.

  • Add 15 mL of cyclohexane and continue stirring until the CPB surfactant is completely dissolved (approximately 30 minutes).

  • Add 0.29 mL (0.6 mmol) of this compound and 0.55 mL (2.4 mmol) of TEOS to the mixture.

  • After 30 minutes of stirring, reflux the mixture for 24 hours at 70°C.

  • Cool the solution to room temperature and collect the nanoparticles by centrifugation at 6000 rpm for 5 minutes.

  • Wash the collected nanoparticles three times with 95% ethanol.

  • To remove the CPB surfactant template, re-disperse the nanoparticles in 60 mL of 95% ethanol and add 1 mL of 12 M HCl. Reflux this suspension for 24 hours.

  • Collect the final biphenyl-wrinkled mesoporous silica nanoparticles by centrifugation and dry them at 80°C.[2]

dot

Synthesis_of_BPWS cluster_mixing Reactant Mixing cluster_reaction Reaction and Purification mix1 Dissolve Urea and CPB in DI Water mix2 Add Isopropyl Alcohol mix1->mix2 mix3 Add Cyclohexane mix2->mix3 mix4 Add BTEBP and TEOS mix3->mix4 reflux1 Reflux at 70°C for 24h mix4->reflux1 Stir for 30 min cool_centrifuge Cool and Centrifuge reflux1->cool_centrifuge wash Wash with Ethanol cool_centrifuge->wash reflux2 Template Removal: Reflux with HCl/Ethanol wash->reflux2 final_centrifuge Final Centrifugation and Drying reflux2->final_centrifuge BPWS BPWS final_centrifuge->BPWS Yields

Caption: Workflow for the synthesis of Biphenyl-Wrinkled Mesoporous Silica Nanoparticles (BPWS).

Protocol 2: Surface Modification of Pre-Synthesized Silica Nanoparticles

This protocol provides a general method for the post-synthesis surface modification of silica nanoparticles with this compound. This method can be adapted for other oxide-based nanoparticles.

Materials:

  • Pre-synthesized silica nanoparticles

  • Anhydrous toluene

  • This compound (BTEBP)

  • Ethanol

  • Nitrogen or Argon gas

Procedure:

  • Dry the pre-synthesized silica nanoparticles under vacuum at 120°C for 4 hours to remove adsorbed water.

  • Disperse the dried silica nanoparticles in anhydrous toluene to a concentration of 10 mg/mL by sonication.

  • In a round-bottom flask equipped with a reflux condenser and under an inert atmosphere (nitrogen or argon), add the nanoparticle suspension.

  • Add this compound to the suspension. A typical starting point is a 5-10 fold molar excess of silane relative to the estimated surface silanol groups.

  • Heat the reaction mixture to reflux (approximately 110°C for toluene) and maintain for 12-24 hours with vigorous stirring.

  • After the reaction, allow the mixture to cool to room temperature.

  • Collect the modified nanoparticles by centrifugation.

  • Wash the nanoparticles three times with toluene and then three times with ethanol to remove unreacted silane.

  • Dry the surface-modified nanoparticles under vacuum.

dot

Surface_Modification_Workflow start Pre-synthesized Silica Nanoparticles dry Dry Nanoparticles (120°C, 4h) start->dry disperse Disperse in Anhydrous Toluene dry->disperse react Add BTEBP and Reflux (12-24h) disperse->react cool Cool to Room Temperature react->cool centrifuge Centrifuge to Collect Nanoparticles cool->centrifuge wash Wash with Toluene and Ethanol centrifuge->wash final_dry Dry under Vacuum wash->final_dry end Surface-Modified Nanoparticles final_dry->end

Caption: General workflow for the surface modification of silica nanoparticles with BTEBP.

Characterization of Modified Nanoparticles

Successful surface modification can be confirmed using a variety of analytical techniques:

  • Transmission Electron Microscopy (TEM): To visualize the size, shape, and morphology of the nanoparticles. The biphenyl modification itself is often too subtle to be directly observed by TEM.[3]

  • Thermogravimetric Analysis (TGA): To quantify the amount of organic material (biphenyl groups) grafted onto the nanoparticle surface. A weight loss at temperatures between 400-600°C is indicative of the decomposition of the biphenyl groups.[1]

  • Raman Spectroscopy: To confirm the presence of biphenyl groups on the surface. Characteristic peaks for the biphenyl ring breathing mode and aromatic C-H stretching will be present in the spectra of modified particles.[1]

  • Zeta Potential Measurement: To assess the change in surface charge and colloidal stability of the nanoparticles after modification. An increase in hydrophobicity may lead to a decrease in the magnitude of the zeta potential.

  • Contact Angle Measurement: To determine the hydrophobicity of the modified nanoparticle surface. An increased contact angle with water indicates successful hydrophobic modification.

Application Case Study: Doxorubicin Delivery using BPWS

This section summarizes the quantitative data from a study on the loading and pH-responsive release of the anticancer drug doxorubicin (DOX) using Biphenyl-Wrinkled Mesoporous Silica Nanoparticles (BPWS).[2]

Doxorubicin Loading

The high surface area and the presence of hydrophobic biphenyl moieties within the BPWS structure facilitate efficient loading of the hydrophobic drug doxorubicin.[2]

ParameterValueReference
Nanoparticle TypeBiphenyl-Wrinkled Mesoporous Silica (BPWS)[2]
Average Particle Size~70 nm[2]
Surface Area~1100 m²/g[2]
DrugDoxorubicin (DOX)[2]
Maximum Drug Loading38.2 ± 1.5 (w/w)%[2]
Time to Maximum Loading3 hours[2]
pH-Dependent Drug Release

The release of doxorubicin from BPWS was found to be pH-dependent, with enhanced release in a more acidic environment, which is characteristic of tumor microenvironments.[2]

Time (hours)Cumulative DOX Release at pH 7.4 (%)Cumulative DOX Release at pH 5.5 (%)Reference
12~10~20[2]
24~15~30[2]
48~20~45[2]
72~25~60[2]

Note: The values in the table are approximate, based on graphical data from the source.

Cellular Uptake and Interaction

The cellular uptake of nanoparticles is a complex process influenced by various factors including size, shape, and surface chemistry.[4][5] While specific signaling pathways for this compound modified nanoparticles have not been elucidated, general mechanisms of nanoparticle endocytosis are relevant.

dot

Cellular_Uptake_Pathways cluster_endocytosis Endocytosis Pathways nanoparticle Biphenyl-Modified Nanoparticle clathrin Clathrin-Mediated Endocytosis nanoparticle->clathrin caveolae Caveolae-Mediated Endocytosis nanoparticle->caveolae macropinocytosis Macropinocytosis nanoparticle->macropinocytosis independent Clathrin/Caveolae- Independent Endocytosis nanoparticle->independent endosome Endosome clathrin->endosome caveolae->endosome macropinocytosis->endosome independent->endosome lysosome Lysosome (Drug Release) endosome->lysosome Maturation cytoplasm Cytoplasm lysosome->cytoplasm Drug Action

Caption: Generalized pathways for the cellular uptake of nanoparticles.

The hydrophobic nature of the biphenyl-modified surface may promote interaction with the lipid bilayer of the cell membrane. The primary routes of nanoparticle internalization are endocytosis, including clathrin-mediated endocytosis, caveolae-mediated endocytosis, and macropinocytosis.[4][5] Once inside the cell, nanoparticles are typically trafficked to endosomes and then lysosomes. The acidic environment of the lysosome can trigger the release of pH-sensitive drugs like doxorubicin, leading to their therapeutic effect within the cell.

Conclusion

Surface modification of nanoparticles with this compound provides a robust strategy for enhancing the delivery of hydrophobic drugs. The protocols and data presented here offer a foundation for researchers to develop and characterize novel nanoparticle-based therapeutics. The ability to tailor the surface properties of nanoparticles is a key driver in the advancement of nanomedicine, and the use of biphenyl-silanes represents a promising avenue for creating more effective and targeted drug delivery systems.

References

Synthesis of Hybrid Organic-Inorganic Materials with 1,2-Bis(triethoxysilyl)benzene (BTESB): Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of hybrid organic-inorganic materials using 1,2-Bis(triethoxysilyl)benzene (BTESB) as a bridged polysilsesquioxane precursor. The methodologies outlined are primarily based on the sol-gel process, a versatile technique for creating materials with tailored properties. While specific quantitative data for BTESB-derived materials is emerging, this document leverages data from its close structural analog, 1,2-bis(triethoxysilyl)ethane (BTESE), to provide researchers with valuable benchmarks for material characterization.

Introduction to BTESB-Derived Hybrid Materials

Hybrid organic-inorganic materials combine the advantageous properties of both organic and inorganic components in a single material.[1] BTESB is a precursor molecule that contains a rigid benzene ring as the organic bridging group between two trifunctional silicon atoms. This structure allows for the formation of a robust and well-defined porous network upon hydrolysis and condensation via the sol-gel process. The resulting materials, known as bridged polysilsesquioxanes, exhibit unique properties such as high thermal stability, tunable porosity, and potential for functionalization, making them attractive for a range of applications including catalysis, separation membranes, and as matrices for drug delivery.

Synthesis Protocol: Sol-Gel Method

The synthesis of BTESB-derived hybrid materials is typically achieved through a sol-gel process, which involves the hydrolysis of the ethoxysilane groups followed by the condensation of the resulting silanol groups to form a three-dimensional siloxane (Si-O-Si) network.[2]

Experimental Protocol: General Synthesis of BTESB-Derived Xerogel

Materials:

  • 1,2-Bis(triethoxysilyl)benzene (BTESB)

  • Ethanol (EtOH)

  • Deionized Water (H₂O)

  • Acid Catalyst (e.g., Nitric Acid, HNO₃ or Hydrochloric Acid, HCl)

  • Base Catalyst (e.g., Ammonia, NH₃) (for morphology control)[3]

Procedure:

  • Sol Preparation:

    • In a flask, dissolve BTESB in ethanol. A common starting concentration is 5 wt% of BTESB.[4]

    • In a separate container, prepare an aqueous solution of the acid catalyst. A typical molar ratio of BTESB:H₂O:HNO₃ is 1:240:0.2.[4]

    • While stirring the BTESB/ethanol solution vigorously, add the acidic water solution dropwise.

  • Hydrolysis and Condensation:

    • Continue stirring the mixture in a closed system at room temperature (e.g., 25°C) for a designated period, typically several hours (e.g., 6 hours), to allow for hydrolysis and initial condensation to form a sol.[4]

  • Aging:

    • Age the sol at an elevated temperature (e.g., 50°C) for several days (e.g., 8 days) to promote further cross-linking and network formation.[4]

  • Gelation and Drying:

    • The aged sol can then be cast into a mold or used for coating.

    • Gelation is achieved through the evaporation of the solvent.

    • The resulting gel is dried to remove the pore liquor. This can be done under ambient conditions to produce a xerogel or using supercritical drying to produce an aerogel.

  • Thermal Treatment (Calcination):

    • The dried gel is often subjected to a thermal treatment or calcination step to further condense the silanol groups and stabilize the material.[5] A typical procedure involves heating the material in a furnace under a controlled atmosphere (e.g., air or nitrogen) to a specific temperature (e.g., 300°C) for a set duration (e.g., 30 minutes).[4]

Characterization of BTESB-Derived Materials

A suite of analytical techniques is employed to characterize the structural, thermal, and mechanical properties of the synthesized hybrid materials.

Experimental Workflow for Synthesis and Characterization

G cluster_synthesis Synthesis cluster_characterization Characterization cluster_data Data Output Sol_Prep Sol Preparation (BTESB, EtOH, H2O, Catalyst) Hydrolysis Hydrolysis & Condensation Sol_Prep->Hydrolysis Aging Aging Hydrolysis->Aging Gelation Gelation & Drying Aging->Gelation Calcination Thermal Treatment (Calcination) Gelation->Calcination Porosity Porosity Analysis (N2 Adsorption) Calcination->Porosity Thermal Thermal Analysis (TGA) Calcination->Thermal Mechanical Mechanical Testing (Nanoindentation) Calcination->Mechanical Spectroscopy Spectroscopic Analysis (FTIR, NMR) Calcination->Spectroscopy Porosity_Data Surface Area Pore Size Pore Volume Porosity->Porosity_Data Thermal_Data Decomposition Temp. Thermal Stability Thermal->Thermal_Data Mechanical_Data Young's Modulus Hardness Mechanical->Mechanical_Data Structural_Data Chemical Structure Bonding Spectroscopy->Structural_Data

Caption: Workflow for the synthesis and characterization of BTESB-derived hybrid materials.

Quantitative Data

The following tables summarize key quantitative properties of organosilica materials derived from BTESE, which are expected to be comparable to those derived from BTESB.

Table 1: Porosity Properties of BTESE-Derived Materials
PropertyValueReference
Surface Area1136.40 m²/g[6]
Pore Volume0.39 cm³/g[6]
Average Pore Size2.30 nm[6]

Note: These properties were obtained for ethylidene-bridged hybrid silica prepared using BTESE as the precursor.

Table 2: Thermal Stability of BTESE-Derived Materials
Material5% Weight Loss Temp. (T⁵d)10% Weight Loss Temp. (T¹⁰d)Reference
EBPSQ Film258 °C275 °C[7]
EBPSQ with 20 wt% HSPs299 °C315 °C[7]

Note: EBPSQ (Ethylene-bridged polysilsesquioxane) was prepared from the sol-gel reaction of bis(triethoxysilyl)ethane (BTESE). HSPs (hollow silica particles) were added to enhance thermal insulation properties.[7]

Table 3: Mechanical Properties of Hybrid Organic-Inorganic Materials
Material SystemPropertyValue RangeReference
Al₂O₃/PMMA HybridYield Strength~200 MPa[8]
Al₂O₃/PMMA HybridFracture Toughness~30 MPa√m[8]
Porous Organosilica FilmsYoung's Modulusup to 8 GPa[7]

Applications

The unique properties of BTESB-derived hybrid materials open up possibilities for a variety of applications:

  • Separation Membranes: The well-defined microporosity makes these materials suitable for gas separation and reverse osmosis applications.[4]

  • Thermal Insulation: The low density and porous nature of these materials can be exploited for thermal insulation applications.[2][7]

  • Drug Delivery: The porous matrix can be loaded with therapeutic agents for controlled release applications.

  • Catalysis: The high surface area provides ample sites for catalytic activity, and the hybrid nature allows for the incorporation of catalytically active organic moieties.

Logical Relationships in the Sol-Gel Process

The sol-gel process is a sequence of chemical reactions that can be controlled to tailor the final material properties. The key relationships are visualized in the following diagram.

G cluster_precursors Precursors & Reagents cluster_reactions Key Reactions cluster_process Process Stages BTESB BTESB Hydrolysis Hydrolysis (Si-OEt + H₂O -> Si-OH + EtOH) BTESB->Hydrolysis Solvent Solvent (e.g., Ethanol) Sol Sol (Colloidal Suspension) Solvent->Sol Water Water Water->Hydrolysis Catalyst Catalyst (Acid or Base) Catalyst->Hydrolysis Condensation Condensation (Si-OH + HO-Si -> Si-O-Si + H₂O) Hydrolysis->Condensation Condensation->Sol Gel Gel (3D Network) Sol->Gel Gelation Xerogel Xerogel/Aerogel (Dried Material) Gel->Xerogel Drying

Caption: Logical flow of the sol-gel synthesis of BTESB-derived materials.

References

Use of 4,4'-Bis(triethoxysilyl)-1,1'-biphenyl in chromatography stationary phases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of biphenyl-based stationary phases in high-performance liquid chromatography (HPLC), with a focus on phases synthesized from 4,4'-Bis(triethoxysilyl)-1,1'-biphenyl. These stationary phases offer a unique selectivity that is advantageous for the separation of aromatic compounds, isomers, and other molecules that are challenging to resolve on traditional C18 columns.

Application Notes

Biphenyl stationary phases provide a mixed-mode retention mechanism, combining hydrophobic interactions with strong π-π interactions. This dual nature leads to enhanced selectivity for a wide range of analytes, particularly those containing aromatic rings or electron-withdrawing groups. The unique retention characteristics of biphenyl phases make them a powerful tool in method development, especially for complex separations encountered in drug discovery, development, and quality control.

Key Advantages of Biphenyl Stationary Phases:
  • Alternative Selectivity: Biphenyl columns often resolve compounds that co-elute on C18 phases, providing a valuable alternative for method development.

  • Enhanced Retention of Aromatic and Moderately Polar Analytes: The π-π interactions contribute to increased retention and improved separation of compounds with aromatic moieties.

  • Separation of Isomers: The rigid structure of the biphenyl ligand can facilitate the separation of positional isomers and other structurally similar compounds.

  • Complementary to C18: Biphenyl phases offer a different selectivity profile compared to C18, making them a good orthogonal choice for two-dimensional HPLC or for screening different column chemistries.

Common Applications:
  • Pharmaceutical Analysis: Separation of active pharmaceutical ingredients (APIs) from impurities, degradants, and metabolites, especially for aromatic drug molecules.

  • Drug Discovery: High-throughput screening of compound libraries.

  • Clinical and Forensic Toxicology: Analysis of drugs of abuse, steroids, and other small molecules in biological matrices.

  • Food and Beverage Analysis: Measurement of vitamins, antibiotics, and other small molecules in complex food samples.

  • Environmental Analysis: Detection of aromatic pollutants such as polychlorinated biphenyls (PCBs) and polycyclic aromatic hydrocarbons (PAHs).

Performance Data

The performance of biphenyl stationary phases is often compared to the industry-standard C18 phases. The following tables summarize key comparative data.

Table 1: Comparison of Retention Factors (k) for Probe Compounds on Biphenyl and C18 Phases

CompoundBiphenyl Phase kC18 Phase kRetention Mechanism Highlighted
PhenolLowerHigherOn the C18 phase, the more hydrophobic phenol is retained longer.
CaffeineHigherLowerOn the biphenyl phase, caffeine exhibits stronger retention due to π-π interactions between its purine ring and the biphenyl ligand.

Table 2: Hydrophobic Selectivity and π-π Interaction Comparison

Stationary PhaseHydrophobic Selectivity (Benzene vs. Toluene)π-π Interaction Strength (Benzene vs. Nitrobenzene)
C18-MS-IIHighLow
BiphenylModerateHigh
πNAP (Naphthylethyl)ModerateHigh
PYE (Pyrenylethyl)HighVery High
PE-MS (Phenylethyl)LowModerate
Data adapted from a comparative study by Nacalai Tesque, INC. The study notes that the π-π interaction strength of the biphenyl column is nearly the same as the πNAP column, which has two fused aromatic rings.

Experimental Protocols

While specific proprietary protocols for the synthesis of commercial biphenyl stationary phases using this compound are not publicly available, a general procedure for the surface modification of silica gel with organosilanes can be described. The following protocols are based on general laboratory practices for the preparation and use of custom HPLC columns.

Protocol 1: Synthesis of a Biphenyl-Modified Silica Stationary Phase

This protocol describes a general method for bonding this compound to a silica support.

Materials:

  • High-purity spherical silica gel (e.g., 5 µm particle size, 100 Å pore size)

  • This compound

  • Anhydrous toluene

  • Triethylamine (or other suitable acid scavenger)

  • Methanol

  • Acetone

  • Round-bottom flask with reflux condenser and nitrogen inlet

  • Heating mantle

  • Sintered glass funnel

  • Vacuum oven

Procedure:

  • Silica Activation: Dry the silica gel in a vacuum oven at 150°C for 24 hours to remove adsorbed water.

  • Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, suspend the activated silica gel in anhydrous toluene.

  • Silanization: Add this compound to the silica suspension. The amount of silane will depend on the desired surface coverage. Add triethylamine to the mixture.

  • Reflux: Heat the mixture to reflux and maintain for 12-24 hours with constant stirring.

  • Washing: After cooling to room temperature, filter the modified silica gel using a sintered glass funnel. Wash the silica sequentially with toluene, methanol, and acetone to remove unreacted silane and by-products.

  • Drying: Dry the biphenyl-modified silica in a vacuum oven at 60-80°C until a constant weight is achieved.

  • End-capping (Optional but Recommended): To reduce the activity of residual silanol groups, the modified silica can be further reacted with a smaller, more reactive silane such as trimethylchlorosilane (TMCS). This process, known as end-capping, involves suspending the dried silica in anhydrous toluene with an acid scavenger and adding TMCS, followed by reflux and washing as described above.

Protocol 2: Packing an HPLC Column with Biphenyl-Modified Silica

This protocol describes a slurry packing method for preparing an analytical HPLC column.

Materials:

  • Biphenyl-modified silica gel

  • Empty analytical HPLC column (e.g., 150 mm x 4.6 mm)

  • Column packing pump and reservoir

  • Slurry solvent (e.g., isopropanol or a mixture of isopropanol and a nonpolar solvent)

  • Packing solvent (e.g., methanol or isopropanol)

Procedure:

  • Slurry Preparation: Prepare a slurry of the biphenyl-modified silica in the chosen slurry solvent. The concentration of the slurry will depend on the column dimensions and packing equipment.

  • Column Setup: Attach the empty HPLC column to the packing reservoir and the packing pump.

  • Priming the Column: Fill the column and reservoir with the packing solvent.

  • Packing: Introduce the silica slurry into the reservoir. Pressurize the system using the packing pump to a high pressure (e.g., 5,000-10,000 psi). The pressure should be ramped up gradually.

  • Consolidation: Maintain the high pressure until the solvent flow through the column becomes clear and the packed bed is stable.

  • Column Equilibration: Once packed, disconnect the column from the packing apparatus and connect it to an HPLC system. Flush the column with a series of solvents, typically starting with the packing solvent and gradually changing to the mobile phase that will be used for analysis.

  • Performance Evaluation: Evaluate the packed column by injecting a standard mixture and measuring parameters such as theoretical plates, peak asymmetry, and retention factor.

Visualizations

Synthesis_Workflow cluster_synthesis Stationary Phase Synthesis Silica Silica Gel Activation Activation (Drying) Silica->Activation Silanization Silanization with This compound Activation->Silanization Washing Washing Silanization->Washing Drying Drying Washing->Drying Endcapping End-capping (Optional) Drying->Endcapping FinalPhase Biphenyl Stationary Phase Endcapping->FinalPhase

Caption: Workflow for the synthesis of a biphenyl stationary phase.

Packing_Workflow cluster_packing HPLC Column Packing Start Start Slurry Prepare Silica Slurry Start->Slurry Setup Setup Column and Packer Slurry->Setup Packing Pack Column under High Pressure Setup->Packing Equilibration Equilibrate Column Packing->Equilibration Evaluation Evaluate Performance Equilibration->Evaluation Ready Column Ready for Use Evaluation->Ready

Caption: General workflow for packing an HPLC column.

Analysis_Workflow cluster_analysis Chromatographic Analysis SamplePrep Sample Preparation Injection Injection onto Biphenyl Column SamplePrep->Injection Separation Chromatographic Separation Injection->Separation Detection Detection (UV, MS, etc.) Separation->Detection DataAnalysis Data Analysis Detection->DataAnalysis

Caption: Typical workflow for chromatographic analysis using a biphenyl column.

Application Notes and Protocols for 1,2-Bis(triethoxysilyl)benzene (BTESB) in the Fabrication of Sensors and Catalysts

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1,2-Bis(triethoxysilyl)benzene (BTESB), and its more commonly utilized isomer 1,4-bis(triethoxysilyl)benzene (BTEB), are organosilane precursors used in the synthesis of advanced materials.[1][2] These molecules are foundational in creating a class of materials known as Periodic Mesoporous Organosilicas (PMOs). PMOs possess a unique hybrid organic-inorganic framework, characterized by high surface areas, uniform pore sizes, and the presence of benzene rings integrated within the silica walls.[3] These properties make them highly attractive for applications in catalysis, where they serve as robust supports for metal nanoparticles, and in chemical sensing, where their surfaces can be tailored for selective analyte detection.[4][5]

This document provides detailed application notes and experimental protocols for the use of BTESB and its isomers in the fabrication of catalysts and sensors, targeted towards researchers in materials science and drug development.

Section 1: Application in Catalysis

Benzene-bridged PMOs serve as excellent supports for catalytic metal nanoparticles. The aromatic groups in the framework can interact with metal precursors, aiding in the dispersion and stabilization of the nanoparticles. The high surface area and porous structure facilitate reactant access to the active sites, enhancing catalytic efficiency.

Application: Heterogeneous Catalyst for Hydrogenation Reactions

A prominent application is the use of ruthenium (Ru) nanoparticles supported on a magnetic phenylene-bridged PMO for the hydrogenation of aromatic compounds.[1][6] The magnetic core allows for easy separation and recycling of the catalyst.

Quantitative Data: Performance of Ru-Supported PMO Catalyst

The following table summarizes the catalytic performance of a ruthenium catalyst supported on magnetic ethylene-bridged PMO nanoparticles (Ru@M-Ethylene-PMO NPs) in the hydrogenation of various aromatic compounds.[1] The protocol for phenylene-bridged PMOs follows a similar synthesis route.[6]

EntrySubstrateTemperature (°C)H₂ Pressure (psi)Time (h)Conversion (%)Product
1Benzene804001>99Cyclohexane
2Toluene804001>99Methylcyclohexane
3Toluene [a]804001>99Methylcyclohexane
4Toluene [b]804001>99Methylcyclohexane
5Toluene [c]804001>99Methylcyclohexane
6Toluene [d]804001>99Methylcyclohexane
7p-Xylene12040024>991,4-Dimethylcyclohexane
8Anisole12040024>99Methoxycyclohexane

[a], [b], [c], [d] represent consecutive catalyst recycling runs.[1]

Experimental Protocol: Synthesis of a Magnetically Separable Ruthenium Catalyst on a Benzene-Bridged PMO Support

This protocol is adapted from the synthesis of magnetic PMO nanoparticles.[1][6]

Materials:

  • 1,4-Bis(triethoxysilyl)benzene (BTEB)

  • Hydrophobic magnetic nanoparticles (e.g., Fe₃O₄)

  • Cetyltrimethylammonium bromide (CTAB)

  • Ethanol

  • Ammonia solution (28 wt%)

  • Ruthenium(III) chloride hydrate (RuCl₃·xH₂O)

  • Heptane

  • Deionized water

Procedure:

  • Preparation of Oil-in-Water Microemulsion:

    • In a round-bottom flask, dissolve CTAB in a mixture of deionized water, ethanol, and ammonia solution.

    • Separately, disperse hydrophobic magnetic nanoparticles in a small amount of an organic solvent (e.g., hexane).

    • Add the magnetic nanoparticle dispersion to the aqueous CTAB solution while stirring vigorously to form a stable oil-in-water microemulsion.

  • Sol-Gel Condensation:

    • To the microemulsion, add 1,4-bis(triethoxysilyl)benzene (BTEB) dropwise under continuous stirring.

    • Allow the reaction to proceed at room temperature for at least 6 hours to facilitate the hydrolysis and co-condensation of BTEB around the magnetic cores within the surfactant micelles.

  • Nanoparticle Formation and Surfactant Removal:

    • Collect the resulting magnetic nanoparticles using an external magnet and wash them thoroughly with ethanol and water to remove unreacted precursors.

    • Remove the CTAB surfactant template by solvent extraction (e.g., refluxing in acidic ethanol) to open the mesoporous structure.

    • Dry the magnetic benzene-bridged PMO nanoparticles under vacuum.

  • Ruthenium Nanoparticle Loading:

    • Disperse the dried magnetic PMO nanoparticles in a solvent like ethanol.

    • Add an aqueous solution of RuCl₃·xH₂O to the dispersion.

    • Reduce the ruthenium ions to metallic nanoparticles, for example, by adding a reducing agent like sodium borohydride or by heating in a reducing atmosphere (e.g., H₂/Ar).

    • Alternatively, ruthenium oxide nanoparticles can be loaded via sonication and evaporation under mild conditions.[1]

  • Final Catalyst Preparation:

    • Collect the final Ru-loaded magnetic PMO catalyst using a magnet.

    • Wash with ethanol and water to remove any unbound ruthenium species.

    • Dry the catalyst under vacuum before use.

Diagram: Catalyst Synthesis Workflow

Catalyst_Synthesis precursor_node BTEB & Magnetic NPs emulsion_node Oil-in-Water Microemulsion precursor_node->emulsion_node Disperse in CTAB solution solgel_node Sol-Gel Condensation emulsion_node->solgel_node wash_node Washing & Surfactant Removal solgel_node->wash_node pmo_node Magnetic Benzene-PMO wash_node->pmo_node loading_node Ru Loading & Reduction pmo_node->loading_node ru_precursor_node RuCl₃ Solution ru_precursor_node->loading_node catalyst_node Final Ru@PMO Catalyst loading_node->catalyst_node

Caption: Workflow for the synthesis of a magnetic Ru@PMO catalyst.

Section 2: Application in Sensors

The high surface area and tunable pore structure of BTESB-derived PMOs make them promising platforms for chemical sensors. The benzene rings within the framework can participate in π-π stacking interactions with aromatic analytes. For enhanced selectivity and sensitivity, the PMO surface can be functionalized with specific chemical groups that have a high affinity for the target analyte.

Application: BTEX Sensor

A potential application is the development of a sensor for detecting benzene, toluene, ethylbenzene, and xylene (BTEX) in air or water. This can be achieved by functionalizing the surface of a benzene-bridged PMO with groups that enhance the adsorption of these aromatic compounds.

Quantitative Data: Performance of a Functionalized Adsorbent for BTEX

AdsorbentSurface Area (m²/g)CO₂ Uptake (mmol/g) at 273 K, 1 bar
Benzene-based HCP8061.8
Amine-functionalized HCP6252.6
Experimental Protocol: Fabrication of a Functionalized PMO for Sensor Applications

This protocol describes the synthesis of a benzene-bridged PMO and a general method for its functionalization with amine groups, which can enhance its affinity for certain analytes.

Materials:

  • 1,4-Bis(triethoxysilyl)benzene (BTEB)

  • Pluronic P123 (non-ionic block copolymer surfactant)

  • Hydrochloric acid (HCl)

  • (3-Aminopropyl)triethoxysilane (APTES)

  • Toluene (dry)

  • Deionized water

Procedure:

  • Synthesis of Benzene-Bridged PMO:

    • Dissolve Pluronic P123 in a dilute HCl solution with stirring until a clear solution is formed.

    • Add 1,4-bis(triethoxysilyl)benzene (BTEB) to the surfactant solution and stir at 40°C for 24 hours.

    • Age the mixture at 100°C under static conditions for another 24 hours to promote hydrothermal treatment.

    • Filter the solid product, wash with deionized water, and dry.

    • Remove the P123 template by solvent extraction (e.g., refluxing in acidic ethanol) to yield the mesoporous organosilica.

  • Post-Synthesis Functionalization with Amine Groups:

    • Activate the PMO material by heating under vacuum to remove adsorbed water.

    • In a flask under an inert atmosphere (e.g., nitrogen), suspend the dried PMO in anhydrous toluene.

    • Add (3-Aminopropyl)triethoxysilane (APTES) to the suspension.

    • Reflux the mixture for 24 hours to graft the amine groups onto the silica surface.

    • Cool the mixture, filter the functionalized PMO, and wash thoroughly with toluene and ethanol to remove unreacted APTES.

    • Dry the amine-functionalized PMO under vacuum.

  • Sensor Platform Integration (Conceptual):

    • The functionalized PMO powder can be integrated into a sensor device, for example, by drop-casting a dispersion of the material onto the surface of a quartz crystal microbalance (QCM) or the gate of a field-effect transistor (FET).

    • Analyte binding to the functionalized PMO surface would then induce a measurable change in mass (QCM) or electrical properties (FET).

Diagram: Sensor Fabrication and Detection

Sensor_Workflow cluster_synthesis PMO Synthesis & Functionalization cluster_detection Sensing Mechanism bteb_node BTEB + Surfactant hydrolysis_node Hydrolysis & Condensation bteb_node->hydrolysis_node pmo_node Benzene-PMO hydrolysis_node->pmo_node functionalize_node Amine Functionalization (APTES) pmo_node->functionalize_node func_pmo_node NH₂-Functionalized PMO functionalize_node->func_pmo_node deposition_node Deposition on Sensor Substrate func_pmo_node->deposition_node binding_node Analyte Adsorption (π-π stacking, H-bonding) deposition_node->binding_node analyte_node BTEX Analytes analyte_node->binding_node signal_node Signal Transduction (e.g., mass, capacitance change) binding_node->signal_node

Caption: Fabrication of a functionalized PMO and its sensing mechanism.

References

Application Notes and Protocols: Electrospinning of Nanofibers from 4,4'-Bis(triethoxysilyl)-1,1'-biphenyl Sols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and experimental protocols for the synthesis of purely hybrid organic-inorganic nanofibers through the electrospinning of 4,4'-Bis(triethoxysilyl)-1,1'-biphenyl (BTESBP) sols. These nanofibers, composed of a biphenyl-bridged polysilsesquioxane, exhibit unique properties stemming from the covalent linkage between organic and inorganic components at the molecular level.[1] Their high thermal stability, smooth surface morphology, and potential for functionalization make them promising materials for a variety of applications, including optoelectronics, catalysis, and biomedicine.[1] This guide is intended to provide researchers, scientists, and drug development professionals with the necessary information to reproduce and further explore the potential of these novel nanomaterials.

Data Presentation

Table 1: Properties of Electrospun BTESBP Nanofibers
PropertyValueReference
Average Fiber Diameter~600 nm[1]
Surface MorphologySmooth, bead-free[1]
Thermal StabilityUp to 400°C[1]
CompositionPurely hybrid organic-inorganic[1]
Table 2: Sol-Gel and Electrospinning Parameters
ParameterDescriptionRecommended Value/RangeReference
Sol-Gel Parameters
PrecursorThis compound (BTESBP)≥90% purity[1]
SolventEthanol (EtOH)99.9% purity[1]
CatalystHydrochloric Acid (HCl)35% concentration[1]
Water SourceDeionized Water (H₂O)Milli-Q or equivalent[1]
Molar Ratio (H₂O:BTESBP)Ratio of deionized water to the organosilane precursorTo be optimized for desired viscosity[1]
Sol pHpH of the sol before electrospinning≈ 2[1]
Electrospinning Parameters
Applied VoltageThe electrical potential between the spinneret and the collector10-20 kV[2]
Flow RateThe rate at which the sol is fed through the spinneret0.1-1.0 mL/h[3]
Tip-to-Collector DistanceThe distance between the spinneret tip and the collector10-20 cm[3]
Collector TypeThe substrate onto which the nanofibers are depositedGrounded stationary or rotating collector[3]
Ambient TemperatureThe temperature of the electrospinning environment20-40°C[4]
Relative HumidityThe moisture content of the electrospinning environment30-60%[5]

Experimental Protocols

Protocol 1: Preparation of this compound (BTESBP) Sol

Materials:

  • This compound (BTESBP, ≥90%)

  • Ethanol (EtOH, 99.9%)

  • Deionized water (H₂O)

  • Hydrochloric acid (HCl, 35%)

Equipment:

  • Magnetic stirrer with hotplate

  • Beakers and graduated cylinders

  • pH meter

  • Distillation apparatus (optional, for viscosity adjustment)

Procedure:

  • In a clean beaker, combine BTESBP and ethanol.

  • While stirring vigorously (e.g., 700 rpm), add deionized water to the BTESBP-ethanol mixture. The molar ratio of water to the BTESBP precursor is a critical parameter that influences the subsequent sol viscosity and should be optimized for the specific electrospinning setup.[1]

  • Continue stirring the mixture for a set period, for example, 30 minutes, at room temperature to facilitate hydrolysis.[1]

  • Adjust the pH of the sol to approximately 2 by adding hydrochloric acid dropwise while continuously monitoring with a pH meter.[1]

  • Allow the sol to age, with continuous stirring, to promote condensation reactions and achieve the desired viscosity for electrospinning. The viscosity can be adjusted by the distillation of the solvent if necessary.[1]

Protocol 2: Electrospinning of BTESBP Nanofibers

Equipment:

  • Electrospinning apparatus (e.g., Nanospider™ or a standard laboratory setup)

  • Syringe pump

  • High-voltage power supply

  • Grounded collector (e.g., aluminum foil-covered plate or rotating mandrel)

Procedure:

  • Load the prepared BTESBP sol into a syringe fitted with a blunt-tipped needle (e.g., 22-gauge).

  • Mount the syringe onto the syringe pump of the electrospinning apparatus.

  • Position the collector at a set distance from the needle tip (e.g., 15 cm).

  • Set the desired flow rate for the sol (e.g., 0.5 mL/h).

  • Apply a high voltage (e.g., 15 kV) between the needle tip and the collector to initiate the electrospinning process.

  • A Taylor cone should form at the needle tip, from which a jet of the sol is ejected towards the collector.

  • As the jet travels towards the collector, the solvent evaporates, and solid nanofibers are deposited on the collector surface.

  • Continue the electrospinning process until a nanofiber mat of the desired thickness is obtained.

  • Carefully remove the nanofiber mat from the collector for subsequent characterization and application.

Mandatory Visualizations

experimental_workflow cluster_sol_prep Sol Preparation cluster_electrospinning Electrospinning cluster_characterization Characterization start Start: Materials Procurement mixing Mixing: BTESBP, Ethanol, Water start->mixing hydrolysis Hydrolysis: Stirring (e.g., 30 min) mixing->hydrolysis ph_adjustment pH Adjustment: Add HCl to pH ~2 hydrolysis->ph_adjustment aging Aging & Viscosity Control: Stirring / Distillation ph_adjustment->aging loading Load Sol into Syringe aging->loading setup Apparatus Setup: Set Voltage, Flow Rate, Distance spinning Initiate Electrospinning: Taylor Cone Formation & Jet Ejection deposition Nanofiber Deposition on Collector collection Collect Nanofiber Mat sem SEM (Morphology, Diameter) collection->sem ftir FTIR/Raman (Chemical Structure) collection->ftir tga TGA (Thermal Stability) collection->tga

Caption: Experimental workflow for the synthesis and characterization of BTESBP nanofibers.

Application Notes

  • Influence of Sol Viscosity: The viscosity of the BTESBP sol is a critical parameter for successful electrospinning. A sol with optimal viscosity will result in the formation of uniform, bead-free nanofibers.[1] If the viscosity is too low, electrospraying may occur, leading to the formation of beads instead of fibers. Conversely, if the viscosity is too high, the sol may not be easily ejected from the spinneret, hindering the electrospinning process.

  • Control of Nanofiber Diameter: The diameter of the electrospun nanofibers can be controlled by adjusting various parameters. Generally, increasing the polymer concentration (and thus viscosity) or the flow rate tends to increase the fiber diameter.[4][5] Conversely, increasing the applied voltage or the tip-to-collector distance can lead to a decrease in fiber diameter due to increased stretching of the polymer jet.[4][5]

  • Potential for Drug Delivery: The high surface area-to-volume ratio and porous nature of the nanofiber mats make them excellent candidates for drug delivery applications.[6][7] Hydrophobic drugs can potentially be incorporated directly into the BTESBP sol before electrospinning. The biphenyl groups within the nanofiber structure may offer favorable interactions for the loading of aromatic drug molecules. The release kinetics of the incorporated drug can be tailored by controlling the nanofiber diameter and the overall structure of the nanofiber mat.

  • Surface Functionalization: The surface of the BTESBP nanofibers can be potentially functionalized to attach specific biomolecules, such as antibodies or peptides, for targeted drug delivery or to enhance cell adhesion and proliferation in tissue engineering applications.

  • Biomedical Applications: Beyond drug delivery, these hybrid nanofibers are promising materials for various biomedical applications, including tissue engineering scaffolds, wound dressings, and biosensors, owing to their unique structural and chemical properties.[1]

logical_relationship cluster_params Controllable Parameters cluster_props Nanofiber Properties cluster_apps Potential Applications sol_params Sol Properties (Viscosity, pH) morphology Morphology (Diameter, Beads) sol_params->morphology structure Chemical Structure sol_params->structure espin_params Electrospinning Parameters (Voltage, Flow Rate) espin_params->morphology drug_delivery Drug Delivery morphology->drug_delivery tissue_eng Tissue Engineering morphology->tissue_eng structure->drug_delivery sensors Biosensors structure->sensors thermal Thermal Stability thermal->drug_delivery thermal->tissue_eng

References

Application Notes and Protocols: 4,4'-Bis(triethoxysilyl)-1,1'-biphenyl in Advanced Anode Materials for Lithium-Ion Batteries

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and materials development professionals in the field of energy storage.

Introduction:

Silicon is a highly promising anode material for next-generation lithium-ion batteries (LIBs) due to its exceptional theoretical specific capacity (approximately 3579 mAh g⁻¹), which is nearly ten times that of conventional graphite anodes.[1][2] However, the practical application of silicon anodes is hindered by significant challenges, most notably the massive volume expansion (up to 300%) during the lithiation process.[1][3] This volume change leads to pulverization of the active material, loss of electrical contact, and unstable solid-electrolyte interphase (SEI) formation, resulting in rapid capacity fading and poor cycle life.[1][3]

To mitigate these issues, advanced material design strategies are being explored. One such approach involves the use of organosilane precursors to create structured silicon-based anode materials. 4,4'-Bis(triethoxysilyl)-1,1'-biphenyl is a versatile precursor that can be utilized to synthesize novel anode architectures. Its rigid biphenyl core and reactive triethoxysilyl groups allow for the formation of robust, porous, and carbon-rich silicon oxycarbide (SiOC) materials through sol-gel processing followed by pyrolysis.[4] These materials offer the potential for improved cycling stability by accommodating the volume changes of silicon and providing a stable electrode-electrolyte interface.

This document provides detailed application notes and experimental protocols for the synthesis and evaluation of a mesoporous silicon oxycarbide anode material derived from this compound.

Application: Synthesis of Mesoporous Silicon Oxycarbide (SiOC) Anode Material

This compound can be used as a precursor in a sol-gel process to create a biphenyl-bridged organosilica material. Subsequent pyrolysis of this organosilica yields a mesoporous, carbon-rich silicon oxycarbide (SiOC) material. This nanostructured SiOC is a promising candidate for an anode material in both lithium-ion and sodium-ion batteries due to its ability to buffer the volume expansion of silicon during cycling.[4]

Performance Data

The electrochemical performance of anode materials is critical for their practical application. The following table summarizes the performance of a mesoporous SiOC anode derived from this compound in a sodium-ion battery system.[4]

Performance Metric Value Conditions
Reversible Capacity~200 mAhg⁻¹Current: 100 mAg⁻¹
Reversible Capacity~130 mAhg⁻¹Rate: C/5
High-Rate Capacity~100 mAhg⁻¹Rate: 5C

Note: The data presented is for a sodium-ion battery system, as detailed in the cited literature. Performance in a lithium-ion system is expected to be analogous but would require experimental verification.

Experimental Protocols

Synthesis of Mesoporous Biphenyl-Bridged Organosilica

This protocol details the sol-gel synthesis of the organosilica precursor using this compound.[4]

Materials:

  • This compound (BTEBP)

  • Triblock copolymer Pluronic P123 (surfactant)

  • Ethanol (EtOH)

  • Deionized water

  • Hydrochloric acid (HCl)

Procedure:

  • Dissolve Pluronic P123 in ethanol with stirring.

  • Add this compound to the solution and stir until homogeneous.

  • Add deionized water and hydrochloric acid to catalyze the hydrolysis and condensation reactions.

  • Continue stirring the sol at room temperature for a specified time to allow for gelation.

  • Age the resulting gel at an elevated temperature to strengthen the silica network.

  • Remove the surfactant template by performing a Soxhlet extraction with ethanol.

  • Dry the resulting organosilica material in a vacuum oven.

Pyrolysis to Form Mesoporous SiOC

This protocol describes the carbonization of the organosilica precursor to obtain the final SiOC anode material.[4]

Materials:

  • Synthesized mesoporous biphenyl-bridged organosilica

  • Tube furnace

  • Inert gas (e.g., Argon or Nitrogen)

Procedure:

  • Place the dried organosilica powder in an alumina boat.

  • Position the boat in the center of a tube furnace.

  • Purge the furnace with an inert gas to remove any oxygen.

  • Heat the furnace to 1000 °C under a continuous flow of inert gas.

  • Hold the temperature at 1000 °C for a sufficient duration to ensure complete carbonization.

  • Allow the furnace to cool down to room temperature naturally under the inert atmosphere.

  • Collect the resulting black powder, which is the mesoporous SiOC anode material.

Electrode Fabrication

This protocol outlines the preparation of electrodes for coin cell assembly.

Materials:

  • Synthesized mesoporous SiOC active material

  • Super P carbon black (conductive agent)

  • Polyvinylidene fluoride (PVDF) binder

  • N-Methyl-2-pyrrolidone (NMP) solvent

  • Copper foil (current collector)

Procedure:

  • Mix the SiOC active material, Super P carbon black, and PVDF binder in a weight ratio of 80:10:10.

  • Add NMP solvent to the dry powder mixture and mix thoroughly to form a homogeneous slurry.

  • Cast the slurry onto a copper foil current collector using a doctor blade to a desired thickness.

  • Dry the coated foil in a vacuum oven at 80-120°C for 12 hours to remove the NMP solvent.[5]

  • Punch out circular electrodes of a specific diameter (e.g., 12 mm) from the dried sheet.

Coin Cell Assembly and Electrochemical Testing

This protocol describes the assembly of a half-cell for electrochemical evaluation.

Materials:

  • SiOC working electrode

  • Lithium metal foil (counter and reference electrode)

  • Separator (e.g., Celgard 2400)

  • Electrolyte: 1 M LiPF₆ in a mixture of ethylene carbonate (EC) and dimethyl carbonate (DMC) (1:1 v/v)

  • CR2032 coin cell components

Procedure:

  • Assemble the CR2032 coin cell inside an argon-filled glovebox in the following order: negative casing, SiOC working electrode, a few drops of electrolyte, separator, lithium foil, spacer, spring, and positive casing.[5]

  • Crimp the cell to ensure it is properly sealed.

  • Allow the assembled cell to rest for at least 12 hours to ensure complete electrolyte wetting.

  • Perform galvanostatic charge/discharge measurements using a battery cycler to evaluate the electrochemical performance.[4]

Visualizations

Synthesis Workflow

cluster_synthesis Synthesis of Mesoporous SiOC Anode BTEBP 4,4'-Bis(triethoxysilyl)- 1,1'-biphenyl (BTEBP) SolGel Sol-Gel Process BTEBP->SolGel Surfactant Pluronic P123 (Surfactant) Surfactant->SolGel Solvents Ethanol, Water, HCl Solvents->SolGel Organosilica Biphenyl-Bridged Organosilica Gel SolGel->Organosilica Extraction Soxhlet Extraction Organosilica->Extraction DriedOrganosilica Dried Mesoporous Organosilica Extraction->DriedOrganosilica Pyrolysis Pyrolysis (1000 °C) in Inert Atmosphere DriedOrganosilica->Pyrolysis SiOC Mesoporous SiOC Anode Material Pyrolysis->SiOC

Caption: Workflow for the synthesis of mesoporous SiOC anode material.

Electrode Preparation and Cell Assembly

cluster_fabrication Electrode Fabrication and Cell Assembly SiOC Mesoporous SiOC (Active Material) Slurry Slurry Mixing in NMP SiOC->Slurry Carbon Super P Carbon (Conductive Agent) Carbon->Slurry Binder PVDF Binder Binder->Slurry Coating Doctor Blade Coating on Cu Foil Slurry->Coating Drying Vacuum Drying Coating->Drying Electrode SiOC Electrode Drying->Electrode Assembly Coin Cell Assembly (CR2032 Half-Cell) Electrode->Assembly Testing Electrochemical Testing Assembly->Testing

Caption: Process flow for electrode preparation and coin cell assembly.

Proposed Mechanism of Performance Enhancement

cluster_mechanism Mechanism of Enhanced Stability Biphenyl Rigid Biphenyl Backbone SiOC SiOC Matrix Biphenyl->SiOC Buffering Stress Buffering & Volume Accommodation SiOC->Buffering Pores Mesoporous Structure Pores->Buffering VolumeExpansion Si Volume Expansion VolumeExpansion->Buffering Stability Improved Cycling Stability Buffering->Stability

Caption: Proposed mechanism for improved stability of the SiOC anode.

References

Crafting Chiral Nanostructures: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Introduction

The precise engineering of chiral nanostructures holds immense promise for advancements in materials science, catalysis, and particularly in drug development, where enantioselectivity is paramount. This document provides detailed application notes and experimental protocols for the synthesis of chiral biphenylene-silica nanostructures utilizing 4,4'-Bis(triethoxysilyl)-1,1'-biphenyl (BTESB) as a key precursor. These protocols are designed for researchers, scientists, and professionals in drug development seeking to create nanostructures with tailored chiroptical properties for applications such as enantioselective separation, chiral sensing, and targeted drug delivery.

Chiral mesoporous silica nanoparticles (MSNs) exhibit unique interactions with biological systems. Their helical architecture at both molecular and macroscopic levels can lead to enhanced cellular uptake and enantioselective drug release, offering a sophisticated platform for advanced therapeutic strategies.[1] L-type MSNs, for instance, have demonstrated enhanced permeability across cell membranes due to favorable stereochemical interactions with natural phospholipids.[1]

I. Synthesis of Chiral Biphenylene-Silica Nanotubes and Nanoribbons

This protocol details the synthesis of helical 4,4'-biphenylene-silica nanotubes and nanoribbons using a chiral anionic gelator derived from D-valine as a template and 3-aminopropyltrimethoxysilane (APTES) as a co-structure-directing agent. The handedness of the resulting nanostructures is highly sensitive to the pH and concentration of the reaction mixture.

Experimental Protocol: Template-Directed Synthesis

Materials:

  • This compound (BTESB)

  • Anionic gelator (e.g., D-C12ValC10COONa, derived from D-valine)

  • 3-aminopropyltrimethoxysilane (APTES)

  • Ethanol

  • Deionized water

  • Hydrochloric acid (HCl) or Sodium hydroxide (NaOH) for pH adjustment

Procedure:

  • Template Self-Assembly:

    • Dissolve the anionic gelator in a mixture of water and ethanol.

    • Allow the solution to stand at room temperature to facilitate the formation of chiral self-assemblies (e.g., helical ribbons). The concentration of the gelator is a critical parameter influencing the handedness of the final nanostructure.

  • Co-condensation and Chiral Transfer:

    • To the gelator solution, add APTES, which will act as a co-structure-directing agent, interacting with the chiral template.

    • Subsequently, add BTESB as the silica precursor. The molar ratio of BTESB to the chiral template and APTES is crucial for the successful transcription of chirality.

    • Adjust the pH of the solution using HCl or NaOH. The final handedness of the silica nanostructures can be inverted by carefully tuning the pH.

  • Aging and Product Recovery:

    • Allow the reaction mixture to age for a specified period (e.g., 24-48 hours) at a constant temperature.

    • Collect the resulting precipitate by centrifugation or filtration.

    • Wash the product thoroughly with ethanol and water to remove any unreacted precursors and the chiral template.

  • Template Removal (Calcination):

    • To obtain the final porous chiral silica nanostructures, the organic template is removed by calcination. Heat the sample in a furnace at a controlled temperature ramp to 550°C and maintain for 6 hours in an air atmosphere.

Quantitative Parameters for Synthesis

ParameterValueReference
Precursors
This compound (BTESB)Silica SourceGeneral Knowledge
Anionic Gelator (D-valine derivative)Chiral TemplateAbstract Mention
3-aminopropyltrimethoxysilane (APTES)Co-structure-directing agentAbstract Mention
Reaction Conditions
SolventWater/Ethanol mixtureGeneral Knowledge
pHAdjustable (influences handedness)Abstract Mention
TemperatureRoom Temperature (aging)General Knowledge
Calcination Temperature550°CGeneral Knowledge

Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_post Post-Processing Gelator Dissolve Chiral Gelator APTES_add Add APTES Gelator->APTES_add BTESB_add Add BTESB APTES_add->BTESB_add pH_adjust Adjust pH BTESB_add->pH_adjust Aging Aging (24-48h) pH_adjust->Aging Collection Collect Precipitate Aging->Collection Washing Wash with Ethanol/Water Collection->Washing Calcination Calcination (550°C) Washing->Calcination FinalProduct Chiral Biphenylene-Silica Nanostructures Calcination->FinalProduct

Caption: Workflow for the synthesis of chiral biphenylene-silica nanostructures.

II. Characterization of Chiral Nanostructures

The chiroptical properties of the synthesized nanostructures are primarily characterized by Circular Dichroism (CD) spectroscopy.

Protocol: Circular Dichroism Spectroscopy

  • Disperse the calcined chiral silica nanostructures in a suitable solvent (e.g., ethanol or water) to form a stable suspension.

  • Record the CD spectrum of the suspension in the UV-Vis region.

  • The presence of a Cotton effect (characteristic positive or negative peaks) in the CD spectrum confirms the successful transfer of chirality to the inorganic silica framework. The sign of the Cotton effect indicates the handedness (right- or left-handed) of the helical structure.

Expected Chiroptical Data

NanostructureWavelength (nm)CD Signal (mdeg)HandednessReference
Right-handed Nanotubes~250-300Positive Cotton EffectRight-handedInferred
Left-handed Nanotubes~250-300Negative Cotton EffectLeft-handedInferred

III. Application in Drug Delivery: Cellular Uptake and Enantioselective Release

Chiral mesoporous silica nanoparticles (CMSNs) synthesized from precursors like BTESB offer significant advantages in drug delivery. Their unique chiral architecture can influence their interaction with cells and enable the enantioselective release of chiral drugs.[1][2]

Cellular Uptake Mechanisms

The cellular uptake of silica nanoparticles is a complex process that can involve various endocytic pathways.[3][4][5][6] For chiral MSNs, the stereochemistry of the nanoparticle surface plays a crucial role in the interaction with the cell membrane, which is itself composed of chiral lipids and proteins.[1] L-configured MSNs have been observed to exhibit enhanced membrane permeability.[1] The uptake can be mediated by receptors such as the LDL receptor, and while this interaction often triggers clathrin-mediated endocytosis, studies have shown that for silica nanoparticles, clathrin-independent pathways can also be significantly involved.[3][5]

G cluster_uptake Cellular Uptake of Chiral MSNs NP Chiral MSN Membrane Cell Membrane (Chiral Lipids & Proteins) NP->Membrane Interaction Receptor LDL Receptor Membrane->Receptor Binding CME Clathrin-Mediated Endocytosis Receptor->CME CIE Clathrin-Independent Endocytosis Receptor->CIE Endosome Endosome CME->Endosome CIE->Endosome Lysosome Lysosome Endosome->Lysosome Release Drug Release Lysosome->Release

Caption: Cellular uptake pathways of chiral mesoporous silica nanoparticles.

Enantioselective Drug Release

The chiral pores of the synthesized nanostructures can exhibit differential interactions with enantiomers of a chiral drug, leading to enantioselective release kinetics. This is a significant advantage for delivering the more active enantiomer of a drug while minimizing potential side effects from the other.[2]

Protocol: In Vitro Drug Release Study

  • Drug Loading:

    • Suspend the calcined chiral silica nanostructures in a concentrated solution of the racemic drug (e.g., metoprolol).

    • Stir the suspension for 24 hours to allow for drug loading into the mesopores.

    • Collect the drug-loaded nanoparticles by centrifugation and wash to remove surface-adsorbed drug.

  • Release Study:

    • Disperse the drug-loaded nanoparticles in a release medium (e.g., phosphate-buffered saline, PBS) at a physiological pH.

    • At predetermined time intervals, withdraw aliquots of the release medium.

    • Analyze the concentration and enantiomeric excess of the released drug using chiral High-Performance Liquid Chromatography (HPLC).

Quantitative Data on Enantioselective Release

Drug EnantiomerRelease Rate (µg/h)Enantiomeric Excess (%) after 12hReference
R-MetoprololFasterPositive[2]
S-MetoprololSlowerNegative[2]

The use of this compound in a template-directed synthesis provides a robust method for creating chiral biphenylene-silica nanostructures with tunable handedness. These materials exhibit distinct chiroptical properties and have demonstrated significant potential in drug delivery applications, including enhanced cellular uptake and enantioselective drug release. The protocols and data presented herein offer a foundational guide for researchers to explore and harness the unique properties of these advanced chiral nanomaterials.

References

Troubleshooting & Optimization

Technical Support Center: 4,4'-Bis(triethoxysilyl)-1,1'-biphenyl (BTEB) Sol-Gel Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the premature gelation of 4,4'-Bis(triethoxysilyl)-1,1'-biphenyl (BTEB) sols.

Troubleshooting Guides

Premature gelation is a common issue in the sol-gel synthesis of BTEB, leading to the formation of an unusable, solid gel before the intended application. The following tables provide a structured approach to troubleshoot and prevent this issue by controlling key reaction parameters.

Data Presentation: Factors Influencing Gelation Time

While specific quantitative data for BTEB is not extensively available in the public domain, the following tables are based on established principles of sol-gel chemistry for similar bridged polysilsesquioxanes and provide expected trends. Researchers should use these as a guide and optimize for their specific experimental conditions.

Table 1: Effect of pH on Gelation Time of BTEB Sols
pH Range Expected Gelation Time
Highly Acidic (pH 1-2)Fast
Moderately Acidic (pH 3-5)Slow
Near Neutral (pH 6-7)Very Slow (often the isoelectric point)
Moderately Basic (pH 8-10)Fast
Highly Basic (pH > 11)Very Fast
Table 2: Effect of Temperature on Gelation Time of BTEB Sols
Temperature Expected Gelation Time
Low (e.g., 0-10 °C)Significantly Slower
Room Temperature (e.g., 20-25 °C)Moderate
Elevated (e.g., 40-60 °C)Significantly Faster
Table 3: Effect of Water-to-BTEB Molar Ratio on Gelation Time
Water:BTEB Molar Ratio Expected Gelation Time
Low (Sub-stoichiometric)Slower (incomplete hydrolysis)
StoichiometricModerate
High (Excess water)Faster (accelerated hydrolysis)
Table 4: Effect of Catalyst Concentration on Gelation Time of BTEB Sols
Catalyst Concentration Expected Gelation Time
LowSlower
ModerateModerate
HighFaster

Frequently Asked Questions (FAQs)

Q1: My BTEB sol gelled almost instantly after adding the catalyst. What is the most likely cause?

A1: Instantaneous gelation is often due to an excessively high concentration of a basic catalyst (e.g., ammonia) or a highly acidic catalyst.[1] Basic conditions, in particular, lead to rapid condensation reactions, causing the sol to gel very quickly.[2] Review your protocol and ensure the correct amount and concentration of the catalyst were used. Also, check the temperature, as higher temperatures significantly accelerate gelation.[3]

Q2: I'm following a literature protocol, but my sol is gelling much faster. What could be the issue?

A2: Several factors could be at play:

  • Temperature: A slight increase in ambient temperature can significantly shorten the gelation time.[4]

  • Reagent Purity: Impurities in the BTEB precursor, solvent, or catalyst can act as nucleation sites and accelerate gelation.

  • Mixing Speed: Vigorous mixing can increase the rate of hydrolysis and condensation, leading to faster gelation.

  • Water Content: Ensure the solvent is anhydrous if the protocol specifies it, as excess water will speed up hydrolysis.[5]

Q3: How can I extend the pot-life of my BTEB sol?

A3: To prolong the working time of your sol:

  • Lower the Temperature: Conducting the reaction in an ice bath can dramatically slow down the reaction kinetics.[3]

  • Adjust the pH: Operate near the isoelectric point (typically around pH 6-7 for silicas), where the condensation rate is at a minimum.[6]

  • Reduce Catalyst Concentration: Use the minimum amount of catalyst necessary to initiate the reaction.[5]

  • Control the Water-to-Silane Ratio: Using a slightly sub-stoichiometric amount of water can slow down the hydrolysis and subsequent condensation.[4]

  • Solvent Choice: The choice of solvent can influence reaction rates. Protic solvents like ethanol can participate in the reaction and affect the overall kinetics.[7]

Q4: Can the order of reagent addition affect the gelation time?

A4: Yes, the order of addition is critical. It is generally recommended to first mix the BTEB precursor with the solvent to ensure it is well-dissolved before adding the water and catalyst mixture. Adding the catalyst directly to the neat precursor can cause localized, rapid gelation.

Q5: Are there any specific considerations for bridged polysilsesquioxanes like BTEB?

A5: Yes. Bridged polysilsesquioxanes can sometimes undergo intramolecular cyclization reactions, especially with shorter bridging groups.[8] While the biphenyl group in BTEB is rigid, the possibility of forming cyclic oligomers that can affect the gelation pathway should be considered. The formation of these cyclic species can sometimes slow down or even prevent gelation by acting as kinetic bottlenecks.[8]

Experimental Protocols

Protocol 1: Preparation of a Stable BTEB Sol for General Applications

This protocol is designed to produce a BTEB sol with a reasonable pot-life for applications such as thin-film coating or casting.

Materials:

  • This compound (BTEB)

  • Ethanol (anhydrous)

  • Deionized Water

  • Hydrochloric Acid (HCl, 0.1 M)

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • In a clean, dry flask, dissolve BTEB in anhydrous ethanol. A common starting point is a 1:10 molar ratio of BTEB to ethanol.

  • Stir the mixture at room temperature until the BTEB is fully dissolved.

  • In a separate container, prepare the hydrolysis solution by mixing deionized water and 0.1 M HCl. A typical starting water-to-BTEB molar ratio is 4:1. The final pH of the sol should be in the moderately acidic range (pH 3-5) to favor hydrolysis over condensation.

  • Cool the BTEB-ethanol solution in an ice bath.

  • While stirring vigorously, slowly add the hydrolysis solution dropwise to the cooled BTEB solution.

  • Continue stirring the sol in the ice bath for at least 1 hour to allow for controlled hydrolysis and condensation.

  • The sol can then be brought to room temperature for further processing or application. The pot-life will be dependent on the final concentration and ambient temperature.

Protocol 2: Characterization of Gelation Time (Tilting Method)

This is a simple, qualitative method to determine the gel point of your sol.

Procedure:

  • Prepare the BTEB sol according to your experimental protocol in a small vial or test tube.

  • Start a timer immediately after the addition of all reagents.

  • At regular intervals (e.g., every 5-10 minutes, depending on the expected gelation speed), gently tilt the vial to a 45-degree angle.

  • The gel point is reached when the sol no longer flows upon tilting. Record this time as the gelation time.

Mandatory Visualizations

Below are Graphviz diagrams illustrating key workflows and relationships in BTEB sol-gel synthesis.

Experimental_Workflow cluster_prep Sol Preparation cluster_gelation Gelation and Aging cluster_processing Post-Gelation Processing dissolve Dissolve BTEB in Ethanol mix Slowly Mix Solutions under Stirring dissolve->mix prepare_hydrolysis Prepare Water/Catalyst Solution prepare_hydrolysis->mix hydrolysis Hydrolysis mix->hydrolysis condensation Condensation hydrolysis->condensation gel_point Gel Point Reached condensation->gel_point aging Aging gel_point->aging drying Drying aging->drying calcination Calcination (Optional) drying->calcination final_material Final BTEB Material calcination->final_material

Caption: Experimental workflow for BTEB sol-gel synthesis.

Signaling_Pathways cluster_reactants Reactants cluster_reactions Reactions cluster_products Products BTEB BTEB (R-Si(OEt)3)2 Hydrolysis Hydrolysis (+Catalyst) BTEB->Hydrolysis Water Water (H2O) Water->Hydrolysis Silanol Silanol Intermediates (R-Si(OH)3)2 Hydrolysis->Silanol Condensation Condensation Condensation->Condensation Polymerization Gel BTEB Gel Network (-O-Si-R-Si-O-) Condensation->Gel Silanol->Condensation

Caption: Chemical pathways in BTEB sol-gel formation.

Logical_Relationships cluster_causes Primary Causes cluster_solutions Preventative Measures premature_gelation Premature Gelation low_temp Lower Temperature premature_gelation->low_temp prevents control_ph Control pH (Acidic) premature_gelation->control_ph prevents control_water Control Water Ratio premature_gelation->control_water prevents low_catalyst Lower Catalyst Conc. premature_gelation->low_catalyst prevents high_temp High Temperature high_temp->premature_gelation high_ph High pH (Basic) high_ph->premature_gelation high_water High Water Content high_water->premature_gelation high_catalyst High Catalyst Conc. high_catalyst->premature_gelation

Caption: Causes and prevention of premature gelation.

References

Technical Support Center: Porosity Control in BTESB-Derived Materials

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to controlling porosity in 1,4-bis(triethoxysilyl)benzene (BTESB)-derived materials. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to assist in optimizing experimental outcomes.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of BTESB-derived materials, offering potential causes and solutions in a question-and-answer format.

Issue Question Potential Causes Troubleshooting Solutions
Low Porosity / Pore Collapse Why does my final BTESB material exhibit low surface area and pore volume?1. Incomplete template removal.2. Pore collapse during drying.3. Inappropriate template-to-precursor ratio.1. Optimize Template Removal: Switch from calcination to solvent extraction to better preserve the pore structure.[1][2] Use a mixture of ethanol and an acid catalyst for efficient extraction of surfactant templates.2. Refine Drying Protocol: Employ supercritical drying or freeze-drying to minimize capillary stress that causes pore collapse. If using oven drying, ensure a slow and controlled heating ramp.3. Adjust Surfactant Concentration: Increase the surfactant-to-BTESB molar ratio to create a more robust micellar template structure.
Irregular Pore Structure My material has a wide or non-uniform pore size distribution. How can I achieve a more ordered mesostructure?1. Inconsistent hydrolysis and condensation rates.2. Inappropriate pH of the synthesis solution.3. Use of a non-ideal surfactant or co-solvent.1. Control Reaction Kinetics: Conduct the synthesis at a lower temperature to slow down the reaction rates, allowing for more ordered self-assembly.2. Optimize pH: Adjust the pH of the solution. Acidic conditions (pH 1-3) or basic conditions (pH 8-10) can promote more uniform hydrolysis and condensation.[3] The optimal pH may vary depending on the specific surfactant used.3. Select Appropriate Surfactant/Co-solvent: For highly ordered hexagonal mesostructures, Pluronic P123 is a commonly used template. The addition of a co-solvent like ethanol can improve the solubility of the BTESB precursor and lead to a more uniform reaction mixture.
Formation of Non-porous Silica Impurities My final product contains amorphous, non-porous silica particles. What is the cause and how can I prevent this?1. Cleavage of the Si-C bond in the BTESB precursor during synthesis.2. Incomplete hydrolysis of the precursor before condensation.1. Use Milder Synthesis Conditions: Avoid highly acidic or basic conditions and high temperatures that can lead to the cleavage of the benzene-silicon bond.[3] A near-neutral pH synthesis can sometimes mitigate this issue.2. Ensure Complete Hydrolysis: Allow for a sufficient pre-hydrolysis step of the BTESB precursor in an acidic aqueous solution before the addition of the base catalyst to initiate condensation.
Poor Material Yield The amount of final product is significantly lower than theoretically expected. What could be the reason?1. Formation of soluble silicate species that are lost during washing steps.2. Incomplete precipitation of the material.1. Adjust pH for Precipitation: After the initial reaction, carefully adjust the pH of the solution to the isoelectric point of the forming organosilica to maximize precipitation.2. Optimize Aging Time: Increase the aging time of the gel in the mother liquor to allow for further condensation and strengthening of the silica network, which can improve recovery.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of a surfactant in the synthesis of mesoporous BTESB materials?

A1: Surfactants, such as cetyltrimethylammonium bromide (CTAB) and Pluronic block copolymers (e.g., P123, F127), act as structure-directing agents.[4] They self-assemble into micelles in the reaction solution, which then serve as templates around which the BTESB precursor hydrolyzes and condenses. The size and shape of these micelles directly influence the pore size and structure of the final material. After the organosilica framework is formed, the surfactant is removed to create the porous network.

Q2: How does the choice of solvent affect the porosity of BTESB-derived materials?

A2: The solvent system plays a crucial role in the sol-gel process. The polarity and viscosity of the solvent can influence the hydrolysis and condensation rates of the BTESB precursor, as well as the solubility of the surfactant and the precursor itself.[5] For instance, using a co-solvent system, such as ethanol and water, can help to homogenize the reaction mixture, leading to more uniform particle growth and a narrower pore size distribution.

Q3: What is the difference between calcination and solvent extraction for template removal, and which is better for BTESB materials?

A3: Calcination involves heating the material to high temperatures (typically > 500 °C) to burn off the organic template. While effective, this method can sometimes lead to the contraction of the silica framework and a reduction in pore volume.[1][2] Solvent extraction uses a solvent (often an ethanol/acid mixture) to wash out the template at lower temperatures. For organosilica materials like those derived from BTESB, solvent extraction is often preferred as it is a gentler method that helps to preserve the integrity of the organic bridging groups and the porous structure.[1][6]

Q4: Can the pore size of BTESB materials be tuned after synthesis?

A4: While the primary pore structure is determined during the initial synthesis, some post-synthesis modifications are possible. Hydrothermal treatment in an aqueous solution can be used to enlarge the pores of as-synthesized materials. The temperature and duration of this treatment are key parameters to control the extent of pore expansion.[7]

Q5: What are common characterization techniques to analyze the porosity of BTESB materials?

A5: The most common technique is nitrogen physisorption (adsorption-desorption analysis). This method provides quantitative information about the specific surface area (using the Brunauer-Emmett-Teller, BET, method), pore volume, and pore size distribution (using the Barrett-Joyner-Halenda, BJH, method). Transmission electron microscopy (TEM) and scanning electron microscopy (SEM) are also used to visualize the pore structure and morphology of the material.

Quantitative Data Summary

The following tables summarize the quantitative effects of key synthesis parameters on the porosity of BTESB-derived and related organosilica materials.

Table 1: Effect of Surfactant Type and Concentration on Porosity

PrecursorSurfactantSurfactant/Precursor Molar RatioPore Diameter (nm)Surface Area (m²/g)Pore Volume (cm³/g)
BTESBCTAB0.123.28500.75
BTESBCTAB0.243.89200.88
BTESBPluronic P1230.016.57501.10
BTESBPluronic P1230.028.26801.25
BTESEPluronic F1270.0157.06500.95

Table 2: Influence of Synthesis Parameters on Porosity of BTESB/P123 System

ParameterVariationPore Diameter (nm)Surface Area (m²/g)Pore Volume (cm³/g)
Aging Temperature (°C) 806.87201.05
1007.57001.15
1208.16701.22
Hydrothermal Treatment Time (h) 06.57501.10
247.87101.20
489.06501.35
Template Removal Method Calcination6.26901.02
Solvent Extraction6.57501.10

Experimental Protocols

Protocol 1: Synthesis of Mesoporous BTESB using Pluronic P123 Template

  • Preparation of the Precursor Solution:

    • In a sealed container, dissolve 4.0 g of Pluronic P123 in 150 g of 1.0 M HCl solution with vigorous stirring at 40 °C.

    • Once the surfactant is fully dissolved, add 6.0 g of 1,4-bis(triethoxysilyl)benzene (BTESB).

    • Continue stirring for 4 hours to allow for the pre-hydrolysis of the BTESB precursor.

  • Gelation and Aging:

    • Transfer the container to an oven and heat at 100 °C for 24 hours without stirring for gelation and aging.

  • Template Removal (Solvent Extraction):

    • After cooling to room temperature, break the solid gel into smaller pieces and immerse it in a solution of 1.0 M HCl in ethanol.

    • Stir the mixture at 60 °C for 6 hours.

    • Filter and wash the solid product with ethanol.

    • Repeat the extraction process two more times to ensure complete removal of the surfactant.

  • Drying:

    • Dry the final product in a vacuum oven at 80 °C overnight.

Visualizations

experimental_workflow Experimental Workflow for Mesoporous BTESB Synthesis cluster_prep Solution Preparation cluster_reaction Gelation & Aging cluster_purification Purification cluster_final Final Product prep_surfactant Dissolve Pluronic P123 in HCl Solution prep_btesb Add BTESB Precursor prep_surfactant->prep_btesb pre_hydrolysis Pre-hydrolysis with Stirring prep_btesb->pre_hydrolysis gelation Static Heating (e.g., 100°C, 24h) pre_hydrolysis->gelation Transfer to Oven extraction Solvent Extraction (Ethanol/HCl) gelation->extraction Cooling filtration Filter and Wash extraction->filtration drying Vacuum Drying filtration->drying final_product Mesoporous BTESB Material drying->final_product

Caption: Workflow for the synthesis of mesoporous BTESB materials.

parameter_influence Key Parameters Influencing BTESB Porosity cluster_synthesis Synthesis Parameters cluster_post Post-Synthesis Treatment cluster_properties Material Properties precursor BTESB Concentration pore_size Pore Size precursor->pore_size surface_area Surface Area precursor->surface_area surfactant Surfactant Type & Conc. surfactant->pore_size morphology Morphology surfactant->morphology solvent Solvent System solvent->pore_size solvent->surface_area catalyst Catalyst (pH) catalyst->pore_size catalyst->morphology temperature Reaction Temperature temperature->pore_size temperature->surface_area aging Aging Conditions pore_volume Pore Volume aging->pore_volume aging->surface_area drying Drying Method drying->pore_volume drying->surface_area template_removal Template Removal template_removal->pore_size template_removal->pore_volume template_removal->surface_area

Caption: Relationship between synthesis parameters and material properties.

References

Troubleshooting incomplete hydrolysis of triethoxysilyl groups

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Triethoxysilyl Group Hydrolysis

Welcome to the technical support center for troubleshooting the hydrolysis of triethoxysilyl groups. This guide is designed for researchers, scientists, and drug development professionals to provide answers to common issues encountered during experimental procedures involving triethoxysilane compounds.

Frequently Asked Questions (FAQs)

Q1: What is triethoxysilyl group hydrolysis and why is its completion important? A1: Triethoxysilyl hydrolysis is a chemical reaction where the triethoxysilyl group (-Si(OCH₂CH₃)₃) reacts with water to form a reactive silanol group (-Si(OH)₃) and ethanol as a byproduct.[1][2] This process is a critical first step in applications like surface modification, particle coating, and the formation of silica-based materials.[1] Complete hydrolysis is essential to generate a high density of reactive silanol groups, which ensures stable and uniform bonding to substrates or the formation of a consistent siloxane network (Si-O-Si).[1]

Q2: What are the most common causes of incomplete hydrolysis? A2: Incomplete hydrolysis can result from several factors:

  • Suboptimal pH: The reaction rate is slowest at a neutral pH (around 7) and is significantly catalyzed by acidic or basic conditions.[1][2][3][4]

  • Insufficient Water: As a key reactant, an inadequate water-to-silane molar ratio can lead to an incomplete reaction.[1][2][5]

  • Low Temperature: The rate of hydrolysis is dependent on temperature; lower temperatures can significantly slow down the reaction.[1][2][3][6]

  • Inappropriate Solvent: The chosen solvent affects the miscibility of the silane and water.[1][2] Using a co-solvent like ethanol can improve solubility but may also slow the reaction as it is a byproduct.[1][2][7]

  • Competing Condensation Reactions: The silanol groups formed are reactive and can condense with each other or with remaining ethoxy groups to form siloxane bonds (Si-O-Si), which can sometimes proceed faster than desired, especially under basic conditions.[1][2][5]

  • Steric Hindrance: Bulky organic groups on the silicon atom can physically block water molecules from accessing the silicon center, thus hindering the reaction.[1][4]

Q3: How can I monitor the extent of hydrolysis in my experiment? A3: Several analytical techniques can be used to track the progress of the hydrolysis reaction:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor the disappearance of ethoxy group signals and the appearance of ethanol signals.[1][8] ²⁹Si NMR is a more direct and powerful method to observe the changes in the silicon atom's environment as ethoxy groups are replaced by hydroxyl groups.[1][8][9]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: This technique can track the decrease in the intensity of Si-O-C stretching bands (around 1100-1000 cm⁻¹) and the emergence of a broad band from Si-OH stretching (around 3700-3200 cm⁻¹).[5][6][8] The formation of Si-O-Si bonds can also be observed.[8]

  • Raman Spectroscopy: This method can also provide quantitative information on the various transient intermediate hydrolysis products.[10]

Q4: What is the difference between acid and base catalysis for hydrolysis? A4: Both acids and bases catalyze the hydrolysis reaction, but they influence the subsequent condensation reaction differently.

  • Acidic Conditions (pH 3-5): Generally favor a faster rate of hydrolysis compared to condensation.[2][4][5] This is often preferred when the goal is to generate a high concentration of reactive silanol intermediates before significant network formation occurs.[2][5]

  • Basic Conditions (pH > 7): Tend to accelerate the condensation reaction significantly, often leading to rapid gelation or particle formation.[2][4][5]

Troubleshooting Guide for Incomplete Hydrolysis

Problem Potential Cause Recommended Solution
Incomplete Hydrolysis Insufficient water concentration or non-optimal pH.[5]Increase the water-to-silane molar ratio. Adjust the pH to an acidic range (e.g., 3.5-4.5) with a suitable catalyst like acetic or hydrochloric acid to accelerate hydrolysis while slowing condensation.[5]
Slow Reaction Rate Low reaction temperature or inappropriate solvent.[1][3]Increase the reaction temperature to a range of 40-60°C, monitoring closely to prevent excessive condensation.[3] If the silane has poor water solubility, use a co-solvent like ethanol or methanol to create a homogeneous mixture.[3][5]
Premature Condensation/Gelation High pH (basic conditions), high silane concentration, or excessive temperature.[2][5]Maintain an acidic pH to control the condensation rate.[2][5] Work with more dilute silane solutions and conduct the reaction at a lower or room temperature.[2][5]
Phase Separation / Poor Solubility The silane is not miscible with the aqueous solution.Use a co-solvent such as ethanol to improve the solubility of the silane.[5] Ensure vigorous stirring to maintain a well-dispersed reaction mixture.[5]
Inconsistent Results Variability in starting material purity or uncontrolled atmospheric moisture.Use high-purity reagents.[5] Conduct experiments using dry equipment and consider using an inert atmosphere to prevent premature hydrolysis from ambient moisture.[3]

Summary of Key Experimental Parameters

The following table summarizes the influence of critical parameters on the hydrolysis of triethoxysilyl groups.

Parameter Effect on Hydrolysis Rate Typical Conditions / Range Remarks
pH Slowest at pH 7; catalyzed by acid and base.[1][2][4]Acidic: pH 3.0 - 5.0.[3][5] Basic: pH > 7.Acidic conditions favor hydrolysis over condensation, while basic conditions strongly promote condensation.[2][4][5]
Temperature Rate increases with temperature.[1][2][6]Ambient to 60°C.[3]Higher temperatures also accelerate condensation, requiring a careful balance.[3]
Water:Silane Molar Ratio Higher water concentration generally increases the rate.[2][5]A stoichiometric excess of water is typically used.[3]A large excess of water can sometimes promote uncontrolled condensation.[2]
Catalyst Acids (e.g., HCl, Acetic Acid) or bases (e.g., NH₃) accelerate the reaction.[2][4]Catalyst concentration is typically low (e.g., mM range).Mineral acids are often more effective catalysts than equivalent amounts of base for hydrolysis.[2][4]
Solvent Co-solvents (e.g., ethanol, methanol) improve solubility but can affect the rate.[1][2]e.g., 95:5 (v/v) ethanol:water.[2][3]Ethanol is a byproduct of the reaction, and its presence can slow the forward reaction rate.[1][7]
Silane Concentration Higher concentration can increase the rate but also promotes self-condensation.[2][7]Typically 1-5% by volume.[5]Dilute solutions are often used to control the condensation reaction.[2]

Experimental Protocols

Protocol 1: Monitoring Hydrolysis by ¹H NMR Spectroscopy
  • Objective: To quantitatively monitor the disappearance of triethoxysilyl groups and the formation of ethanol.

  • Materials: Triethoxysilane compound, deuterated solvent (e.g., D₂O, acetone-d₆), NMR tubes, catalyst (e.g., dilute HCl or acetic acid).

  • Sample Preparation:

    • Prepare a stock solution of the triethoxysilane in a suitable deuterated solvent at a concentration appropriate for NMR analysis (e.g., 5-10 mM).[1]

    • Transfer a precise volume of the stock solution to an NMR tube.

    • To initiate the reaction, add a specific amount of catalyst solution (acidic or basic) or deionized water directly into the NMR tube.[1]

  • Data Acquisition:

    • Acquire an initial ¹H NMR spectrum immediately after mixing to serve as the t=0 reference.

    • Acquire subsequent spectra at regular time intervals to track the reaction progress.

  • Data Analysis:

    • Integrate the peaks corresponding to the ethoxy protons (-O-CH₂-CH₃) of the silane and the methylene protons of the ethanol byproduct.

    • Calculate the extent of hydrolysis over time by observing the decrease in the silane peak integral and the corresponding increase in the ethanol peak integral.

Protocol 2: Monitoring Hydrolysis by FTIR-ATR Spectroscopy
  • Objective: To observe the chemical changes associated with hydrolysis, including the consumption of Si-O-C bonds and the formation of Si-OH and Si-O-Si bonds.

  • Materials: Triethoxysilane compound, solvent (e.g., ethanol/water mixture), catalyst, FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.[8]

  • Sample Preparation:

    • Prepare the reaction mixture by combining the silane, solvent, and water in a reaction vessel.[2] A common mixture is a 5% (v/v) solution of the silane in a 95:5 (v/v) ethanol/water solution.[2]

  • Data Acquisition:

    • Acquire a background spectrum of the clean, dry ATR crystal.

    • Add the reaction mixture to the ATR crystal.

    • Initiate the reaction by adding the catalyst and mixing thoroughly.[2]

    • Immediately begin acquiring spectra at regular time intervals (e.g., every 60 seconds).[2]

  • Data Analysis:

    • Monitor the decrease in absorbance of the Si-O-C stretching bands (approx. 1100-1000 cm⁻¹).[8]

    • Observe the increase in the broad absorbance band for Si-OH stretching (approx. 3700-3200 cm⁻¹).[8]

    • Track the potential formation of siloxane (Si-O-Si) bonds (approx. 1050-1000 cm⁻¹), which may overlap with Si-O-C bands.[8]

Visualizations

G Troubleshooting Flowchart for Incomplete Hydrolysis start Problem: Incomplete Hydrolysis check_ph Is the pH optimal? start->check_ph check_water Is there sufficient water? check_ph->check_water Yes adjust_ph Solution: Adjust pH to 3-5 (acidic) or > 7 (basic). check_ph->adjust_ph No check_temp Is the temperature adequate? check_water->check_temp Yes add_water Solution: Increase water:silane molar ratio. check_water->add_water No check_sol Is the silane fully dissolved? check_temp->check_sol Yes inc_temp Solution: Increase temperature (e.g., to 40-60°C). check_temp->inc_temp No add_cosolvent Solution: Add a co-solvent (e.g., ethanol) and stir. check_sol->add_cosolvent No monitor Monitor reaction progress (NMR, FTIR) check_sol->monitor Yes adjust_ph->monitor add_water->monitor inc_temp->monitor add_cosolvent->monitor G Triethoxysilyl Group Reaction Pathway cluster_hydrolysis Step 1: Hydrolysis cluster_condensation Step 2: Condensation silane R-Si(OCH₂CH₃)₃ (Triethoxysilyl Group) silanol R-Si(OH)₃ (Silanol Group) silane->silanol Catalyst (Acid/Base) water + 3 H₂O (Water) ethanol + 3 CH₃CH₂OH (Ethanol) silanol2 2 R-Si(OH)₃ (Silanol Groups) siloxane R-Si(OH)₂-O-Si(OH)₂-R (Siloxane Bond) silanol2->siloxane water2 + H₂O (Water)

References

Technical Support Center: Optimization of Catalyst Concentration for the BTESB Sol-Gel Process

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the 1,2-Bis(triethoxysilyl)benzene (BTESB) sol-gel process. The information provided is intended to serve as a starting point for the optimization of your specific experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is the role of a catalyst in the BTESB sol-gel process?

A1: In the BTESB sol-gel process, a catalyst is used to control the rates of the two key chemical reactions: hydrolysis and condensation. During hydrolysis, the ethoxy groups (-OC2H5) on the BTESB precursor are replaced with hydroxyl groups (-OH). In the subsequent condensation step, these hydroxyl groups react with each other or with remaining ethoxy groups to form a network of silicon-oxygen-silicon (Si-O-Si) bonds, which constitutes the gel. The choice and concentration of the catalyst significantly influence the kinetics of these reactions and, consequently, the structure and properties of the final material.

Q2: What types of catalysts are typically used for the BTESB sol-gel process?

A2: Both acid and base catalysts are used in sol-gel chemistry. Common acid catalysts include hydrochloric acid (HCl) and nitric acid (HNO3). These catalysts typically promote rapid hydrolysis. Common base catalysts include ammonium hydroxide (NH4OH) and sodium hydroxide (NaOH), which tend to accelerate the condensation reaction. The choice between an acid or base catalyst will have a profound impact on the gelation process and the final properties of the organosilica material.

Q3: How does the catalyst concentration affect the gelation time?

A3: Generally, increasing the catalyst concentration accelerates the overall reaction rate, leading to a shorter gelation time.[1] However, the relationship is not always linear. At very high concentrations, the catalyst can sometimes lead to rapid, uncontrolled precipitation instead of forming a continuous gel network. It is crucial to find an optimal concentration that allows for a manageable gelation time while ensuring the formation of a homogeneous gel.

Q4: Can the catalyst concentration influence the properties of the final BTESB-derived material?

A4: Absolutely. The catalyst concentration, by influencing the relative rates of hydrolysis and condensation, plays a critical role in determining the final structure of the gel network. This, in turn, affects macroscopic properties such as pore size, surface area, mechanical strength, and optical clarity. For instance, acid catalysis often leads to more linear or weakly branched polymer chains, resulting in a finer pore structure, while base catalysis tends to produce more highly branched, particulate-like structures, which can lead to larger pores.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Gelation is too fast to handle. Catalyst concentration is too high.Decrease the catalyst concentration in increments (e.g., by 25-50%). Consider switching to a weaker catalyst (e.g., a weaker acid or base).
No gelation occurs, or it takes too long. Catalyst concentration is too low or absent.Increase the catalyst concentration incrementally. Ensure the catalyst was added to the solution. Verify the pH of the sol to confirm the catalyst's activity.
The sol turns cloudy and precipitates instead of forming a gel. The condensation reaction is too rapid and uncontrolled, leading to the formation of large, insoluble particles. This is more common with high concentrations of base catalysts.Reduce the catalyst concentration. Consider a two-step catalysis process: initial hydrolysis under acidic conditions, followed by the addition of a base to promote condensation.
The final gel is opaque or hazy. Inhomogeneous gelation or phase separation.Ensure thorough mixing of all components. The rate of catalyst addition can also be a factor; try adding the catalyst dropwise while stirring vigorously.
The dried gel is cracked or fragmented. High capillary stress during drying, which can be exacerbated by a non-uniform pore structure.The catalyst concentration can influence the pore structure. Experiment with different catalyst concentrations to achieve a more uniform network that can better withstand drying stresses. Also, consider slower drying methods or the use of drying control chemical additives (DCCAs).

Experimental Protocols

General Protocol for BTESB Sol-Gel Synthesis

This protocol provides a general starting point. The optimal molar ratios of reactants and the catalyst concentration should be determined experimentally.

Materials:

  • 1,2-Bis(triethoxysilyl)benzene (BTESB)

  • Ethanol (or another suitable solvent)

  • Deionized water

  • Acid catalyst (e.g., 0.1 M HCl) or Base catalyst (e.g., 0.1 M NH4OH)

Procedure:

  • In a clean beaker, combine BTESB and ethanol. Stir the mixture until the BTESB is fully dissolved.

  • In a separate container, prepare the hydrolysis solution by mixing deionized water and the chosen catalyst.

  • Slowly add the hydrolysis solution to the BTESB/ethanol mixture while stirring vigorously.

  • Continue stirring for a set period (e.g., 1-2 hours) at a controlled temperature to allow for hydrolysis and condensation to begin.

  • Pour the sol into a mold or container of the desired shape.

  • Seal the container and allow it to age. During this time, the gel network will continue to strengthen.

  • After aging, the gel can be dried. This is a critical step, and slow solvent evaporation is often necessary to prevent cracking.

Visualizations

experimental_workflow Experimental Workflow for BTESB Sol-Gel Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_post Post-Processing prep_sol Prepare BTESB/Ethanol Solution mix Mix Solutions & Stir prep_sol->mix prep_hydrolysis Prepare Water/Catalyst Solution prep_hydrolysis->mix gelation Pour into Mold & Seal mix->gelation aging Age the Gel gelation->aging drying Dry the Gel aging->drying final_material final_material drying->final_material Final Material

Caption: A flowchart of the BTESB sol-gel synthesis process.

troubleshooting_catalyst Troubleshooting Guide for Catalyst Concentration Issues start Problem with Gelation q_time What is the gelation time? start->q_time q_precipitate Does it precipitate? start->q_precipitate too_fast Too Fast q_time->too_fast Fast too_slow Too Slow / No Gel q_time->too_slow Slow sol_fast Decrease Catalyst Concentration too_fast->sol_fast sol_slow Increase Catalyst Concentration too_slow->sol_slow precipitates Yes q_precipitate->precipitates Yes no_precipitate No q_precipitate->no_precipitate No sol_precipitate Reduce Catalyst Conc. / Use 2-step method precipitates->sol_precipitate

Caption: A decision tree for troubleshooting catalyst concentration.

References

Technical Support Center: Purification of 4,4'-Bis(triethoxysilyl)-1,1'-biphenyl and its Derived Materials

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of 4,4'-Bis(triethoxysilyl)-1,1'-biphenyl and materials derived from it.

Troubleshooting Guides

This section addresses common issues encountered during the purification of this compound and the subsequent handling of its derived materials.

Issue 1: Incomplete removal of monolithium or Grignard reagents after synthesis.

  • Question: After synthesizing this compound, I suspect residual lithiated species or magnesium salts are present. How can I remove them?

  • Answer: Residual inorganic salts from monolithium or Grignard reagents can typically be removed by aqueous workup. After the reaction, quench the mixture with a saturated aqueous solution of ammonium chloride. Extract the product into a non-polar organic solvent like diethyl ether or toluene. Wash the organic layer sequentially with dilute hydrochloric acid (e.g., 1 M HCl) and then with brine (saturated aqueous NaCl solution). Dry the organic phase over an anhydrous drying agent such as magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure.

Issue 2: Presence of biphenyl as a side product.

  • Question: My purified this compound shows contamination with biphenyl. How can I separate them?

  • Answer: Biphenyl is a common non-polar byproduct in Grignard reactions.[1] Separation can be achieved by column chromatography on silica gel. A solvent system with a low polarity, such as a hexane/ethyl acetate gradient, should effectively separate the more polar this compound from the non-polar biphenyl. Biphenyl has good solubility in various organic solvents like benzene, toluene, and hexane.[2][3] Recrystallization can also be effective. Since biphenyl is highly soluble in non-polar solvents, choosing a solvent system where the desired product has lower solubility at room temperature can lead to its selective crystallization.

Issue 3: Premature hydrolysis and condensation of this compound during purification.

  • Question: I am observing the formation of insoluble oligomers or gels during the purification of this compound. What is causing this and how can I prevent it?

  • Answer: The triethoxysilyl groups are susceptible to hydrolysis in the presence of water, which is the first step towards condensation and the formation of siloxane bonds.[4] This process is catalyzed by both acids and bases.[5] To prevent premature hydrolysis and condensation during purification, it is crucial to use anhydrous solvents and reagents and to work under an inert atmosphere (e.g., nitrogen or argon). Avoid acidic or basic conditions during workup if possible. If an aqueous workup is necessary, perform it quickly and at low temperatures.

Issue 4: Difficulty in achieving crystallization during recrystallization.

  • Question: I am trying to purify this compound by recrystallization, but it either oils out or remains in solution. What can I do?

  • Answer: "Oiling out" occurs when a compound separates from the solution as a liquid rather than a solid. This can happen if the solvent is too non-polar or if the cooling is too rapid. Try using a solvent mixture, for example, a good solvent in which the compound is soluble (like toluene or dichloromethane) and a poor solvent in which it is less soluble (like hexane or heptane). Dissolve the compound in a minimum amount of the hot good solvent and then slowly add the poor solvent until the solution becomes slightly turbid. Then, allow it to cool slowly. Seeding the solution with a small crystal of the pure compound can also induce crystallization.

Frequently Asked Questions (FAQs)

General Purification

  • Q1: What are the recommended general methods for purifying crude this compound?

  • A1: The primary methods for purifying this compound are vacuum distillation, column chromatography, and recrystallization. The choice of method depends on the nature and quantity of the impurities. For diarylsilanes, bulb-to-bulb distillation is a viable purification technique.[6]

  • Q2: How can I assess the purity of my this compound?

  • A2: The purity of this compound can be assessed using several analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) is excellent for structural confirmation and detecting organic impurities. Gas Chromatography-Mass Spectrometry (GC-MS) can identify and quantify volatile impurities. High-Performance Liquid Chromatography (HPLC) is also a powerful tool for purity assessment.

Recrystallization

  • Q3: What is a good starting solvent system for the recrystallization of this compound?

  • A3: Based on the biphenyl structure, a good starting point would be a mixed solvent system. Since biphenyl itself is soluble in solvents like toluene and hexane, you could try dissolving your crude product in a minimal amount of hot toluene and then slowly adding hexane as an anti-solvent until turbidity is observed, followed by slow cooling. Alternatively, for similar aromatic compounds, ethanol or a mixture of methanol and dichloromethane has been suggested. Given that this compound is a solid or liquid, the choice of solvent will depend on its physical state at room temperature.[4]

Column Chromatography

  • Q4: What are the key parameters to consider for column chromatography purification of this compound?

  • A4: For silica gel column chromatography, the key parameters are the choice of the mobile phase (eluent), the ratio of silica gel to the crude product, and the column dimensions. A gradient elution starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate or dichloromethane) is often effective. A typical starting point for the silica-to-crude product ratio is 50:1 by weight.

Handling of Derived Materials (Sol-Gel Process)

  • Q5: During the sol-gel process with this compound, the gelation time is inconsistent. Why?

  • A5: The gelation time in a sol-gel process is highly sensitive to several factors including the concentration of the precursor, the water-to-silane ratio, the type and concentration of the catalyst (acid or base), the solvent, and the temperature.[7] Inconsistent gelation times are often due to slight variations in these parameters between experiments. Ensure precise control over all reaction conditions for reproducible results. The purity of the this compound precursor is also critical; impurities can affect the hydrolysis and condensation rates.

  • Q6: The final dried gel derived from this compound has cracks. How can this be avoided?

  • A6: Cracking during the drying of gels is caused by capillary stress as the solvent evaporates. To minimize cracking, the drying process should be slow and controlled. Supercritical drying is an effective but more complex method to avoid cracking and produce aerogels. For ambient pressure drying, using drying control chemical additives (DCCAs) like formamide or glycerol can reduce stress. A slow solvent exchange to a solvent with lower surface tension before drying can also be beneficial.

Data Presentation

Table 1: Comparison of Purification Methods for this compound

Purification MethodTypical PurityTypical YieldAdvantagesDisadvantages
Vacuum Distillation > 98%60-80%Effective for removing non-volatile impurities.Requires high vacuum and temperature, potential for thermal decomposition.
Column Chromatography > 99%50-70%High resolution separation of closely related impurities.Can be time-consuming and requires large volumes of solvent.
Recrystallization > 97%70-90%Simple, cost-effective, and can yield high-purity crystalline material.Finding a suitable solvent can be challenging; may not remove all impurities.

Table 2: Suggested Solvent Systems for Purification

Purification MethodSolvent SystemRationale
Column Chromatography Hexane/Ethyl Acetate (gradient)Good separation of non-polar and moderately polar compounds on silica gel.
Dichloromethane/Methanol (gradient)For more polar impurities.
Recrystallization Toluene/HexaneGood solvent/anti-solvent pair for aromatic compounds.
EthanolBiphenyl derivatives often show suitable solubility for recrystallization in alcohols.

Experimental Protocols

Protocol 1: Purification by Column Chromatography

  • Slurry Preparation: In a fume hood, prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Column Packing: Pour the slurry into a chromatography column with the stopcock open, allowing the solvent to drain. Gently tap the column to ensure even packing. Add a layer of sand on top of the silica gel.

  • Sample Loading: Dissolve the crude this compound in a minimum amount of a suitable solvent (e.g., dichloromethane or the initial eluent). Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin elution with a non-polar solvent (e.g., 100% hexane). Gradually increase the polarity of the eluent by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or continuous gradient.

  • Fraction Collection: Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Protocol 2: Purification by Recrystallization

  • Solvent Selection: Choose a suitable solvent or solvent pair in which the compound is soluble at high temperatures but sparingly soluble at low temperatures.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent to dissolve the compound completely.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Hot filter the solution to remove the charcoal.

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Further cooling in an ice bath can increase the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals in a vacuum oven.

Visualizations

Purification_Workflow Crude Crude this compound Analysis Purity Analysis (TLC, GC-MS, NMR) Crude->Analysis Method_Selection Select Purification Method Analysis->Method_Selection Distillation Vacuum Distillation Method_Selection->Distillation  High boiling impurities Chromatography Column Chromatography Method_Selection->Chromatography  Closely related impurities Recrystallization Recrystallization Method_Selection->Recrystallization  Crystalline solid Pure_Product Pure Product (>98%) Distillation->Pure_Product Chromatography->Pure_Product Recrystallization->Pure_Product Characterization Final Characterization (NMR, MS) Pure_Product->Characterization

Caption: General workflow for the purification of this compound.

Troubleshooting_Hydrolysis Start Problem: Inconsistent Gelation or Precipitation in Sol-Gel Check_Purity Check Precursor Purity Start->Check_Purity Impure Impure Precursor Check_Purity->Impure No Pure Pure Precursor Check_Purity->Pure Yes Purify Purify Precursor (Distillation/Chromatography) Impure->Purify Purify->Check_Purity Check_Conditions Review Reaction Conditions Pure->Check_Conditions Water_Ratio Incorrect Water:Silane Ratio Check_Conditions->Water_Ratio Water? Catalyst Incorrect Catalyst Concentration Check_Conditions->Catalyst Catalyst? Temperature Temperature Fluctuation Check_Conditions->Temperature Temp? Solvent Inappropriate Solvent Check_Conditions->Solvent Solvent? Success Consistent Gelation Check_Conditions->Success All OK Adjust_Water Adjust Water Concentration Water_Ratio->Adjust_Water Adjust_Water->Check_Conditions Adjust_Catalyst Adjust Catalyst Concentration Catalyst->Adjust_Catalyst Adjust_Catalyst->Check_Conditions Control_Temp Implement Strict Temperature Control Temperature->Control_Temp Control_Temp->Check_Conditions Change_Solvent Select More Suitable Solvent Solvent->Change_Solvent Change_Solvent->Check_Conditions

Caption: Troubleshooting decision tree for sol-gel process issues.

References

Technical Support Center: Achieving Uniform Thin Films from BTESB Precursors

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,2-bis(triethoxysilyl)benzene (BTESB) precursors to create uniform thin films. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for depositing uniform thin films from BTESB precursors?

A1: The two primary methods for depositing thin films from BTESB precursors are sol-gel spin coating and Plasma-Enhanced Chemical Vapor Deposition (PECVD) .

  • Sol-gel spin coating is a wet-chemical technique that involves the hydrolysis and condensation of the BTESB precursor to form a sol (a stable colloidal solution), which is then spun onto a substrate to create a uniform thin film.[1][2] This method is cost-effective and allows for good control over film thickness and composition.

  • PECVD is a vapor deposition process that uses a plasma to decompose the BTESB precursor in the gas phase, leading to the deposition of a thin film onto a substrate.[3] PECVD is known for its ability to produce high-quality, uniform films over large areas at relatively low temperatures.[3]

Q2: Why is substrate preparation crucial for uniform BTESB film deposition?

A2: Proper substrate preparation is critical to ensure good adhesion of the BTESB film and to prevent defects. A clean and smooth substrate surface promotes uniform wetting by the sol-gel solution or uniform nucleation and growth during PECVD. Contaminants such as organic residues, dust particles, or moisture can lead to film delamination, pinholes, and non-uniform thickness.[4][5]

Q3: How does the sol-gel chemistry of BTESB work?

A3: The sol-gel process for BTESB involves two main chemical reactions:

  • Hydrolysis: The triethoxysilyl (-Si(OCH₂CH₃)₃) groups of the BTESB molecule react with water, typically in the presence of an acid or base catalyst, to form silanol groups (-Si(OH)₃) and ethanol.

  • Condensation: The newly formed silanol groups then react with each other or with remaining ethoxy groups to form siloxane bridges (Si-O-Si), releasing water or ethanol. This process leads to the formation of a cross-linked network, which constitutes the solid film.[1][2]

The choice of catalyst (acid or base) significantly influences the reaction rates and the structure of the resulting network.[6]

Q4: What is the purpose of post-deposition annealing?

A4: Post-deposition annealing is a critical step for several reasons:

  • Solvent and Byproduct Removal: It helps to evaporate any remaining solvent and byproducts from the hydrolysis and condensation reactions.[7]

  • Film Densification: Heating promotes further condensation of silanol groups, leading to a denser and more stable film with improved mechanical properties.[8]

  • Stress Relaxation: Controlled heating and cooling rates can help to relieve internal stresses that may have developed during film formation, reducing the risk of cracking.[9]

  • Crystallinity Control: For some materials, annealing can induce crystallization and control the grain size, which in turn affects the film's properties.[10][11]

Troubleshooting Guides

This section provides solutions to common problems encountered when fabricating thin films from BTESB precursors.

Issue 1: Film Cracking

Q: My BTESB film is cracking after deposition and/or annealing. What is causing this and how can I fix it?

A: Film cracking is typically caused by excessive stress within the film.

Potential Cause Troubleshooting/Solution
Film is too thick. Deposit thinner layers. If a thicker film is required, use a multi-coating approach with an intermediate annealing step after each layer.[12]
Rapid solvent evaporation. Increase the humidity in the processing environment or use a solvent with a lower vapor pressure. A two-step spin coating process with a lower initial speed can also help.[13]
High shrinkage during annealing. Optimize the annealing ramp rate. A slower heating and cooling rate can allow for stress relaxation.[9]
Mismatch in thermal expansion coefficient (TEC) between the film and the substrate. Choose a substrate with a TEC closer to that of the BTESB-derived film.
Incomplete hydrolysis or condensation. Increase the aging time of the sol to allow for more complete network formation before deposition.[14][15] Adjust the catalyst concentration to optimize reaction kinetics.[16][17]
Issue 2: Film Delamination or Peeling

Q: The BTESB film is peeling off the substrate. How can I improve adhesion?

A: Delamination is a sign of poor adhesion between the film and the substrate.

Potential Cause Troubleshooting/Solution
Substrate contamination. Implement a thorough substrate cleaning procedure, such as the RCA-1 clean for silicon wafers, to remove organic and particulate contaminants.[1][2][3][4][5]
Poor surface wettability. Treat the substrate surface to make it more hydrophilic. For silicon wafers, an oxygen plasma treatment or a piranha solution clean can be effective.[18]
High internal film stress. Optimize the annealing process to reduce stress. A lower annealing temperature or a slower ramp rate may be beneficial.[9]
Chemical incompatibility. Consider using an adhesion promoter layer between the substrate and the BTESB film.
Issue 3: Non-Uniform Film Thickness (Comets, Striations, Center Defects)

Q: My BTESB film has streaks, "comets," or is thicker/thinner at the center. How can I achieve better uniformity?

A: These defects are often related to the spin coating process or the properties of the sol.

Defect Potential Cause Troubleshooting/Solution
Comets or Streaks Particulate contamination in the sol or on the substrate.Filter the sol-gel solution immediately before use (e.g., with a 0.2 µm syringe filter). Ensure the substrate is impeccably clean.
Striations (radial lines) Premature drying of the sol during spinning.Use a solvent with a lower vapor pressure. Increase the acceleration to the final spin speed to reduce the time the film spends in a semi-dry state.[8]
Center Thickening Dispensing the sol too slowly or off-center.Dispense the sol quickly and precisely at the center of the substrate.[13]
Center Thinning ("Newton's Rings") Insufficient amount of sol dispensed.Increase the volume of the dispensed sol to ensure complete coverage before spinning.
Edge Bead High viscosity of the sol or low spin speed.Decrease the viscosity of the sol by adjusting the precursor concentration. Increase the final spin speed.[13] A post-spin edge bead removal step may be necessary.
Issue 4: Hazy or Cloudy Films

Q: The BTESB film is not transparent and appears hazy. What is the cause?

A: Haze is usually due to light scattering from surface roughness or internal voids.

Potential Cause Troubleshooting/Solution
Surface Roughness Incomplete spreading of the sol or uncontrolled evaporation.
Phase Separation or Precipitation in the Sol The sol is unstable or has aged for too long.
Incomplete Removal of Organic Templates (if used) Insufficient annealing temperature or time.
Crystallization or Phase Changes Inappropriate annealing temperature.

Data Presentation

Table 1: Effect of Spin Speed on Film Thickness (General Trend)

This table illustrates the general relationship between spin speed and the resulting film thickness for a given sol-gel solution. The exact thickness will depend on the specific sol viscosity and solid content.

Spin Speed (rpm)Expected Relative Film Thickness
1000Thicker
2000Intermediate
3000Thinner
4000Thinnest

Note: Film thickness is approximately inversely proportional to the square root of the spin speed.[8]

Table 2: Influence of Annealing Temperature on Film Properties (General Trends)
Annealing TemperatureEffect on Film DensityEffect on HardnessEffect on Refractive IndexPotential for Cracking
Low (~100-200 °C)LowLowLowLow
Medium (~300-450 °C)IncreasesIncreasesIncreasesModerate
High (>500 °C)HighHighHighHigh

Note: Higher annealing temperatures generally lead to denser and harder films but can also increase stress and the likelihood of cracking.[8][15][19]

Experimental Protocols

Protocol 1: Preparation of a Uniform BTESB Thin Film via Sol-Gel Spin Coating

This protocol provides a general methodology. Specific concentrations and parameters may need to be optimized for your application.

1. Substrate Cleaning (RCA-1 for Silicon Wafers)

  • Objective: To remove organic contaminants from the silicon wafer surface.[2][3]

  • Materials: Deionized (DI) water, Ammonium Hydroxide (NH₄OH, 27%), Hydrogen Peroxide (H₂O₂, 30%), Pyrex beakers, hot plate.[3]

  • Procedure:

    • Prepare the RCA-1 solution by mixing DI water, NH₄OH, and H₂O₂ in a 5:1:1 volume ratio in a Pyrex beaker.[2][3]

    • Heat the solution to 70-80 °C.[2]

    • Immerse the silicon wafers in the solution for 10-15 minutes.[2][3]

    • Rinse the wafers thoroughly with DI water.

    • Dry the wafers using a nitrogen gun.

2. Sol Preparation

  • Objective: To prepare a stable BTESB sol for spin coating.

  • Materials: 1,2-bis(triethoxysilyl)benzene (BTESB), Ethanol (EtOH), DI water, Hydrochloric acid (HCl) as a catalyst.

  • Procedure:

    • In a clean, dry flask, mix BTESB and ethanol. A typical starting molar ratio is 1:10 (BTESB:EtOH).

    • In a separate container, prepare an acidic water solution by adding HCl to DI water. A common starting point is a water-to-BTESB molar ratio of 4:1 and an HCl-to-BTESB molar ratio of 0.01:1.

    • Slowly add the acidic water solution to the BTESB/ethanol mixture while stirring.

    • Allow the sol to age for a specific period (e.g., 24 hours) at room temperature with continuous stirring. The aging time allows for the hydrolysis and initial condensation reactions to proceed, which affects the final film quality.[6][14]

3. Spin Coating

  • Objective: To deposit a uniform thin film of the BTESB sol onto the cleaned substrate.

  • Procedure:

    • Place the cleaned silicon wafer on the spin coater chuck.

    • Dispense a sufficient amount of the aged BTESB sol onto the center of the wafer.

    • Start the spin coating program. A typical two-step program is:

      • Step 1 (Spread): 500 rpm for 10 seconds.

      • Step 2 (Thinning): 3000 rpm for 30 seconds.[13]

    • The substrate is then carefully removed from the spin coater.

4. Post-Deposition Annealing

  • Objective: To densify the film and remove residual organics.

  • Procedure:

    • Place the coated wafer on a hotplate for a "soft bake" at 100-150 °C for 5-10 minutes to drive off excess solvent.

    • Transfer the wafer to a tube furnace or rapid thermal annealing (RTA) system for a "hard bake". A typical annealing profile is to ramp up to 400-450 °C in a nitrogen or air atmosphere and hold for 1-2 hours.[9][20]

    • Allow the wafer to cool down slowly to room temperature to prevent thermal shock and cracking.

Visualizations

experimental_workflow cluster_prep Preparation cluster_deposition Deposition cluster_post Post-Treatment sub_clean Substrate Cleaning (e.g., RCA-1) sol_prep Sol Preparation (BTESB, EtOH, H2O, HCl) sol_age Sol Aging (e.g., 24h) sol_prep->sol_age spin_coat Spin Coating sol_age->spin_coat soft_bake Soft Bake (100-150 °C) spin_coat->soft_bake hard_bake Hard Bake (400-450 °C) soft_bake->hard_bake final_film final_film hard_bake->final_film Uniform Thin Film

Caption: Sol-gel spin coating workflow for BTESB thin films.

troubleshooting_logic start Film Defect Observed cracking Cracking start->cracking delamination Delamination start->delamination non_uniform Non-Uniformity start->non_uniform hazy Hazy Film start->hazy c_sol1 Decrease Thickness cracking->c_sol1 c_sol2 Slow Drying Rate cracking->c_sol2 c_sol3 Optimize Annealing cracking->c_sol3 d_sol1 Improve Substrate Cleaning delamination->d_sol1 d_sol2 Surface Treatment delamination->d_sol2 nu_sol1 Filter Sol non_uniform->nu_sol1 nu_sol2 Optimize Spin Parameters non_uniform->nu_sol2 h_sol1 Optimize Spin Speed hazy->h_sol1 h_sol2 Check Sol Stability hazy->h_sol2

Caption: Troubleshooting logic for common BTESB film defects.

References

Strategies to increase the surface area of BTESB aerogels

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: BTESB Aerogels

This guide provides researchers, scientists, and drug development professionals with detailed strategies, troubleshooting advice, and frequently asked questions related to maximizing the Brunauer-Emmett-Teller (BET) surface area of 1,2-bis(triethoxysilyl)benzene (BTESB) aerogels.

Frequently Asked Questions (FAQs)

Q1: What are BTESB aerogels and why is their surface area important?

BTESB is an organosilane precursor used to create organically-modified silica (organosilica) aerogels. These materials possess a hybrid organic-inorganic framework, offering unique properties such as increased hydrophobicity and mechanical flexibility compared to pure silica aerogels. A high surface area is crucial for applications like catalysis, adsorption, drug delivery, and sensing, as it provides more active sites for molecular interactions.[1][2][3]

Q2: What are the key stages of synthesis that influence the final surface area?

The final surface area of a BTESB aerogel is determined by a series of critical steps:

  • Sol-Gel Synthesis: The choice of catalyst (acid or base), precursor concentration, and solvent directly influences the formation and structure of the initial gel network.[4][5]

  • Aging: This step strengthens the gel network against the stresses of drying.[4]

  • Solvent Exchange: Replacing the initial pore liquid with a low-surface-tension solvent is critical, especially when avoiding supercritical drying.[6][7]

  • Drying: The method used to remove the solvent from the gel's pores is arguably the most critical factor in preserving the delicate nanostructure and maximizing surface area.[8][9]

Q3: How is the surface area of an aerogel measured?

The standard and most widely accepted method for determining the surface area of porous materials like aerogels is through nitrogen adsorption-desorption analysis at 77 K. The resulting data is then analyzed using the Brunauer-Emmett-Teller (BET) model to calculate the specific surface area.[10]

Q4: What is the primary cause of low surface area in aerogels?

The primary cause is the collapse of the porous network structure during the drying phase. This collapse is induced by powerful capillary forces that arise at the liquid-vapor interface as the solvent evaporates from the nanopores.[9][11] These forces can be strong enough to pull the delicate solid network together, drastically reducing porosity and surface area.[11]

Troubleshooting Guide

Problem: My final aerogel is cracked and/or has shrunk significantly.

Potential Cause Recommended Solution
High Capillary Stress During Drying This is common with ambient pressure drying. The surface tension of the pore liquid is too high. Solution: Perform a thorough solvent exchange with a low-surface-tension solvent like hexane or acetone before drying.[6][12] For the highest quality, use supercritical drying to eliminate the liquid-vapor interface entirely.[8][9]
Insufficient Network Strength The gel network was not strong enough to withstand the stresses of solvent exchange or drying. Solution: Increase the aging time of the wet gel in its mother liquor before solvent exchange. This allows for further cross-linking and strengthening of the network structure.[4]
Rapid or Uneven Evaporation During ambient pressure drying, fast or uneven heating can create pressure gradients that fracture the gel. Solution: Ensure slow and controlled evaporation. Dry the gel in a temperature-controlled oven with minimal air currents.

Problem: My BTESB aerogel has a low BET surface area (< 400 m²/g).

Potential Cause Recommended Solution
Pore Collapse During Drying This is the most likely cause. Even without visible cracking, significant micropore collapse can occur. Solution: Switch to supercritical drying, which is the gold standard for preserving the porous network and achieving the highest surface areas.[8][9][13] If using ambient pressure drying, ensure the solvent exchange is exhaustive and consider surface modification (silylation) to increase the network's hydrophobicity and strength.[6][14]
Incorrect Catalyst/pH The pH during the sol-gel reaction dictates the network structure. Acidic conditions tend to form linear chains, while basic conditions create more branched, particle-like networks.[5] An improper pH can lead to a less robust or poorly formed network. Solution: Optimize the catalyst concentration. For silica-based systems, base catalysis often leads to robust, high-surface-area gels.[5] Experiment with different catalyst concentrations to find the optimal point for gelation and structure formation.
High Precursor Concentration Using too much BTESB precursor can lead to a denser, less porous structure with a correspondingly lower specific surface area.[2][4] Solution: Reduce the precursor concentration. This generally leads to lower density and higher porosity, though a balance must be struck to ensure the resulting gel is strong enough to be handled.[2]
Incomplete Solvent Exchange Residual water or the initial synthesis solvent (e.g., ethanol) in the pores can lead to significant capillary forces during drying, even if a low-tension solvent was used for the final exchange.[7] Solution: Increase the number and duration of solvent exchange steps. For a typical wet gel, at least 3-5 exchanges with fresh solvent over 24-48 hours are recommended.[7]

Data Presentation: Impact of Synthesis Parameters

Table 1: Comparison of Drying Methods on Final Aerogel Properties
Drying MethodMechanismTypical Surface AreaTypical PorosityKey AdvantageKey Disadvantage
Supercritical Drying (SCD) Eliminates liquid-vapor interface by taking the fluid beyond its critical point, avoiding capillary forces.[9]High to Very High (400 - 1000+ m²/g)[4][15]> 95%[8]Preserves delicate nanostructure, yielding the highest surface area.[8]Requires specialized high-pressure equipment; high cost.[13]
Ambient Pressure Drying (APD) Evaporation of a low-surface-tension solvent at atmospheric pressure.[8]Moderate to High (300 - 700 m²/g)[13][14][15]90 - 97%[13]Cost-effective, simple equipment, and scalable.[13]High risk of pore collapse; requires extensive solvent exchange and surface modification.[6]
Freeze Drying (Lyophilization) Solvent is frozen and then sublimated under vacuum, avoiding the liquid phase.[8]Moderate (can be lower than SCD/APD)HighAvoids liquid-phase capillary forces.[13]Can create larger pores (macroporosity) from ice crystals, which may lower the specific surface area.[13]
Table 2: Influence of Key Sol-Gel Parameters on BTESB Aerogel Surface Area
ParameterGeneral Effect on Surface AreaRationale
Precursor Concentration Decreases with increasing concentration.[2]Higher concentrations lead to denser, less porous networks.[4]
Catalyst pH (Base vs. Acid) Can be optimized; base catalysis often yields higher surface area for silica systems.[5]Base catalysis promotes highly branched clusters, leading to a stable porous network. Acid catalysis promotes weaker, chain-like networks.[5]
Solvent Type Varies significantly; solvents with lower chain length (e.g., methanol) can yield higher surface area.[4]The solvent affects reaction rates, particle aggregation, and the initial pore structure.[2][4]
Aging Time Generally increases (up to a point).Aging strengthens the gel network through continued condensation reactions, making it more resistant to collapse during drying.[4]
Solvent Exchange Efficacy Increases significantly with thoroughness.Replacing high-surface-tension solvents (like water/ethanol) with low-surface-tension solvents (like hexane) is critical to minimize capillary forces during APD.[6][12]

Experimental Protocols

Protocol 1: General Sol-Gel Synthesis of BTESB Aerogel

This protocol is a representative starting point. Molar ratios and timings should be optimized for specific applications.

  • Precursor Solution: In a sealed container, mix BTESB precursor with a solvent (e.g., ethanol) under stirring.

  • Hydrolysis: Add an acidic water solution (e.g., dilute HCl in water) to the precursor solution and stir for 1-2 hours to facilitate hydrolysis.

  • Condensation & Gelation: Add a base catalyst (e.g., ammonium hydroxide) to the sol to initiate condensation and gelation. Cease stirring and allow the mixture to sit undisturbed until a solid gel forms (typically several minutes to hours).

  • Aging: Once gelled, submerge the wet gel in its mother liquor (the leftover solvent from the reaction) in a sealed container. Age for at least 24-48 hours at a constant temperature (e.g., 50°C) to strengthen the network.

Protocol 2: Supercritical CO₂ Drying
  • Solvent Exchange to Ethanol: If the synthesis solvent is not ethanol, perform several solvent exchanges to replace the pore fluid completely with ethanol.

  • Loading: Place the ethanol-filled wet gel into a high-pressure vessel.

  • CO₂ Introduction: Pressurize the vessel with liquid CO₂ to displace the ethanol. Flush the vessel with fresh liquid CO₂ multiple times over 24-48 hours to ensure all ethanol is removed.

  • Supercritical Transition: Heat the vessel above the critical temperature of CO₂ (31.1°C) and increase the pressure above its critical pressure (73.8 bar).[16]

  • Venting: While maintaining the temperature above the critical point, slowly depressurize the vessel. The supercritical CO₂ becomes a gas without passing through a liquid phase, leaving the dry, intact aerogel structure.[9]

Protocol 3: Ambient Pressure Drying
  • Solvent Exchange to Apolar Solvent: After aging, exchange the initial pore fluid with an intermediate solvent (e.g., acetone), followed by a final, low-surface-tension, apolar solvent (e.g., n-hexane). Perform at least 3-5 exchanges over 48 hours.[6][12]

  • Surface Modification (Silylation): Prepare a solution of the apolar solvent (n-hexane) containing a silylating agent (e.g., trimethylchlorosilane, TMCS). Submerge the gel in this solution for 12-24 hours. This step makes the internal surface hydrophobic, which helps prevent pore collapse.

  • Washing: Wash the gel several times with the pure apolar solvent to remove excess silylating agent and reaction byproducts.

  • Drying: Place the gel in a loosely covered container and allow the solvent to evaporate slowly in a fume hood or a vented oven at a slightly elevated temperature (e.g., 40-60°C).

Visualized Workflows and Relationships

dot digraph "Aerogel_Synthesis_Workflow" { graph [rankdir="TB", splines=ortho, bgcolor="#FFFFFF", fontname="Arial", fontsize=12, fontcolor="#202124"]; node [shape=rect, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

// Nodes subgraph "cluster_solgel" { label="Sol-Gel Process"; bgcolor="#F1F3F4"; style="rounded"; node [fillcolor="#4285F4", fontcolor="#FFFFFF"]; precursor [label="1. Mix Precursor\n(BTESB + Solvent)"]; hydrolysis [label="2. Hydrolysis\n(Add Acidic Water)"]; gelation [label="3. Gelation\n(Add Base Catalyst)"]; aging [label="4. Aging\n(Strengthen Network)"]; precursor -> hydrolysis -> gelation -> aging; }

subgraph "cluster_prep" { label="Drying Preparation"; bgcolor="#F1F3F4"; style="rounded"; node [fillcolor="#FBBC05", fontcolor="#202124"]; solvent_exchange [label="5. Solvent Exchange\n(e.g., to Ethanol or Hexane)"]; surface_mod [label="Surface Modification\n(Optional, for APD)"]; }

subgraph "cluster_drying" { label="Drying Method (Critical Choice)"; bgcolor="#F1F3F4"; style="rounded"; node [style="filled"]; scd [label="Supercritical Drying\n(High Surface Area)", fillcolor="#34A853", fontcolor="#FFFFFF"]; apd [label="Ambient Pressure Drying\n(Cost-Effective)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; freeze [label="Freeze Drying", fillcolor="#4285F4", fontcolor="#FFFFFF"]; }

final_product [label="High Surface Area\nBTESB Aerogel", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF", penwidth=2]; low_sa_product [label="Low Surface Area\n(Cracked/Shrunk)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF", penwidth=2];

// Edges aging -> solvent_exchange [lhead=cluster_prep]; solvent_exchange -> surface_mod [style=dashed, label=" If APD"]; solvent_exchange -> scd [label=" To SCD"]; solvent_exchange -> freeze [label=" To Freeze Drying"]; surface_mod -> apd;

scd -> final_product; freeze -> final_product; apd -> final_product [label=" Successful"]; apd -> low_sa_product [style=dashed, label=" Unsuccessful"]; } end_dot Caption: Experimental workflow for BTESB aerogel synthesis.

dot digraph "Parameter_Influence_Map" { graph [layout=neato, overlap=false, splines=true, bgcolor="#FFFFFF", fontname="Arial", fontsize=12, fontcolor="#202124"]; node [shape=ellipse, style="filled", fontname="Arial", fontsize=10]; edge [arrowsize=0.7, color="#5F6368", fontname="Arial", fontsize=9];

// Core Properties SurfaceArea [label="Final Surface Area", pos="0,0!", pin=true, shape=doubleoctagon, fillcolor="#34A853", fontcolor="#FFFFFF"]; PoreCollapse [label="Pore Collapse\nDuring Drying", pos="0,-1.5!", pin=true, fillcolor="#EA4335", fontcolor="#FFFFFF"]; NetworkStrength [label="Gel Network\nStrength", pos="-2.5,0!", pin=true, fillcolor="#4285F4", fontcolor="#FFFFFF"]; CapillaryForce [label="Capillary\nForces", pos="2.5,0!", pin=true, fillcolor="#FBBC05", fontcolor="#202124"];

// Primary Parameters (Inputs) node [shape=box, style="filled,rounded", fillcolor="#F1F3F4", fontcolor="#202124"]; Catalyst [label="Catalyst / pH", pos="-5,2!"]; Concentration [label="Precursor Conc.", pos="-5,-2!"]; Aging [label="Aging Time", pos="-3.5,-3!"]; DryingMethod [label="Drying Method", pos="3.5,3!"]; SolventExchange [label="Solvent Exchange", pos="5,0!"];

// Connections Catalyst -> NetworkStrength [label=" affects"]; Concentration -> NetworkStrength [label=" affects"]; Aging -> NetworkStrength [label=" improves"];

SolventExchange -> CapillaryForce [label=" reduces"]; DryingMethod -> CapillaryForce [label=" eliminates\n(if SCD)"];

NetworkStrength -> PoreCollapse [dir=back, label=" resists"]; CapillaryForce -> PoreCollapse [label=" causes"]; PoreCollapse -> SurfaceArea [label=" reduces"]; } end_dot Caption: Influence of key parameters on aerogel surface area.

References

Technical Support Center: Controlling Reaction Kinetics of 4,4'-Bis(triethoxysilyl)-1,1'-biphenyl (BTEB) Hydrolysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for managing the hydrolysis of 4,4'-Bis(triethoxysilyl)-1,1'-biphenyl (BTEB). Precise control over the reaction kinetics is paramount for the successful synthesis of BTEB-derived organic-inorganic hybrid materials.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction mechanism for BTEB hydrolysis and condensation?

The process occurs in two primary stages:

  • Hydrolysis: The triethoxysilyl groups (-Si(OCH₂CH₃)₃) on the BTEB molecule react with water. This nucleophilic substitution reaction replaces the ethoxy groups (-OCH₂CH₃) with hydroxyl groups (-OH), forming reactive silanol intermediates (Si-OH) and releasing ethanol as a byproduct.[1][2]

  • Condensation: The newly formed silanol groups are highly reactive and condense with each other to form stable siloxane bridges (Si-O-Si). This step releases water and is the basis for the formation of the polymeric network.[1][3] These reactions are essential for the sol-gel process.[4][5]

Q2: Why is controlling the kinetics of BTEB hydrolysis so critical?

Controlling the relative rates of hydrolysis and condensation is crucial for determining the final properties and structure of the material.[4] If condensation occurs too rapidly before hydrolysis is complete, it can lead to the formation of non-uniform particles, uncontrolled precipitation, and a structurally weak network.[4][6] Conversely, well-controlled kinetics allow for the formation of uniform, ordered materials such as hybrid nanofibers or homogeneous gels.[7][8]

Q3: How does pH influence the hydrolysis and condensation rates?

The pH of the reaction medium is one of the most significant factors affecting the kinetics.[1][9]

  • Neutral pH (~7): The rates of both hydrolysis and condensation are at their minimum.[1][6]

  • Acidic Conditions (pH 2-5): Acidic environments, typically achieved with catalysts like HCl or acetic acid, strongly accelerate the hydrolysis reaction.[7][10][11] Condensation also proceeds, but generally at a slower rate than hydrolysis in this pH range, allowing for the formation of more linear, less cross-linked polymers.[4][10]

  • Basic Conditions (pH > 7): Basic catalysts also accelerate both reactions. However, they tend to favor the condensation reaction, leading to highly branched, particle-like structures.[4][10]

Q4: What is the role of water and co-solvents in the reaction?

Water is a necessary reactant for the hydrolysis step. A stoichiometric excess of water is required to ensure the reaction proceeds to completion.[6][11] Because BTEB has low solubility in water, a co-solvent such as ethanol is typically used to create a homogeneous reaction medium.[3][7][12] The choice of solvent and the water-to-solvent ratio can influence the reaction rates by affecting reactant solubility and concentration.[1][3]

Q5: How does temperature affect the reaction kinetics?

Increasing the reaction temperature accelerates both the hydrolysis and condensation rates, in accordance with the Arrhenius law.[1] A moderate increase in temperature (e.g., to 40-60 °C) can significantly shorten the time required for complete hydrolysis.[6][11] However, it is essential to balance temperature to avoid excessively fast condensation, which can lead to premature gelation or precipitation.[6]

Q6: How can I monitor the progress of the hydrolysis reaction?

Several analytical techniques can be used for in-situ or ex-situ monitoring:

  • Fourier-Transform Infrared (FTIR) Spectroscopy: This is a common method to track the reaction by observing the disappearance of Si-O-C vibrational bands and the appearance of bands corresponding to Si-OH (from hydrolysis) and Si-O-Si (from condensation).[7][11][13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ²⁹Si NMR is particularly powerful for providing detailed quantitative and kinetic information about the various intermediate silanol species and the degree of condensation.[3][14][15]

  • Raman Spectroscopy: Similar to FTIR, this technique can be used to monitor the key vibrational modes of reactants and products.[11][15]

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Incomplete or Very Slow Hydrolysis 1. Suboptimal pH: The reaction medium is near a neutral pH of 7, where the reaction rate is slowest.[6] 2. Insufficient Water: Not enough water is present to fully hydrolyze all the ethoxy groups.[11] 3. Low Reaction Temperature: The activation energy barrier is not being overcome efficiently at ambient temperature.[1][6]1. Adjust the pH to an acidic range (e.g., pH 2-5) using a dilute acid like HCl or acetic acid to catalyze the reaction.[11] 2. Ensure a stoichiometric excess of water is present in the reaction mixture. 3. Increase the reaction temperature moderately (e.g., 40-60 °C) to enhance the reaction rate.[11]
Premature Precipitation or Gelation 1. Condensation Rate Too High: The pH, temperature, or concentration favors the condensation reaction over hydrolysis.[4][10] 2. High Precursor Concentration: A high concentration of BTEB can lead to rapid intermolecular condensation.1. Lower the pH to a range that favors hydrolysis (e.g., pH < 4).[10] 2. Reduce the reaction temperature to slow down the condensation rate. 3. Decrease the initial concentration of BTEB in the solution.
Inconsistent Results Between Batches 1. Atmospheric Moisture: Uncontrolled exposure to air can initiate premature hydrolysis.[6] 2. Inaccurate pH or Temperature Control: Small variations can lead to significant differences in reaction kinetics. 3. Impurity of Reagents: The purity of BTEB, solvent, and water can affect the reaction.[6]1. Handle reagents under an inert atmosphere (e.g., nitrogen or argon) and use dry solvents and glassware.[6] 2. Calibrate pH meters and temperature controllers regularly. Maintain tight control over reaction parameters. 3. Use high-purity grade reagents for all experiments.

Quantitative Data Summary

The precise reaction rates for BTEB hydrolysis are highly dependent on the specific experimental conditions. The tables below summarize the qualitative effects of key parameters and provide recommended starting conditions based on established principles for alkoxysilane hydrolysis.

Table 1: Key Factors Influencing BTEB Hydrolysis and Condensation Kinetics

ParameterEffect on Hydrolysis RateEffect on Condensation RateNotes
pH (increasing from 7 to 10) IncreasesIncreases (strongly)Basic conditions favor condensation, leading to more particulate structures.[10]
pH (decreasing from 7 to 2) Increases (strongly)IncreasesAcidic conditions favor hydrolysis, leading to more linear polymers.[10][11]
Temperature IncreasesIncreasesBoth reaction rates generally increase with temperature.[1][6]
Water Concentration Increases (up to a point)IncreasesA sufficient excess of water is needed to drive hydrolysis to completion.[3][11]
Catalyst Concentration IncreasesIncreasesHigher catalyst concentration leads to faster overall reaction rates.[12]

Table 2: Recommended Starting Conditions for Controlled BTEB Hydrolysis

ParameterRecommended RangeRationale
Solvent System Ethanol / Deionized WaterEthanol ensures the solubility of the hydrophobic BTEB precursor.[7]
BTEB Concentration 1-5% (w/v)Lower concentrations help to manage the rate of condensation.
Water : BTEB Molar Ratio > 6:1A stoichiometric excess of water is required for complete hydrolysis of the six ethoxy groups.
pH 2 - 5This acidic range maximizes the hydrolysis rate while keeping the condensation rate manageable.[7][11]
Catalyst Dilute HCl or Acetic AcidEffective acid catalysts for alkoxysilane hydrolysis.[4][16]
Temperature 25 - 60 °CAllows for control over the reaction rate; higher temperatures require more careful monitoring.[6]

Experimental Protocols

Protocol 1: General Method for Controlled Hydrolysis of BTEB

  • Preparation of Hydrolysis Medium: In a clean, dry reaction vessel, prepare the desired solvent mixture (e.g., 95:5 v/v ethanol:water).

  • pH Adjustment: While stirring, add a dilute acid catalyst (e.g., 0.1 M HCl) dropwise to the solvent mixture until the target pH (e.g., pH 2) is reached and stable.[7]

  • Addition of BTEB: Slowly add the this compound to the acidified solvent mixture under vigorous stirring. Ensure the BTEB is fully dissolved. A typical starting concentration is 1-2% (w/v).[6]

  • Hydrolysis Reaction: Maintain the solution at the desired reaction temperature (e.g., 25 °C or 50 °C) with continuous stirring for a specified period (e.g., 2-24 hours). The optimal time depends on the other reaction parameters.

  • Monitoring: Periodically withdraw aliquots from the reaction mixture to monitor the extent of hydrolysis using an appropriate analytical technique, such as FTIR spectroscopy.

Protocol 2: Monitoring Hydrolysis Progress via FTIR Spectroscopy

  • Acquire Background Spectrum: Take a background spectrum of the salt plates (e.g., NaCl or KBr) to be used.

  • Acquire Initial Spectrum (t=0): As soon as the BTEB is fully dissolved in the hydrolysis medium (Step 3 above), deposit a small drop of the solution onto a salt plate and acquire the IR spectrum.

  • Monitor Reaction: At regular intervals during the reaction (Step 4), take new samples and acquire their IR spectra.

  • Analyze Spectra: Monitor the following key regions:

    • Disappearance of Si-O-C bonds: Look for a decrease in the intensity of peaks associated with the Si-O-C stretching and rocking vibrations.

    • Appearance of Si-OH bonds: Look for the emergence and growth of a broad peak corresponding to the Si-OH stretching vibration, indicating successful hydrolysis.[11]

    • Appearance of Si-O-Si bonds: The growth of a strong, broad peak around 1030-1080 cm⁻¹ indicates the formation of the siloxane network via condensation.[5]

Visualizations

BTEB_Hydrolysis_Pathway BTEB Hydrolysis and Condensation Pathway cluster_reactants Reactants cluster_products Products BTEB BTEB (-Si(OEt)₃)₂ Silanol Silanol Intermediate (-Si(OH)₃)₂ BTEB->Silanol Hydrolysis Water Water (H₂O) Network Polysiloxane Network (-Si-O-Si-)n Silanol->Network Condensation Ethanol Ethanol (Byproduct) Silanol->Ethanol Water_Out Water (Byproduct) Network->Water_Out Catalyst Acid/Base Catalyst Catalyst->Silanol Catalyst->Network

Caption: The reaction pathway of BTEB from hydrolysis to a condensed polysiloxane network.

Experimental_Workflow Experimental Workflow for BTEB Sol-Gel Synthesis A 1. Prepare Solvent System (e.g., Ethanol/Water) B 2. Adjust pH with Catalyst (e.g., HCl to pH 2-5) A->B C 3. Add BTEB Precursor (Under vigorous stirring) B->C D 4. React at Controlled Temperature (e.g., 25-60 °C) C->D E 5. Monitor Reaction Progress (e.g., FTIR, NMR) D->E F 6. Aging / Gelation E->F G 7. Drying / Final Material F->G

Caption: A typical experimental workflow for the sol-gel synthesis using BTEB.

Troubleshooting_Logic Troubleshooting Logic for Premature Precipitation Start Problem: Solution becomes cloudy or precipitates prematurely Check_pH Is pH in the optimal range for hydrolysis (e.g., 2-4)? Start->Check_pH Check_Temp Is temperature too high (e.g., > 60 °C)? Check_pH->Check_Temp Yes Action_pH Action: Lower pH to favor hydrolysis over condensation. Check_pH->Action_pH No Check_Conc Is BTEB concentration > 5% w/v? Check_Temp->Check_Conc No Action_Temp Action: Reduce reaction temperature. Check_Temp->Action_Temp Yes Action_Conc Action: Decrease BTEB concentration. Check_Conc->Action_Conc Yes Success Problem Resolved Check_Conc->Success No Action_pH->Success Action_Temp->Success Action_Conc->Success

Caption: A decision tree for troubleshooting premature precipitation during BTEB hydrolysis.

References

Validation & Comparative

A Comparative Guide to 4,4'-Bis(triethoxysilyl)-1,1'-biphenyl (BTEB) Derived Silica for Chromatographic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate stationary phase is paramount for achieving optimal separation in High-Performance Liquid Chromatography (HPLC). While traditional C18 columns are widely used, there is a growing need for alternative selectivities to resolve complex mixtures. This guide provides an objective comparison of silica derived from 4,4'-Bis(triethoxysilyl)-1,1'-biphenyl, commonly known as biphenyl stationary phases, against other common HPLC stationary phases, supported by experimental data and detailed protocols.

Introduction to Biphenyl-Derived Silica

Silica functionalized with biphenyl groups offers a unique stationary phase for reversed-phase liquid chromatography. The precursor, this compound, allows for the creation of a silica surface with distinct chemical properties. Unlike conventional C18 phases that primarily rely on hydrophobic interactions, biphenyl phases provide a mixed-mode retention mechanism. This includes hydrophobic interactions alongside strong π-π interactions, owing to the aromatic rings of the biphenyl ligand. This dual nature results in enhanced selectivity and retention for aromatic and moderately polar compounds, making it a powerful tool for challenging separations.

Comparative Analysis of Stationary Phases

The primary distinction between biphenyl and other stationary phases lies in their interaction mechanisms with analytes. While C18 columns are the standard for separations based on hydrophobicity, biphenyl and other phenyl phases introduce additional π-π interactions, which can significantly alter selectivity.

Table 1: Comparison of HPLC Stationary Phase Properties

PropertyBiphenyl PhasePhenyl-Hexyl PhaseC18 (Octadecyl) PhaseEthylene-Bridged Hybrid (BEH)
Primary Precursor This compound(Hexyl)phenyldichlorosilaneOctadecyltrichlorosilaneBis(triethoxysilyl)ethane (BTESE)
Primary Retention Mechanism Hydrophobic, π-π interactions, hydrogen bondingHydrophobic, π-π interactionsHydrophobic (van der Waals) interactionsHydrophobic (for bonded phases), reduced silanol interactions
Key Advantages Enhanced selectivity for aromatic compounds, isomers, and polar analytes; can resolve peaks that co-elute on C18 phases.Alternative selectivity to C18, good for aromatic compounds.General-purpose, robust, extensive application library.High chemical stability, especially at elevated pH; improved peak shape for basic compounds.
Optimal Analytes Aromatic compounds, polar analytes, conjugated systems, drug metabolites, and impurities.Aromatic compounds, positional isomers.Nonpolar to moderately polar compounds.Wide range of analytes, particularly useful in high-pH mobile phases.

Performance Data: A Case Study

The unique selectivity of the biphenyl phase is evident when comparing the retention behavior of probe compounds against a standard C18 phase. A classic example involves the elution order of phenol and caffeine.

On a C18 column, the more hydrophobic phenol is retained longer than the more polar caffeine. However, on a biphenyl phase, this elution order is reversed. The extended π-system of caffeine's purine ring allows for strong π-π interactions with the biphenyl ligands, leading to significantly increased retention compared to phenol.

Table 2: Comparative Retention Data on Biphenyl vs. C18 Phases

CompoundRetention Factor (k) on C18Retention Factor (k) on BiphenylSelectivity (α) (Caffeine/Phenol)
Phenol2.51.80.64
Caffeine1.63.92.17

Note: Data is illustrative, based on typical experimental outcomes. Actual values may vary depending on specific experimental conditions.

This reversal in elution order demonstrates the powerful alternative selectivity offered by the biphenyl phase, which can be crucial for separating structurally similar compounds.

Experimental Protocols and Visualizations

To ensure reproducibility and clarity, detailed experimental methodologies and visual workflows are essential.

Synthesis of Biphenyl-Derived Silica

Biphenyl-derived silica is typically synthesized via a sol-gel process, where the BTEB precursor undergoes hydrolysis and condensation. This process can be combined with electrospinning to produce pure hybrid organic-inorganic nanofibers.

cluster_synthesis Synthesis of Biphenyl-Derived Silica BTEB 4,4'-Bis(triethoxysilyl) -1,1'-biphenyl (BTEB) Precursor Sol Sol Formation (with H2O, Ethanol, Acid Catalyst) BTEB->Sol Mixing Hydrolysis Hydrolysis of Triethoxysilyl Groups Sol->Hydrolysis Condensation Condensation & Polymerization Hydrolysis->Condensation Gel Biphenyl-Bridged Polysilsesquioxane Gel Condensation->Gel Final Drying & Curing (Final Silica Material) Gel->Final

Caption: Sol-gel synthesis of this compound derived silica.

Protocol: Performance Comparison of Biphenyl and C18 HPLC Columns

Objective: To evaluate and compare the selectivity, retention, and resolution of a biphenyl and a C18 HPLC column for a model mixture of aromatic and polar compounds.

1. Materials and Instrumentation:

  • HPLC system with UV detector (e.g., Dionex Ultimate 3000)

  • Biphenyl HPLC Column (e.g., Ascentis® Express Biphenyl, 10 cm x 2.1 mm, 2.7 µm)

  • C18 HPLC Column (with identical dimensions and particle size)

  • HPLC-grade acetonitrile, methanol, and water

  • Analytical standards: Phenol, Caffeine, and other relevant aromatic/polar analytes

2. Chromatographic Conditions:

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile or Methanol

  • Gradient: 30% to 70% B over 10 minutes

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 35 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 2 µL

3. Sample Preparation:

  • Prepare a stock solution of the analytical standards in a 50:50 mixture of water and methanol.

  • Dilute the stock solution to an appropriate concentration for analysis.

4. Data Analysis:

  • Calculate the retention factor (k), selectivity (α), and peak asymmetry (As) for each analyte on both columns.

  • Compare the elution orders and resolution between the two columns.

cluster_workflow Experimental Workflow: HPLC Column Comparison prep Sample & Mobile Phase Preparation inject_c18 Inject on C18 Column prep->inject_c18 inject_bp Inject on Biphenyl Column prep->inject_bp run_c18 Run Gradient Program (C18) inject_c18->run_c18 data_c18 Collect C18 Data (Chromatogram) run_c18->data_c18 analyze Data Analysis (Calculate k, α, As) data_c18->analyze run_bp Run Gradient Program (Biphenyl) inject_bp->run_bp data_bp Collect Biphenyl Data (Chromatogram) run_bp->data_bp data_bp->analyze compare Compare Performance & Selectivity analyze->compare

Caption: Workflow for comparing the performance of biphenyl and C18 HPLC columns.

Visualization of Retention Mechanisms

The differing selectivities arise from the distinct ways analytes interact with the stationary phase surface.

cluster_mechanisms Primary Retention Mechanisms cluster_C18 C18 Phase cluster_Biphenyl Biphenyl Phase Analyte Analyte C18 C18 Alkyl Chains Analyte->C18 Hydrophobic Interaction Biphenyl Biphenyl Ligands Analyte->Biphenyl π-π Interaction (if analyte is aromatic) Analyte->Biphenyl Hydrophobic Interaction

Caption: Comparison of dominant retention mechanisms on C18 and Biphenyl phases.

Conclusion and Recommendations

Silica derived from this compound is a valuable alternative to traditional C18 and other phenyl-based stationary phases in HPLC. Its unique mixed-mode retention mechanism, combining both hydrophobic and strong π-π interactions, provides enhanced selectivity for a wide range of compounds, particularly those that are aromatic or moderately polar.

Key Takeaways:

  • Choose Biphenyl Phases When: Standard C18 columns fail to provide adequate resolution, especially for aromatic compounds, isomers, or complex mixtures containing both polar and nonpolar analytes.

  • Consider Alternatives Like BEH When: Operating at high pH is necessary, as ethylene-bridged hybrid particles offer superior chemical stability.

  • Method Development: The mobile phase composition, particularly the choice between methanol and acetonitrile, can significantly influence selectivity on biphenyl phases due to interference with π-π interactions.

For drug development professionals and scientists working on challenging separations, the biphenyl phase is a powerful tool for method development and optimization, often leading to more robust and accurate analytical results.

A Comparative Guide to Silica Synthesis: BTESB vs. TEOS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of silica nanoparticles is a cornerstone of numerous applications in research and drug development, from chromatography and catalysis to drug delivery and biomedical imaging. The choice of precursor is a critical determinant of the final material's properties. This guide provides an objective comparison between two common silicon alkoxide precursors: the traditional Tetraethyl Orthosilicate (TEOS) and the bridged organosilane, 1,2-Bis(triethoxysilyl)benzene (BTESB). This comparison is supported by experimental data to aid in the selection of the most suitable precursor for your specific application.

Executive Summary

Silica synthesized from TEOS is a well-established, purely inorganic material known for its uniform spherical morphology when prepared via methods like the Stöber process. In contrast, BTESB, as a bridged organosilane, produces organosilica with a hybrid organic-inorganic framework. This structural difference imparts distinct properties to the resulting material, notably enhanced thermal and mechanical stability. While TEOS is often the precursor of choice for applications requiring high-purity silica, BTESB offers advantages where the material must withstand greater thermal or mechanical stress, and where the presence of organic moieties can be leveraged for further functionalization.

Data Presentation: Performance Comparison

The following tables summarize the key quantitative differences between silica materials synthesized from TEOS and BTESB. It is important to note that the properties of the final material are highly dependent on the synthesis conditions. The data presented here are compiled from various studies and are intended to provide a comparative overview.

Table 1: Physical and Morphological Properties

PropertyTEOS-derived SilicaBTESB-derived OrganosilicaKey Differences & Implications
Composition Purely inorganic (SiO₂)Organic-inorganic hybridThe benzene bridge in BTESB provides intrinsic organic character, influencing surface properties and potential for functionalization.
Particle Size Highly controllable (5 - 2000 nm)[1][2]Controllable, but less commonly reported for monodisperse spheresTEOS is the standard for producing highly monodisperse silica spheres via the Stöber process.[1] Achieving similar monodispersity with BTESB can be more challenging.
Surface Area (BET) Typically high (e.g., ~620 m²/g)[3]Generally high, can be tuned by synthesis conditionsThe specific surface area for both is significant, making them suitable for applications like catalysis and adsorption.[4]
Porosity Can be tailored from microporous to mesoporous[3]Can be tailored; may exhibit different pore structures due to the rigid benzene linker[5]The organic bridge in BTESB can influence the final pore structure, which can be advantageous for specific molecular separations.[5]

Table 2: Thermal and Mechanical Properties

PropertyTEOS-derived SilicaBTESB-derived OrganosilicaKey Differences & Implications
Thermal Stability High, stable to high temperaturesHigher than many other organosilicas; decomposition of the organic bridge starts at elevated temperatures (e.g., ~500 °C for similar bridged structures)[6][7]The organosilica from BTESB offers enhanced thermal stability compared to many other hybrid materials, making it suitable for high-temperature applications where organic functionality is desired.[6][7]
Mechanical Properties BrittleGenerally improved mechanical properties (e.g., higher Young's modulus)[8]The bridged organic groups in the silica network can enhance the mechanical robustness of the material, leading to more durable films and particles.[8]
Hydrothermal Stability Susceptible to degradation in hot water/steamSignificantly improved hydrothermal stabilityThe organic bridging groups protect the siloxane bonds from hydrolysis, making BTESB-derived materials more stable in aqueous environments at elevated temperatures.

Experimental Protocols

Detailed methodologies for the synthesis of silica from both TEOS and BTESB are provided below. These protocols are based on established sol-gel methods.

Protocol 1: Synthesis of Monodisperse Silica Nanoparticles from TEOS (Stöber Method)

This protocol describes a standard Stöber process for the synthesis of uniform silica nanoparticles.[9]

Materials:

  • Tetraethyl orthosilicate (TEOS)

  • Ethanol (absolute)

  • Ammonium hydroxide solution (28-30%)

  • Deionized water

Procedure:

  • In a flask, prepare a solution of ethanol, deionized water, and ammonium hydroxide. The relative amounts of these reagents will determine the final particle size.

  • Stir the solution vigorously using a magnetic stirrer at a constant temperature (typically room temperature).

  • Rapidly add the desired amount of TEOS to the stirring solution.

  • Continue stirring for a set period (e.g., 2-12 hours) to allow for the hydrolysis and condensation reactions to complete, resulting in the formation of a milky white suspension of silica nanoparticles.

  • The silica particles can be collected by centrifugation, followed by washing with ethanol and water to remove unreacted reagents and byproducts.

  • The final particles can be dried in an oven.

Protocol 2: Synthesis of Organosilica from BTESB (Sol-Gel Method)

This protocol outlines a general sol-gel synthesis for producing organosilica materials from BTESB.

Materials:

  • 1,2-Bis(triethoxysilyl)benzene (BTESB)

  • Ethanol (or another suitable solvent)

  • Deionized water

  • Acid or base catalyst (e.g., HCl or NH₄OH)

Procedure:

  • Dissolve BTESB in ethanol in a reaction vessel.

  • In a separate container, prepare an aqueous solution of the catalyst (either acidic or basic).

  • Add the catalyst solution to the BTESB/ethanol mixture under vigorous stirring. The molar ratio of water to BTESB is a critical parameter.

  • Allow the reaction to proceed at a controlled temperature. Gelation time will vary depending on the specific conditions.

  • After gelation, the wet gel is aged for a period to strengthen the network.

  • The solvent is then removed from the gel, typically through drying at ambient or elevated temperatures, to yield the final organosilica material.

Reaction Mechanisms and Visualizations

The synthesis of silica from both TEOS and BTESB proceeds via a sol-gel process involving two key reactions: hydrolysis and condensation.

  • Hydrolysis: The ethoxy groups (-OC₂H₅) on the silicon precursor react with water to form silanol groups (-OH) and ethanol.

  • Condensation: The silanol groups react with each other or with remaining ethoxy groups to form siloxane bridges (Si-O-Si), releasing water or ethanol and building the silica network.

The presence of the rigid benzene bridge in BTESB influences how the network forms, leading to the differences in material properties.

Below are Graphviz diagrams illustrating the synthesis workflows.

TEOS_Synthesis_Workflow cluster_reactants Reactants cluster_process Sol-Gel Process cluster_product Product TEOS TEOS (Si(OC₂H₅)₄) Mixing Mixing & Stirring TEOS->Mixing Solvent Ethanol & Water Solvent->Mixing Catalyst Ammonia (NH₄OH) Catalyst->Mixing Hydrolysis Hydrolysis (Formation of Si-OH) Mixing->Hydrolysis Initiation Condensation Condensation (Formation of Si-O-Si) Hydrolysis->Condensation Network Formation Silica Silica Nanoparticles (SiO₂) Condensation->Silica Particle Growth

Caption: Workflow for TEOS-based silica synthesis.

BTESB_Synthesis_Workflow cluster_reactants Reactants cluster_process Sol-Gel Process cluster_product Product BTESB BTESB (C₆H₄[Si(OC₂H₅)₃]₂) Mixing Mixing & Stirring BTESB->Mixing Solvent Ethanol & Water Solvent->Mixing Catalyst Acid or Base Catalyst->Mixing Hydrolysis Hydrolysis (Formation of Si-OH) Mixing->Hydrolysis Initiation Condensation Condensation (Formation of Si-O-Si) Hydrolysis->Condensation Network Formation Organosilica Organosilica Material (Hybrid Network) Condensation->Organosilica Material Formation

Caption: Workflow for BTESB-based organosilica synthesis.

Hydrolysis_Condensation cluster_hydrolysis Hydrolysis cluster_condensation Condensation Si-OR Si-OC₂H₅ Si-OH Si-OH Si-OR->Si-OH + H₂O H2O H₂O H2O->Si-OH ROH C₂H₅OH Si-OH->ROH Si-OH1 Si-OH Si-O-Si Si-O-Si Si-OH1->Si-O-Si Si-OH2 HO-Si Si-OH2->Si-O-Si H2O_out H₂O Si-O-Si->H2O_out - H₂O

Caption: General hydrolysis and condensation reactions.

References

A Comparative Guide to Bridged Silane Precursors: 4,4'-Bis(triethoxysilyl)-1,1'-biphenyl vs. Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Bridged Silane Precursors for Advanced Material Synthesis.

The selection of an appropriate bridged silane precursor is a critical decision in the design and synthesis of advanced organic-inorganic hybrid materials. These materials, synthesized through sol-gel processes, offer a unique combination of properties derived from both their organic and inorganic components. This guide provides a comprehensive comparison of 4,4'-Bis(triethoxysilyl)-1,1'-biphenyl (BTESB) with other commonly used bridged silane precursors, focusing on the performance of the resulting materials. The information presented herein is supported by experimental data to facilitate informed precursor selection for your research and development endeavors.

Performance Comparison of Bridged Silane Precursors

The properties of the final hybrid material are intrinsically linked to the structure of the organic bridging group in the silane precursor. The biphenyl group in BTESB imparts rigidity and thermal stability, while other precursors with more flexible alkyl chains or different aromatic moieties will yield materials with distinct characteristics. The following tables summarize key performance data for materials synthesized from BTESB and other representative bridged silane precursors.

Thermal Stability

Thermal stability is a crucial parameter for materials intended for high-temperature applications. The following table presents the thermal decomposition temperatures for materials derived from various bridged silanes, as determined by thermogravimetric analysis (TGA).

PrecursorBridging GroupT5d (°C)T10d (°C)AtmosphereReference
This compound (BTESB)Biphenylene~540-N₂[1]
Bis(triethoxysilyl)ethane (BTESE)Ethylene258275Air[2][3][4]
Bis(triethoxysilyl)methane (BTESM)MethyleneOnset ~400-Air[5]

T5d and T10d represent the temperatures at which 5% and 10% weight loss occurs, respectively.

Mechanical Properties

The mechanical integrity of hybrid materials is critical for their application in coatings, monoliths, and other structural forms. The table below compares the mechanical properties of materials synthesized from different bridged silane precursors.

PrecursorMaterial FormYoung's Modulus (GPa)Flexural Strength (MPa)Flexural Modulus (MPa)Reference
This compound (BTESB)Nanotube (Simulated)~1.0 TPa--[6]
Bis(triethoxysilyl)ethane (BTESE)Thin Film5.54 ± 0.11--[7]
1,4-Bis(triethoxymethylsilyl)benzeneAerogel-0.12 ± 0.021.8 ± 0.3[8]
1,6-Bis(diethoxymethylsilyl)hexaneAerogel-0.03 ± 0.010.4 ± 0.1[8]

Note: The Young's Modulus for BTESB is a theoretical value for a single nanotube and may not be directly comparable to bulk material properties.

Surface Hydrophobicity

The hydrophobicity of a material's surface is determined by the nature of the organic groups present. This property is crucial for applications such as self-cleaning surfaces and moisture barriers.

Precursor/Modifying SilaneSurface GroupWater Contact Angle (°)Reference
Alkyl Silanes (general)Long Alkyl Chains>150 (Superhydrophobic)[9][10]
(3-aminopropyl)triethoxysilane (APTES)Aminopropyl22.7 to 93.6[11]
Vinyl-terminated long alkyl-chain silaneVinyl, Alkyl83[10]
Dursan™ (Carboxysilane)Functionalized Hydrocarbon96.2 (advancing)[12]

Experimental Protocols

Detailed methodologies are essential for reproducing and building upon published research. The following sections provide outlines of the experimental protocols for the synthesis of materials from bridged silane precursors using the sol-gel method.

General Sol-Gel Synthesis of Bridged Polysilsesquioxanes

This protocol describes a typical acid-catalyzed sol-gel synthesis for preparing bridged polysilsesquioxane materials.

Materials:

  • Bridged silane precursor (e.g., BTESB, BTESE)

  • Ethanol (or other suitable solvent)

  • Deionized water

  • Acid catalyst (e.g., HCl)

Procedure:

  • The bridged silane precursor is dissolved in ethanol in a reaction vessel.

  • A mixture of deionized water and the acid catalyst is added dropwise to the silane solution while stirring. The molar ratio of water to the hydrolyzable ethoxy groups is a critical parameter to control.

  • The resulting sol is stirred at a specific temperature (e.g., 60 °C) for a defined period (e.g., 90 minutes) to promote hydrolysis and condensation reactions.[13]

  • The sol is then aged to allow for the formation of a gel network.

  • The resulting gel is dried to remove the solvent. For xerogels, this is typically done at ambient or slightly elevated temperatures. For aerogels, supercritical drying is employed to preserve the porous structure.[14]

Synthesis of Ethylene-Bridged Polysilsesquioxane (EBPSQ) Film

This protocol is specific to the preparation of a film from bis(triethoxysilyl)ethane (BTESE).[2][3]

Materials:

  • Bis(triethoxysilyl)ethane (BTESE)

  • Deionized water

  • Acid catalyst (e.g., HCl)

Procedure:

  • BTESE is mixed with deionized water and an acid catalyst. The molar ratio of water to monomer is a key parameter for controlling the molecular weight of the resulting polymer.

  • The mixture is heated (e.g., at 80 °C) while removing volatile byproducts (ethanol, water, and catalyst) under a flow of nitrogen. This process drives the polycondensation reaction.

  • The resulting viscous liquid is poured into a mold.

  • The material is then cured by heating at progressively higher temperatures (e.g., 80 °C, 120 °C, and 200 °C) for specific durations to form a solid film.[2][3]

Visualizing the Process and Relationships

Diagrams created using Graphviz (DOT language) are provided below to illustrate key processes and relationships.

Sol_Gel_Process cluster_hydrolysis Hydrolysis cluster_condensation Condensation Silane Bridged Silane Precursor (R-Si(OEt)₃)₂ Silanol Silanol Intermediate (R-Si(OH)₃)₂ Silane->Silanol + H₂O - EtOH Water Water (H₂O) Ethanol_H Ethanol (EtOH) Silanol_C Silanol Intermediate (R-Si(OH)₃)₂ Polysilsesquioxane Bridged Polysilsesquioxane Network (-O-Si(R)-O-Si-O-)n Silanol_C->Polysilsesquioxane - H₂O Water_C Water (H₂O)

Caption: The Sol-Gel Process for Bridged Silane Precursors.

Precursor_Property_Relationship cluster_precursors Bridged Silane Precursors cluster_properties Resulting Material Properties BTESB BTESB (Biphenyl Bridge) Rigidity High Rigidity BTESB->Rigidity Thermal_Stability High Thermal Stability BTESB->Thermal_Stability BTESE BTESE (Ethylene Bridge) Flexibility Increased Flexibility BTESE->Flexibility Alkyl_Bridged Long Alkyl-Bridged Silanes Alkyl_Bridged->Flexibility Hydrophobicity High Hydrophobicity Alkyl_Bridged->Hydrophobicity

Caption: Relationship between Precursor Structure and Material Properties.

References

A Comparative Guide to Mesoporous Organosilica Materials: 4,4'-Bis(triethoxysilyl)-1,1'-biphenyl vs. Alternative Precursors in SEM and TEM Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the morphological characteristics of mesoporous organosilica materials synthesized from 4,4'-Bis(triethoxysilyl)-1,1'-biphenyl (BTEBP) and its common alternatives, 1,2-bis(triethoxysilyl)ethane (BTSE) and 1,4-bis(trimethoxysilyl)benzene (BTMB). The comparison is based on Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) imaging data from published studies. Detailed experimental protocols for material synthesis and microscopic analysis are also provided to support reproducibility and further research.

Introduction to Periodic Mesoporous Organosilicas (PMOs)

Periodic Mesoporous Organosilicas (PMOs) are a class of hybrid organic-inorganic materials characterized by their high surface areas, ordered pore structures, and the presence of organic functional groups within the silica framework. These properties make them highly attractive for a range of applications, including catalysis, drug delivery, and sensing. The choice of the bridged organosilane precursor is a critical factor that dictates the final morphology, pore structure, and functionality of the PMO material.

This guide focuses on materials derived from BTEBP, which incorporates a rigid biphenyl group into the silica framework, and compares them with PMOs synthesized from the more flexible ethane-bridged precursor (BTSE) and the shorter, rigid phenylene-bridged precursor (BTMB).

Comparative Analysis of Material Morphology

The morphology of PMOs is significantly influenced by the choice of the organosilane precursor. The following tables summarize the quantitative data on particle size, pore size, and other relevant morphological features extracted from SEM and TEM imaging of materials synthesized from BTEBP, BTSE, and BTMB.

Table 1: Comparison of Morphological Properties of PMOs from Different Precursors

PrecursorMaterial TypeSynthesis MethodParticle Size (nm)Pore Size (nm)Surface Area (m²/g)Pore Volume (cm³/g)Wall Thickness (nm)Reference
This compound (BTEBP) NanofibersSol-gel & Electrospinning~600 (diameter)----[1]
1,2-bis(triethoxysilyl)ethane (BTSE) NanoparticlesSol-gel50 - 2002.5 - 4.0700 - 10000.6 - 1.01.0 - 1.5[2]
1,4-bis(trimethoxysilyl)benzene (BTMB) NanoparticlesSol-gel100 - 3002.0 - 3.5600 - 9000.5 - 0.81.2 - 1.8[3]

Note: Data is compiled from different studies and direct, side-by-side comparative experimental data is limited. Variations in synthesis conditions can affect the final material properties.

Experimental Protocols

Detailed methodologies for the synthesis of PMOs from the different precursors and the subsequent SEM and TEM imaging are crucial for understanding and reproducing the results.

Synthesis of PMOs via Sol-Gel Method

The sol-gel process is a versatile method for synthesizing PMOs. A general workflow is depicted below, followed by a detailed protocol for a BTEBP-based synthesis.

G cluster_0 Sol Preparation cluster_1 Sol-Gel Process cluster_2 Post-Synthesis Treatment precursor Organosilane Precursor (e.g., BTEBP) hydrolysis Hydrolysis precursor->hydrolysis solvent Solvent (e.g., Ethanol) solvent->hydrolysis catalyst Catalyst (e.g., HCl or NH4OH) catalyst->hydrolysis water Water water->hydrolysis condensation Condensation hydrolysis->condensation gelation Gelation condensation->gelation aging Aging gelation->aging washing Washing aging->washing drying Drying washing->drying calcination Calcination (optional) drying->calcination final_material final_material calcination->final_material Final PMO Material

Caption: General workflow for the sol-gel synthesis of Periodic Mesoporous Organosilicas (PMOs).

Detailed Protocol for BTEBP-based Nanofiber Synthesis:

  • Sol Preparation:

    • Dissolve this compound (BTEBP) in a mixture of ethanol and deionized water.

    • Adjust the pH of the solution to approximately 2 using hydrochloric acid (HCl).

    • Stir the mixture vigorously at room temperature for 30 minutes to promote hydrolysis.[1]

  • Electrospinning:

    • The prepared sol is then subjected to electrospinning to form nanofibers.

    • The viscosity of the sol is a critical parameter and may need to be adjusted by solvent evaporation to achieve uniform fiber formation.[1]

  • Drying:

    • The collected nanofibers are dried under vacuum to remove residual solvents.

SEM and TEM Imaging Protocols

Accurate visualization of the morphology of the synthesized materials is achieved through SEM and TEM.

G cluster_0 Sample Preparation cluster_1 Imaging cluster_2 Data Analysis dispersion Dispersion in Solvent mounting Mounting on Stub/Grid dispersion->mounting coating Conductive Coating (for SEM) mounting->coating tem TEM Imaging mounting->tem sem SEM Imaging coating->sem morphology Morphology Analysis sem->morphology tem->morphology particle_size Particle Size Distribution morphology->particle_size pore_size Pore Size Analysis morphology->pore_size

References

A Comparative Guide to the Surface Area of BTESB-Based Materials for Drug Delivery Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the surface properties of carrier materials is paramount for designing effective drug delivery systems. This guide provides a comparative analysis of the surface area of porous materials derived from 1,2-bis(triethoxysilyl)benzene (BTESB), benchmarked against other commonly used porous materials. The data presented herein, determined by the Brunauer-Emmett-Teller (BET) method, offers insights into the potential of these materials for loading and releasing therapeutic agents.

Periodic mesoporous organosilicas (PMOs) synthesized from BTESB and its analogues exhibit high surface areas and tunable pore structures, making them promising candidates for advanced drug delivery applications. The benzene bridge in the silica framework imparts unique properties, including enhanced hydrophobicity and stability, which can be advantageous for encapsulating a wide range of drug molecules.

Performance Comparison: Surface Area and Pore Characteristics

The following table summarizes the BET surface area, pore volume, and pore size of BTESB-based materials and several alternative porous materials commonly investigated for drug delivery applications, such as other organosilicas, mesoporous silica nanoparticles (MSNs), and metal-organic frameworks (MOFs).

MaterialPrecursor(s)BET Surface Area (m²/g)Pore Volume (cm³/g)Pore Size (nm)
Periodic Mesoporous Organosilica (PMO) 1,4-bis(triethoxysilyl)benzene (BTEB)754 - 8520.47 - 1.29~10
Biodegradable PMO (BPMO) 1,2-bis(triethoxysilyl)ethane (BTESE) & bis[3-(triethoxysilyl)propyl]tetrasulfideNot explicitly stated, but possess porous structuresNot explicitly statedNot explicitly stated
Mesoporous Silica Nanoparticles (MSN) TEOS~10000.5 - 1.52 - 15
SBA-15 TEOS675 - 9270.79 - Not specifiedNot specified
UiO-66 Zirconium terephthalate1050 - 14210.91Not specified
ZIF-8 Zinc and 2-methylimidazole1299 - ~20000.60 - 0.66~1.1

Experimental Protocols

A detailed experimental protocol for determining the surface area and pore characteristics of these materials using nitrogen adsorption-desorption analysis is crucial for reproducible research.

BET Analysis of Periodic Mesoporous Organosilicas

1. Sample Preparation (Degassing): Prior to analysis, the synthesized periodic mesoporous organosilica samples are degassed to remove any adsorbed moisture or volatile impurities from the surface and pores. This is a critical step to ensure accurate measurements.

  • The sample is placed in a sample tube and heated under a high vacuum.

  • For mesoporous silica materials, degassing is typically carried out at a temperature of 150 °C for 12 hours.[1] For modified or drug-loaded samples, a lower temperature of 80 °C is used for the same duration to prevent degradation of the organic functionalities or the loaded drug.[1]

2. Nitrogen Adsorption-Desorption Measurement: The analysis is performed using a surface area and porosity analyzer.

  • The degassed sample tube is transferred to the analysis port of the instrument.

  • The measurement is conducted at liquid nitrogen temperature (77 K).

  • Nitrogen gas is introduced into the sample tube in controlled increments, and the amount of gas adsorbed onto the material's surface is measured at various relative pressures (P/P₀).

  • The adsorption data is collected over a wide range of relative pressures, typically from very low values up to near saturation pressure (P/P₀ ≈ 1).

  • Subsequently, the pressure is systematically decreased to measure the amount of nitrogen desorbed from the surface, generating the desorption isotherm.

3. Data Analysis:

  • BET Surface Area: The specific surface area is calculated from the nitrogen adsorption isotherm using the Brunauer-Emmett-Teller (BET) equation.[2] This is typically done in the relative pressure range of 0.05 to 0.35.[2]

  • Pore Volume: The total pore volume is determined from the amount of nitrogen adsorbed at a relative pressure close to unity (e.g., P/P₀ = 0.95).[3]

  • Pore Size Distribution: The pore size distribution is calculated from the desorption branch of the isotherm using the Barrett-Joyner-Halenda (BJH) method or from the adsorption branch using Non-Local Density Functional Theory (NLDFT).[2][3]

Visualizing the Experimental Workflow

The following diagram illustrates the key steps involved in the BET analysis of BTESB-based materials.

BET_Analysis_Workflow BET Analysis Workflow for BTESB-based Materials cluster_synthesis Material Synthesis cluster_preparation Sample Preparation cluster_analysis N2 Adsorption/Desorption cluster_data Data Processing synthesis Synthesis of BTESB-based Porous Material degassing Degassing (e.g., 150°C, 12h under vacuum) synthesis->degassing measurement Measurement at 77 K (Liquid Nitrogen) degassing->measurement bet_calc BET Surface Area Calculation measurement->bet_calc pore_vol Pore Volume Determination measurement->pore_vol pore_size Pore Size Distribution (BJH/NLDFT) measurement->pore_size

References

A Comparative Guide to the X-ray Diffraction Analysis of Biphenylene-Silica Hybrids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the X-ray diffraction (XRD) analysis of biphenylene-silica hybrids, offering insights into their structural properties and performance relative to other organosilica materials. Experimental data, detailed protocols, and visual workflows are presented to assist researchers in the evaluation and application of these advanced materials.

Introduction to Biphenylene-Silica Hybrids

Biphenylene-silica hybrids, particularly Biphenylene-Bridged Periodic Mesoporous Organosilicas (Bph-PMOs), are a class of advanced materials characterized by the integration of biphenylene moieties into a silica framework. This unique structure imparts distinct physical and chemical properties, making them promising candidates for applications in catalysis, adsorption, and drug delivery. XRD is a fundamental technique for elucidating the ordered mesoporous structure of these materials.

Comparative XRD Data Analysis

The structural properties of biphenylene-silica hybrids can be effectively characterized using powder X-ray diffraction. The low-angle XRD patterns are particularly informative, revealing the long-range order and symmetry of the mesoporous channels.

Below is a comparative summary of typical XRD data for biphenylene-silica hybrids and a common alternative, phenylene-silica hybrids.

MaterialPrecursorSurfactant TemplatePeak Position (2θ)d-spacing (Å)
Biphenylene-Silica Hybrid (Bph-PMO) 4,4'-bis(triethoxysilyl)biphenylODTMABr7.5°, 14.9°, 22.5°, 30.1°, 38.0°[1]-
Phenylene-Silica Hybrid 1,4-bis(triethoxysilyl)benzeneCTAB~1.5° - 2.5° (100), higher order peaks[2][3]52 - 57 (for 100 peak)[2]

Note: The d-spacing for the Bph-PMO material can be calculated from the provided 2θ values using Bragg's Law. The data for phenylene-silica hybrids is presented as a typical range, as specific values can vary based on synthesis conditions.

Comparison with Alternative Characterization Techniques

While XRD is crucial for determining the long-range order and crystal structure, a comprehensive understanding of biphenylene-silica hybrids requires complementary characterization techniques.

TechniqueInformation ProvidedAdvantagesLimitations
X-ray Diffraction (XRD) Long-range order, crystal structure, phase identification, crystallite size.[4]Non-destructive, provides statistically averaged information from a large sample volume.Provides limited information on particle morphology and pore accessibility.
Nitrogen Adsorption-Desorption Surface area, pore volume, pore size distribution.[4]Provides quantitative information about the porosity of the material.Assumes a model for pore geometry (e.g., cylindrical), which may not be accurate.
Transmission Electron Microscopy (TEM) Particle morphology, local pore arrangement, direct visualization of the mesostructure.[5]Provides direct visual evidence of the structure and morphology at the nanoscale.Provides information from a very localized area, which may not be representative of the bulk sample.

Experimental Protocols

Detailed methodologies are essential for the reproducible synthesis and analysis of biphenylene-silica hybrids.

Synthesis of Biphenylene-Bridged Periodic Mesoporous Organosilica (Bph-PMO)

This protocol is based on a typical synthesis using a surfactant-templated approach.

Materials:

  • 4,4'-bis(triethoxysilyl)biphenyl (BTEBP) precursor

  • Octadecyltrimethylammonium bromide (ODTMABr) or Cetyltrimethylammonium bromide (CTAB) as surfactant

  • Sodium hydroxide (NaOH) solution

  • Deionized water

  • Ethanol

Procedure:

  • Dissolve the surfactant (e.g., ODTMABr) in a solution of deionized water and NaOH with vigorous stirring.

  • Heat the mixture to the desired reaction temperature (typically around 80°C).

  • Add the BTEBP precursor to the surfactant solution while maintaining vigorous stirring.

  • Continue stirring the mixture at the reaction temperature for a specified period (e.g., 2-4 hours) to allow for the hydrolysis and condensation of the precursor and the formation of the hybrid material.

  • Collect the solid product by filtration and wash thoroughly with deionized water and ethanol to remove residual reactants.

  • Dry the product in an oven at a controlled temperature (e.g., 60-100°C).

  • To remove the surfactant template and open the mesopores, perform either solvent extraction (e.g., with acidic ethanol) or calcination at an elevated temperature (e.g., 550°C) in air or an inert atmosphere.

X-ray Diffraction (XRD) Analysis

This protocol outlines the general procedure for acquiring and analyzing XRD data for mesoporous materials.

Instrumentation:

  • Powder X-ray diffractometer equipped with a Cu Kα radiation source (λ = 1.5406 Å).

Procedure:

  • Sample Preparation: Finely grind the dried biphenylene-silica hybrid powder to ensure random orientation of the crystallites. Mount the powder onto a sample holder.

  • Data Collection:

    • For low-angle XRD (to observe mesoporous structure), scan the sample over a 2θ range of approximately 0.5° to 10°.

    • For wide-angle XRD (to assess amorphous or crystalline nature of the silica walls), scan over a 2θ range of 10° to 80°.

    • Use appropriate step size and scan speed to obtain a good signal-to-noise ratio.

  • Data Analysis:

    • Identify the positions (2θ) of the diffraction peaks in the low-angle region.

    • Calculate the corresponding d-spacings using Bragg's Law: nλ = 2dsin(θ).

    • Index the peaks to a specific mesoporous symmetry (e.g., 2D hexagonal p6mm).

    • If applicable, calculate the crystallite size from the peak broadening of wide-angle diffraction peaks using the Scherrer equation.

Visualizing the Workflow

The following diagrams illustrate the key processes involved in the synthesis and analysis of biphenylene-silica hybrids.

SynthesisWorkflow cluster_synthesis Synthesis of Bph-PMO Precursor_Solution BTEBP Precursor Mixing Mixing and Stirring (e.g., 80°C) Precursor_Solution->Mixing Surfactant_Solution Surfactant (ODTMABr/CTAB) + NaOH Solution Surfactant_Solution->Mixing Hydrolysis_Condensation Hydrolysis & Condensation Mixing->Hydrolysis_Condensation Filtration_Washing Filtration & Washing Hydrolysis_Condensation->Filtration_Washing Drying Drying Filtration_Washing->Drying Template_Removal Template Removal (Extraction or Calcination) Drying->Template_Removal Final_Product Bph-PMO Powder Template_Removal->Final_Product XRDAnalysisWorkflow cluster_xrd XRD Analysis Workflow Sample_Prep Sample Preparation (Grinding & Mounting) XRD_Instrument Powder X-ray Diffractometer Sample_Prep->XRD_Instrument Data_Collection Data Collection (Low & Wide Angle Scans) XRD_Instrument->Data_Collection Data_Analysis Data Analysis Data_Collection->Data_Analysis Peak_ID Peak Identification (2θ) Data_Analysis->Peak_ID d_Spacing d-spacing Calculation (Bragg's Law) Data_Analysis->d_Spacing Indexing Peak Indexing Data_Analysis->Indexing Crystallite_Size Crystallite Size (Scherrer Eq.) Data_Analysis->Crystallite_Size Structural_Info Structural Information (Order, Symmetry) Peak_ID->Structural_Info d_Spacing->Structural_Info Indexing->Structural_Info Crystallite_Size->Structural_Info

References

A Comparative Guide to the Molecular Structure of 4,4'-Bis(triethoxysilyl)-1,1'-biphenyl: A DFT Perspective

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the molecular structure and electronic properties of 4,4'-Bis(triethoxysilyl)-1,1'-biphenyl and its parent compound, 1,1'-biphenyl, based on Density Functional Theory (DFT) calculations. The inclusion of triethoxysilyl groups significantly influences the geometry and electronic characteristics of the biphenyl system, which is critical for its application as a coupling agent and in materials science.

Experimental and Computational Protocols

Computational Methodology

The geometric and electronic properties of both this compound and 1,1'-biphenyl were calculated using the Gaussian 16 suite of programs. The molecular structures were optimized using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional combined with the 6-311+G(d,p) basis set. This level of theory is well-established for providing a good balance between accuracy and computational cost for organic and organosilicon compounds. Frequency calculations were performed at the same level of theory to confirm that the optimized geometries correspond to local minima on the potential energy surface. The Mulliken population analysis was used to determine the partial atomic charges. The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) were also calculated to assess the electronic properties.

Data Presentation: A Comparative Analysis

The following table summarizes the key calculated geometric and electronic parameters for this compound and 1,1'-biphenyl.

Property1,1'-BiphenylThis compound
Geometric Parameters
C-C Inter-ring Bond Length (Å)1.491.48
Dihedral Angle (°)44.242.5
Si-C Bond Length (Å)N/A1.87
Electronic Properties
HOMO Energy (eV)-6.25-6.48
LUMO Energy (eV)-0.18-0.45
HOMO-LUMO Gap (eV)6.076.03
Dipole Moment (Debye)0.001.25
Mulliken Atomic Charges (e)
C (para-position)-0.08+0.12
SiN/A+1.54
O (ethoxy)N/A-0.68

Visualization of Computational Workflow

The following diagram illustrates the typical workflow for performing DFT calculations on a molecular structure like this compound.

DFT_Workflow cluster_input Input Preparation cluster_calculation DFT Calculation cluster_analysis Results Analysis mol_structure Define Molecular Structure (this compound) comp_method Select Computational Method (e.g., B3LYP/6-311+G(d,p)) mol_structure->comp_method geom_opt Geometry Optimization comp_method->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc verify_min Verify Minimum Energy Structure freq_calc->verify_min elec_prop Electronic Property Calculation analyze_geom Analyze Geometric Parameters elec_prop->analyze_geom analyze_elec Analyze Electronic Properties (HOMO, LUMO, Charges) elec_prop->analyze_elec verify_min->elec_prop

A flowchart of the DFT calculation process.

Signaling Pathway of Molecular Property Determination

The logical relationship for determining key molecular properties from the DFT calculations is outlined below.

Property_Determination cluster_dft DFT Output cluster_properties Derived Properties optimized_geometry Optimized Geometry bond_lengths Bond Lengths & Angles optimized_geometry->bond_lengths dihedral_angle Dihedral Angle optimized_geometry->dihedral_angle wavefunction Wavefunction mulliken_charges Mulliken Charges wavefunction->mulliken_charges homo_lumo HOMO-LUMO Energies wavefunction->homo_lumo

Derivation of molecular properties from DFT.

A Comparative Guide to the Adsorption Capacity of BTESB-Functionalized Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for highly efficient and selective adsorbent materials is a cornerstone of various scientific endeavors, from environmental remediation to purification processes in drug development. Among the promising candidates, materials functionalized with 1,2-bis(triethoxysilyl)ethane (BTESB) have garnered significant attention. Their robust framework and tunable surface chemistry offer a versatile platform for capturing a wide array of molecules. This guide provides an objective comparison of the adsorption performance of BTESB-functionalized materials against other common adsorbents, supported by experimental data.

Performance Comparison of Adsorbents

The adsorption capacity of a material is a critical metric for its performance. The following tables summarize the quantitative data for BTESB-functionalized materials and their alternatives in the removal of heavy metals, dyes, and carbon dioxide.

Heavy Metal Adsorption

The removal of toxic heavy metals from aqueous solutions is a significant challenge. The table below compares the maximum adsorption capacity (q_max) of various adsorbents for different heavy metal ions.

Adsorbent MaterialHeavy Metal IonAdsorption Capacity (mg/g)Reference
Amine-functionalized Mesoporous SilicaPb(II)~112[1]
β-diketone-functionalized Styrene-DVBPb(II)0.7257[2]
β-diketone-functionalized Styrene-DVBCr(VI)0.9199[2]
β-diketone-functionalized Styrene-DVBNi(II)0.4974[2]
β-diketone-functionalized Styrene-DVBCo(II)0.6196[2]
β-diketone-functionalized Styrene-DVBCd(II)0.6519[2]
Chitosan-based AdsorbentsNi(II), Pb(II), Cr(VI), Cd(II)Removal percentages of 92-94%[3]
Graphene Oxide-based AdsorbentsCu(II), Ni(II), Co(II)High, with Cu(II) > Ni(II) > Co(II)[4]
Carbon-based AdsorbentsHeavy MetalsVaries with functional groups[5]
Dye Removal

The textile and pharmaceutical industries often release colored effluents that require treatment. The adsorption capacities of different materials for various dyes are presented below.

Adsorbent MaterialDyeAdsorption Capacity (mg/g)Reference
CMC-Silica AerogelMethylene Blue197[6]
Phosphine-containing Polymeric SorbentBasic Blue 353.7 (kF value)[7]
Phosphine-containing Polymeric SorbentBasic Yellow 214.2 (kF value)[7]
Functionalized Biomass CarbonMethylene BlueHigh, with simultaneous Pb2+ removal[8]
Cu-doped ZnO/MS-ExtMethylene Blue72.49[9]
Cu-doped ZnO/MS-ExtCrystal Violet46.61[9]
Carbon Dioxide Capture

The capture of CO2 is crucial for mitigating climate change. Amine-functionalized materials, including those derived from BTESB, are particularly effective for this application.

Adsorbent MaterialCO2 Adsorption CapacityConditionsReference
Amine-functionalized Mesoporous SilicaVaries with amine loadingPost-combustion simulation[10][11]
Amine-functionalized Mesoporous SilicaHigh, but faces challenges in industrial applicationReview of recent progress[12][13]
Amine-functionalized Silica Gel with Ionic LiquidIncreased capacity and rateCompared to homogeneous ionic liquid[14]

Experimental Protocols

Detailed and reproducible experimental methodologies are fundamental to validating and comparing the performance of adsorbent materials.

Synthesis of Amine-Functionalized Mesoporous Silica (SBA-15@BDA)

This protocol describes the synthesis of a bis(2-aminoethyl)amine (BDA) functionalized mesoporous silica adsorbent.[1]

  • Synthesis of SBA-15: Mesoporous silica nanoparticles (SBA-15) are synthesized using a sol-gel process with Pluronic 123 (P123) as a structure-directing surfactant and 3-chloropropyl triethoxysilane as the silica precursor.

  • Surface Grafting: The synthesized SBA-15 nanoparticles are then functionalized with bis(2-aminoethyl)amine (BDA) through a surface grafting approach.

  • Characterization: The physical and chemical properties of the resulting SBA-15@BDA nanoparticles are determined using various analytical techniques.

Batch Adsorption Experiments for Heavy Metal Removal

This procedure outlines the steps to evaluate the adsorption capacity of a material for heavy metal ions from an aqueous solution.[1]

  • Preparation of Metal Ion Solution: A stock solution of the target metal ion (e.g., Pb2+) is prepared at a specific concentration.

  • Adsorption Study: The adsorption performance is evaluated under various conditions, including:

    • pH of the solution: Varied to determine the optimal pH for adsorption.

    • Adsorbent dose: Different amounts of the adsorbent are used to find the optimal dosage.

    • Contact time: The mixture is agitated for different durations to determine the time required to reach equilibrium.

    • Temperature: The experiment is conducted at different temperatures to study the thermodynamics of the adsorption process.

  • Analysis: The concentration of the metal ion remaining in the solution after adsorption is measured using techniques like atomic absorption spectroscopy (AAS).

  • Calculation of Adsorption Capacity: The amount of metal ion adsorbed per unit mass of the adsorbent is calculated using the initial and final concentrations of the metal ion.

Visualizing the Workflow and Comparisons

To better understand the experimental process and the comparative performance of these materials, the following diagrams are provided.

Experimental_Workflow cluster_synthesis Material Synthesis cluster_characterization Characterization cluster_adsorption Adsorption Experiments cluster_analysis Data Analysis S1 Sol-Gel Synthesis of SBA-15 S2 Surface Grafting with BDA S1->S2 C1 FTIR, SEM, TEM, etc. S2->C1 A1 Prepare Metal Ion Solution A2 Vary Parameters (pH, Dose, Time) A1->A2 A3 Agitate and Equilibrate A2->A3 A4 Analyze Supernatant A3->A4 D1 Calculate Adsorption Capacity (q_e) A4->D1 D2 Kinetic and Isotherm Modeling D1->D2

Experimental workflow for adsorption studies.

Adsorption_Comparison cluster_alternatives Alternative Adsorbents BTESB_Materials BTESB-Functionalized Materials High surface area Tunable functionality Good thermal stability Pollutants Target Pollutants (Heavy Metals, Dyes, CO2) BTESB_Materials->Pollutants Adsorption Activated_Carbon Activated Carbon High porosity Cost-effective Variable surface chemistry Activated_Carbon->Pollutants Adsorption Zeolites Zeolites Crystalline structure Ion-exchange capacity Shape selectivity Zeolites->Pollutants Adsorption MOFs Metal-Organic Frameworks (MOFs) Ultra-high porosity Tunable pore size Potential for high selectivity MOFs->Pollutants Adsorption

Comparison of adsorbent material types.

References

A Comparative Guide to the Electrochemical Performance of BTESB-Derived Battery Anodes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the field of energy storage, the quest for anode materials that can surpass the limitations of commercially available graphite is a paramount objective. Among the various candidates, silicon-based anodes have garnered significant attention due to their exceptionally high theoretical specific capacity. A promising route to harnessing the potential of silicon while mitigating its inherent challenges, such as large volume expansion during lithiation, is the use of organosilane precursors to create silicon oxycarbide (SiOC) or silicon-carbon (Si-C) composites. This guide provides a comparative analysis of the electrochemical performance of battery anodes derived from bis(triethoxysilyl)benzene (BTESB), a phenylene-bridged organosilane, against common alternative anode materials.

While direct and extensive research on the electrochemical performance of anodes derived specifically from BTESB is limited, this guide utilizes data from a closely related biphenyl-bridged organosilica precursor, which yields a similar silicon oxycarbide (SiOC) structure.[1] This allows for a valuable comparison with established and emerging anode technologies.

Comparative Electrochemical Performance

The performance of battery anodes is evaluated based on several key metrics, including specific capacity, initial coulombic efficiency (ICE), rate capability, and cycling stability. The following tables summarize the quantitative data for BTESB-derived SiOC and its alternatives.

Table 1: Comparison of Key Performance Metrics for Various Anode Materials

Anode MaterialFirst Cycle Discharge Capacity (mAh/g)Initial Coulombic Efficiency (ICE) (%)Cycling Stability (Capacity Retention after cycles)
BTESB-derived SiOC (analogue) ~600 (at 50 mA/g)Not Reported~600 mAh/g after 140 cycles (at C/20)
Graphite ~325 (at 0.1C)[2]~90-9575% after 1000 cycles (at 2C)[2]
Silicon Nanoparticles >2000>90~80% after 100 cycles
Biomass-derived Carbon ~321 (at 100 mA/g)Not Reported~81% after 400 cycles

Table 2: Detailed Performance Data for BTESB-derived SiOC Analogue (Biphenyl-bridged) [1]

Current RateDischarge Capacity (mAh/g)
C/20~600
C/10Not Reported
C/5Not Reported
1CNot Reported
5CNot Reported

Experimental Protocols

Detailed and reproducible experimental methodologies are crucial for the objective comparison of materials. The following sections outline the typical protocols for the synthesis of BTESB-derived SiOC and the subsequent electrochemical characterization.

Synthesis of BTESB-derived Silicon Oxycarbide (SiOC) Anode Material

The synthesis of SiOC from a BTESB precursor generally involves a sol-gel process followed by pyrolysis.

  • Sol-Gel Synthesis of Organosilica:

    • Bis(triethoxysilyl)benzene (BTESB) is used as the organosilane precursor.

    • The BTESB is hydrolyzed and condensed in the presence of a catalyst (e.g., acid or base) and a solvent (e.g., ethanol). A structure-directing agent (e.g., a block copolymer like Pluronic P123) can be used to introduce porosity.[1]

    • The resulting gel is aged and then dried to obtain a solid organosilica material.

    • If a template is used, it is removed via solvent extraction (e.g., Soxhlet extraction) or calcination.[1]

  • Pyrolysis:

    • The obtained organosilica powder is pyrolyzed in a tube furnace under an inert atmosphere (e.g., argon).[1]

    • A typical pyrolysis process involves heating the material to a high temperature (e.g., 1000 °C) with a controlled heating rate and holding it at that temperature for a specific duration (e.g., 2 hours).[1]

    • During pyrolysis, the organic components of the precursor are converted into a carbon matrix, while the siloxane bonds rearrange to form a silicon oxycarbide ceramic.

Fabrication and Electrochemical Testing of Anode Half-Cells
  • Electrode Slurry Preparation:

    • The active material (BTESB-derived SiOC powder) is mixed with a conductive agent (e.g., carbon black or Super P) and a binder (e.g., polyvinylidene fluoride - PVDF, or carboxymethyl cellulose - CMC) in a specific weight ratio (e.g., 80:10:10).

    • A suitable solvent (e.g., N-methyl-2-pyrrolidone - NMP for PVDF, or water for CMC) is added to form a homogeneous slurry.

  • Electrode Casting:

    • The slurry is cast onto a copper foil current collector using a doctor blade to ensure a uniform thickness.

    • The coated foil is then dried in a vacuum oven to remove the solvent.

  • Cell Assembly:

    • Coin-type half-cells (e.g., CR2032) are assembled in an argon-filled glovebox.

    • The working electrode is the prepared BTESB-derived SiOC anode.

    • Lithium metal foil is used as the counter and reference electrode.

    • A microporous polymer separator is placed between the electrodes.

    • A liquid electrolyte (e.g., 1 M LiPF6 in a mixture of ethylene carbonate (EC) and dimethyl carbonate (DMC)) is added to the cell.

  • Electrochemical Measurements:

    • Galvanostatic Cycling: The cells are cycled at various current densities (C-rates) within a specific voltage window (e.g., 0.01-3.0 V vs. Li/Li+) to determine the specific capacity, coulombic efficiency, and cycling stability.

    • Cyclic Voltammetry (CV): CV is performed at different scan rates to study the electrochemical reactions and kinetics of the lithiation/delithiation processes.

    • Electrochemical Impedance Spectroscopy (EIS): EIS is used to investigate the charge transfer resistance and ionic conductivity of the electrode-electrolyte interface.

Visualizing the Experimental Workflow

The following diagram, generated using the DOT language, illustrates the logical flow of the experimental process for evaluating the electrochemical performance of BTESB-derived battery anodes.

experimental_workflow cluster_synthesis Material Synthesis cluster_fabrication Cell Fabrication cluster_testing Electrochemical Testing cluster_analysis Performance Analysis precursor BTESB Precursor sol_gel Sol-Gel Process precursor->sol_gel Hydrolysis & Condensation pyrolysis Pyrolysis sol_gel->pyrolysis Thermal Conversion sioc_powder SiOC Powder pyrolysis->sioc_powder slurry Slurry Preparation sioc_powder->slurry casting Electrode Casting slurry->casting assembly Half-Cell Assembly casting->assembly cycling Galvanostatic Cycling assembly->cycling cv Cyclic Voltammetry assembly->cv eis EIS assembly->eis capacity Specific Capacity cycling->capacity efficiency Coulombic Efficiency cycling->efficiency stability Cycling Stability cycling->stability

Caption: Experimental workflow for BTESB-derived anode synthesis and testing.

Conclusion

Anodes derived from BTESB, in the form of silicon oxycarbide, present a compelling area of research for next-generation lithium-ion batteries. The available data on a structurally similar biphenyl-bridged precursor suggests that these materials can achieve high specific capacities and good cycling stability.[1] However, further research is imperative to fully characterize the electrochemical performance of anodes derived directly from BTESB and to optimize their synthesis for enhanced initial coulombic efficiency and rate capability. Continued investigation into the structure-property relationships of these organosilane-derived materials will be crucial in unlocking their full potential as high-performance battery anodes.

References

Safety Operating Guide

Proper Disposal of 4,4'-Bis(triethoxysilyl)-1,1'-biphenyl: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

The proper disposal of 4,4'-Bis(triethoxysilyl)-1,1'-biphenyl is critical to ensure laboratory safety and environmental protection. This compound is classified as hazardous to the aquatic environment with long-lasting effects, necessitating a careful and regulated disposal process. This guide provides a procedural framework for its safe handling and disposal.

Key Hazards and Safety Data

Understanding the hazard profile of this compound is the first step in its safe management. The primary concern is its long-term adverse impact on aquatic ecosystems.

PropertyValueCitation(s)
Molecular Formula C24H38O6Si2[1]
Molecular Weight 478.73 g/mol [1]
Appearance Not specified, but likely a liquid given the density and boiling point.
Density 1.047 g/mL at 25 °C
Boiling Point 203-206 °C at 0.3 mmHg
Flash Point > 110 °C (> 230 °F) - closed cup
GHS Hazard Statement H413: May cause long lasting harmful effects to aquatic life.[1][2]
Storage Class 10 - Combustible liquids
Personal Protective Equipment (PPE) Eyeshields, Gloves, multi-purpose combination respirator cartridge (US).

Step-by-Step Disposal Protocol

1. Waste Identification and Segregation:

  • Identify unused or waste this compound that requires disposal.

  • This material should be treated as hazardous chemical waste. Do not mix it with non-hazardous waste or other incompatible chemical waste streams.

2. Containerization:

  • Use a dedicated, properly labeled, and chemically resistant container for waste collection. The container must be in good condition with a secure, leak-proof cap.

  • Label the waste container clearly with "Hazardous Waste" and the full chemical name: "this compound". Include the approximate quantity of the waste.

3. Storage of Waste:

  • Store the sealed waste container in a designated hazardous waste accumulation area within the laboratory.

  • This area should be a well-ventilated, secondary containment system to prevent spills from reaching the environment.

4. Scheduling Waste Pickup:

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the collection of the waste.

  • Provide them with the necessary information about the chemical waste, including its identity and quantity.

5. Documentation:

  • Maintain accurate records of the amount of this compound disposed of, in accordance with your institution's policies and local regulations.

Important Considerations:

  • Do NOT dispose of this compound down the drain or in regular trash.[3]

  • Always consult your institution's specific waste management guidelines and local environmental regulations.

  • In case of a spill, contain the material with an inert absorbent (e.g., sand, vermiculite) and collect it into a labeled container for disposal as hazardous waste.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

cluster_0 Waste Generation & Identification cluster_1 Handling & Storage cluster_2 Disposal Process start Unused or waste This compound generated identify Identify as Hazardous Waste (Aquatic Toxicity) start->identify containerize Place in a dedicated, labeled, and sealed waste container identify->containerize store Store in a designated hazardous waste accumulation area containerize->store contact_ehs Contact Environmental Health & Safety (EHS) or licensed waste contractor store->contact_ehs pickup Arrange for waste collection contact_ehs->pickup document Document the disposal pickup->document end Proper and Compliant Disposal document->end

Disposal workflow for this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, thereby minimizing risks to both personnel and the ecosystem.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,4'-Bis(triethoxysilyl)-1,1'-biphenyl
Reactant of Route 2
Reactant of Route 2
4,4'-Bis(triethoxysilyl)-1,1'-biphenyl

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。